molecular formula C19H28N2O5 B098768 Z-D-VAL-LEU-OH CAS No. 17708-79-1

Z-D-VAL-LEU-OH

Cat. No.: B098768
CAS No.: 17708-79-1
M. Wt: 364.4 g/mol
InChI Key: ABNKBDCDDUXJCU-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Val-Leu-OH is a synthetic dipeptide designed for advanced research on proteolytic enzymes. Its structure features a carbobenzyloxy (Z) protecting group and D-amino acids (D-Valine and D-Leucine), which make it highly resistant to cleavage by common proteases. This property is crucial for studying enzyme specificity, developing potent protease inhibitors, and investigating the structure-function relationships of proteases . Proteolytic enzymes are fundamental to biological processes and are key targets in therapeutic development . The incorporation of D-amino acids, which are non-canonical amino acids, into peptides is a established strategy to confer resistance to proteolytic degradation. This makes this compound a valuable tool for specificity profiling in substrate optimization and enzyme inhibition studies . In molecular biology, such protected peptides are instrumental in exploring the catalytic mechanisms of proteases and for the production of stable, recombinant protein fragments . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNKBDCDDUXJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20319323
Record name Z-Val-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17708-79-1
Record name NSC343731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Val-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Z-D-VAL-LEU-OH: A Strategic Tool for Investigating Calpain-Mediated Cellular Processes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic dipeptide Z-D-VAL-LEU-OH, designed for researchers, scientists, and drug development professionals. We will move beyond a simple product description to dissect its core functions, the rationale behind its chemical design, and its practical application in the laboratory. Our focus is on providing the field-proven insights necessary to effectively leverage this tool for investigating the complex roles of calpain proteases in cellular physiology and pathology.

Introduction: Deconstructing this compound

This compound is a synthetic dipeptide meticulously designed for advanced research on proteolytic enzymes.[1] Its structure is not arbitrary; each component is selected to confer specific properties crucial for its function as a stable and specific research tool.

  • Z (Carbobenzyloxy group): This N-terminal protecting group enhances the lipophilicity of the peptide, which can aid in cell permeability, a critical factor for in-cellulo experiments.

  • D (D-enantiomer amino acids): The incorporation of D-Valine and D-Leucine, instead of their natural L-counterparts, is a key strategic feature. Proteases, the very enzymes researchers often aim to study or inhibit, are highly stereospecific and primarily recognize and degrade peptides made of L-amino acids.[2] Using D-amino acids renders this compound highly resistant to cleavage by common proteases, dramatically increasing its stability and bioavailability in experimental systems.[2][3][4]

  • VAL-LEU (Valine-Leucine): This dipeptide sequence mimics a recognition motif for a specific class of proteases. Calpains, the primary target of this compound, preferentially cleave substrates with small, hydrophobic amino acids like Valine and Leucine at specific positions relative to the cleavage site.

  • OH (Free Carboxylic Acid): The C-terminal hydroxyl group signifies a free carboxyl end. This is a critical distinction from other peptide inhibitors that utilize highly reactive "warheads" like aldehydes (-CHO) or fluoromethylketones (-FMK).[5] The free acid suggests a mechanism based on substrate mimicry and competitive inhibition rather than irreversible covalent modification.

The Primary Target: The Calpain Proteolytic System

Calpains are a family of intracellular, calcium-dependent cysteine proteases.[5] Unlike digestive proteases, calpains do not degrade proteins wholesale. Instead, they perform limited, specific proteolysis on their substrates, a function that positions them as crucial modulators of cellular signaling pathways.[6] The two major ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are activated by micromolar and millimolar concentrations of intracellular calcium, respectively.[6]

Dysregulation of the calpain system is implicated in a host of human pathologies, including neurodegenerative diseases (Alzheimer's, Parkinson's), spinal cord injury, muscular dystrophy, and ischemia/reperfusion injury, making them a significant therapeutic target.[5][7][8][9]

Mechanism of Action: A Stable Substrate Mimic

The primary function of this compound is to act as a competitive inhibitor of calpain .

Causality of Inhibition: The Val-Leu sequence allows the dipeptide to fit into the active site of calpain, effectively mimicking a natural substrate. By occupying the active site, it prevents the enzyme from binding to and cleaving its endogenous protein targets. Because it possesses a free carboxyl (-OH) group instead of a reactive aldehyde or ketone, it does not form a permanent covalent bond with the active site cysteine residue. This makes it a reversible, competitive inhibitor. The strength of the inhibition (Ki) would be determined by its binding affinity for the calpain active site.

The D-Amino Acid Shield: The most significant advantage of this compound is its proteolytic stability.[1] In a typical cell culture or in vivo experiment, a standard L-peptide inhibitor would be rapidly degraded by other cellular proteases, reducing its effective concentration and complicating the interpretation of results. The D-amino acid configuration acts as a shield, ensuring that the inhibitor remains intact and can specifically target calpain over an extended experimental timeframe.[3][4]

cluster_0 Normal Calpain Activity cluster_1 Competitive Inhibition Calpain Calpain Active Site Products Cleaved Products Calpain->Products Cleavage Substrate Endogenous Substrate Substrate->Calpain Binding Calpain2 Calpain Active Site NoReaction No Cleavage Calpain2->NoReaction Inhibitor This compound Inhibitor->Calpain2 Binding & Blocking

Caption: Competitive inhibition of calpain by this compound.

Applications in Biomedical Research

The stability and specificity of this compound make it an invaluable tool for elucidating the role of calpains in complex cellular events.

Investigating Apoptotic Pathways

While caspases are the principal executioners of apoptosis, there is significant crosstalk with the calpain system. Calpain activation can occur upstream or parallel to caspase activation.[6][7]

  • Mitochondrial Pathway Link: Calpains can cleave pro-apoptotic Bcl-2 family proteins like Bid and Bax. Cleaved Bid (tBid) translocates to the mitochondria, inducing cytochrome c release, which in turn activates the caspase cascade.[10][11]

  • Direct Caspase Activation: Calpains have been shown to directly cleave and activate certain caspases, such as caspase-7 and -12.[12]

  • Caspase-Independent Cell Death: In some paradigms, calpain activation can lead to the breakdown of key cellular structures and the release of other death-promoting factors like Apoptosis-Inducing Factor (AIF), leading to cell death without involving caspases.[10]

Researchers can use this compound to determine if a specific apoptotic stimulus requires calpain activity. By treating cells with the inhibitor, one can observe if downstream apoptotic events (e.g., caspase-3 activation, PARP cleavage, DNA fragmentation) are diminished.

Ca_Influx ↑ Intracellular Ca²⁺ Calpain Calpain Activation Ca_Influx->Calpain Bid Bid Calpain->Bid Cleavage Caspase7 Caspase-7 Calpain->Caspase7 Direct Cleavage Inhibitor This compound Inhibitor->Calpain tBid tBid Bid->tBid Mito Mitochondria tBid->Mito CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 CytC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase7->Apoptosis

Caption: Calpain's role in apoptotic signaling pathways.

Elucidating Mechanisms of Neurodegeneration

Elevated intracellular calcium is a hallmark of neuronal injury and excitotoxicity.[7] This calcium overload leads to the sustained activation of calpains, which then degrade critical neuronal proteins, including:

  • Cytoskeletal Proteins: Spectrin and neurofilaments are cleaved, leading to the breakdown of neuronal structure.[7]

  • Synaptic Proteins: Proteins vital for synaptic function are degraded, contributing to cognitive deficits.

  • Key Enzymes and Receptors: Calpains can modulate the activity of other proteins involved in neuronal survival and death.

By using this compound in models of neurotoxicity or neurodegenerative disease (e.g., primary neuronal cultures treated with amyloid-beta or rotenone), researchers can directly test the hypothesis that calpain activation is a necessary step in the degenerative cascade.[9]

Experimental Protocols & Data Presentation

Accurate assessment of calpain inhibition requires robust and standardized experimental protocols.

In Vitro Fluorogenic Calpain Activity Assay

This assay measures calpain activity by detecting the cleavage of a fluorogenic substrate.

Principle: A synthetic peptide substrate, such as Suc-LLVY-AMC, is non-fluorescent until cleaved by calpain, which releases the highly fluorescent aminomethylcoumarin (AMC) group. The rate of increase in fluorescence is directly proportional to calpain activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl or HEPES) containing CaCl₂ and a reducing agent like DTT.

    • Calpain Enzyme: Dilute purified calpain-1 or calpain-2 to the desired working concentration in chilled assay buffer. Keep on ice.

    • Substrate: Dilute the Suc-LLVY-AMC stock solution in assay buffer.

    • Inhibitor Stock: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup (96-well plate format):

    • Negative Control (No Enzyme): Assay Buffer + Substrate.

    • Positive Control (100% Activity): Assay Buffer + Calpain Enzyme + Substrate + Inhibitor Vehicle (DMSO).

    • Test Wells: Assay Buffer + Calpain Enzyme + Substrate + varying concentrations of this compound.

  • Execution:

    • Add Assay Buffer, inhibitor (or vehicle), and enzyme to the wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity (Excitation: ~354 nm, Emission: ~442 nm) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔFluorescence / ΔTime) for each well.

    • Determine the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot percent inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

Prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Plate Setup in 96-well Plate (Controls & Test Concentrations) Prep->Plate Incubate Pre-incubate Enzyme with Inhibitor/Vehicle Plate->Incubate Start Initiate Reaction (Add Fluorogenic Substrate) Incubate->Start Read Kinetic Fluorescence Reading (Ex: 354nm, Em: 442nm) Start->Read Analyze Calculate Reaction Rates & % Inhibition Read->Analyze IC50 Plot Dose-Response Curve & Determine IC₅₀ Analyze->IC50

Sources

An In-depth Technical Guide to Z-D-VAL-LEU-OH: A Protease-Resistant Dipeptide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Z-D-VAL-LEU-OH, a synthetic dipeptide of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features, particularly the incorporation of a D-amino acid, confer remarkable stability against enzymatic degradation, making it an invaluable tool in the study of proteolytic enzymes and the development of novel therapeutics.

Introduction: The Significance of Stereochemistry in Peptide Stability

In the realm of peptide chemistry and its application to drug discovery, the inherent susceptibility of L-amino acid-based peptides to rapid degradation by endogenous proteases presents a formidable challenge. This rapid clearance often curtails their therapeutic efficacy. A proven strategy to overcome this limitation is the strategic incorporation of non-canonical D-amino acids. This compound, a dipeptide composed of D-valine and L-leucine with an N-terminal benzyloxycarbonyl (Z) protecting group, exemplifies this approach. The presence of D-valine renders the peptide bond highly resistant to cleavage by common proteases, which are stereospecific for L-amino acid substrates[1][2][3]. This inherent stability is the cornerstone of its utility as a research tool, allowing for the deconvolution of complex enzymatic processes without the confounding variable of substrate degradation.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name (2S)-4-methyl-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid[4][5]
Synonyms This compound, Cbz-D-Val-L-Leu, Z-D-Valyl-L-Leucine[4][6]
CAS Number 74202-02-1[7]
Molecular Formula C19H28N2O5[7]
Molecular Weight 364.44 g/mol [4][7]
Melting Point 130-133 °C[8]
Appearance White to off-white crystalline powder
Solubility Generally soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water.[9]

Molecular Structure and Rationale

The structure of this compound is meticulously designed for its intended applications.

  • N-Terminal Benzyloxycarbonyl (Z) Group: This hydrophobic protecting group serves two primary purposes. Firstly, it prevents unwanted reactions at the N-terminus during chemical synthesis[10][11]. Secondly, its presence can influence the binding affinity of the dipeptide to the active sites of certain enzymes.

  • D-Valine Residue: The incorporation of the D-enantiomer of valine is the most critical feature of this molecule. Proteolytic enzymes, which are chiral catalysts, have active sites that are exquisitely shaped to recognize and bind L-amino acid substrates. The mirror-image configuration of D-valine sterically hinders this recognition and binding, thereby preventing the hydrolysis of the adjacent peptide bond[1][2][12]. This confers a significantly longer half-life to the peptide in biological systems compared to its all-L counterpart.

  • L-Leucine Residue: The C-terminal L-leucine provides a specific side chain that can interact with the S1' subsite of a target protease, influencing the binding specificity and affinity of the dipeptide.

Below is a diagram illustrating the logical relationship between the structural components of this compound and its primary functional characteristic.

G Structural Rationale of this compound cluster_structure Structural Components cluster_function Functional Implications Z-Group Benzyloxycarbonyl (Z) Group Stability High Resistance to Proteolytic Cleavage Z-Group->Stability Contributes to overall stability and influences binding D-Val D-Valine D-Val->Stability Primary determinant of stability (Stereospecific exclusion from enzyme active site) L-Leu L-Leucine L-Leu->Stability Side chain interaction with protease subsite G Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Intermediates & Final Product Z_D_Val Z-D-Val-OH Activation Carboxyl Activation (DCC/HOBt) Z_D_Val->Activation L_Leu_Ester H-L-Leu-OMe·HCl Neutralization Neutralization (TEA/DIEA) L_Leu_Ester->Neutralization Coupling Peptide Bond Formation Neutralization->Coupling Activation->Coupling Protected_Ester Z-D-Val-L-Leu-OMe Coupling->Protected_Ester Saponification Ester Hydrolysis (LiOH) Final_Product This compound Saponification->Final_Product Protected_Ester->Saponification

Sources

Topic: Z-D-VAL-LEU-OH and the Mechanism of Dipeptidyl Aldehyde Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Structure and Hypothesis

This guide addresses the mechanism of action of protease inhibitors based on the Z-D-VAL-LEU-OH scaffold. It is important to note that a peptide ending in a carboxylic acid (-OH) group, such as this compound, typically functions as a poor inhibitor or, more commonly, as a negative control in experimental settings. The true inhibitory power of this scaffold is realized when the C-terminal carboxyl group is replaced with an electrophilic "warhead," most notably an aldehyde (-CHO).

Therefore, this document is structured around a central, guiding hypothesis: This compound is the control compound for its highly active analogue, Z-D-VAL-LEU-CHO (a dipeptidyl aldehyde). We will explore the mechanism of action through the lens of this active aldehyde, detailing how its structure informs its function and how its activity is rigorously characterized, while consistently referencing the carboxylic acid analogue as a critical experimental baseline. This approach provides a comprehensive, field-realistic perspective on the discovery and validation of this class of inhibitors.

Part 1: The Inhibitor - From Inert Scaffold to Potent Warhead

The journey from a simple peptide to a potent protease inhibitor is one of precise chemical engineering. The Z-D-VAL-LEU scaffold provides the necessary recognition elements, but the C-terminal functional group dictates its biochemical activity.

Deconstructing the this compound Scaffold

Each component of the peptide backbone and its modifications serves a distinct purpose in guiding the molecule to its target and influencing its stability:

  • Z- (Benzyloxycarbonyl) Group: An N-terminal protecting group that confers hydrophobicity, often enhancing membrane permeability and interaction with hydrophobic pockets in the target protease.

  • D-Valine (D-Val): The use of a D-amino acid at the P3 position (assuming standard protease nomenclature) is a key strategic choice. It significantly increases the peptide's resistance to degradation by endogenous exopeptidases, thereby increasing its biological half-life.

  • Leucine (Leu): The P1 residue is arguably the most critical for specificity. The bulky, hydrophobic side chain of Leucine is a recognition motif for the S1 pocket of several important protease families, including caspases and calpains.

  • -OH (Carboxylic Acid): The C-terminal carboxylate is the deprotonated, ionized form of the carboxylic acid at physiological pH. It does not possess the electrophilic character required to react with the catalytic residues of most proteases, rendering this compound essentially inactive as an inhibitor. Its value lies in being a structurally analogous but functionally inert control molecule.

The Aldehyde Warhead: Enabling Reversible Covalent Inhibition

Replacing the C-terminal -OH with a hydrogen atom creates an aldehyde (-CHO), transforming the molecule into Z-D-VAL-LEU-CHO. This single change introduces the "warhead" capable of targeting cysteine proteases.

The mechanism of inhibition is a reversible covalent interaction . The carbon of the aldehyde is highly electrophilic and susceptible to nucleophilic attack by the thiolate anion (S⁻) of the catalytic cysteine residue in the protease's active site. This attack forms a thiohemiacetal adduct , a stable but reversible covalent bond that effectively locks the enzyme in an inactive state. The potency of peptide aldehydes stems from this covalent interaction, which is significantly stronger than the non-covalent interactions of a simple competitive inhibitor.[1][2][3]

The diagram below illustrates this crucial transformation and interaction.

G cluster_inhibitor Inhibitor Variants cluster_enzyme Cysteine Protease Active Site cluster_interaction Mechanism of Action control This compound (Inactive Control) no_reaction No Reaction control->no_reaction Interacts with active site active Z-D-VAL-LEU-CHO (Active Inhibitor) thiohemiacetal Reversible Thiohemiacetal Adduct (Enzyme Inhibited) active->thiohemiacetal Nucleophilic attack by Cys-S⁻ cys Catalytic Cysteine (Cys-SH) cys->thiohemiacetal no_reaction->cys

Caption: Transformation of an inactive peptide acid to a potent aldehyde inhibitor.

Part 2: The Target - Predicting Protease Specificity

The Val-Leu dipeptide sequence is a strong indicator of specificity towards certain classes of cysteine proteases that recognize hydrophobic residues at the P2 and P1 positions.

Primary Candidates for Inhibition
  • Calpains: These are calcium-dependent intracellular cysteine proteases.[4] Dysregulation of calpains is implicated in neurodegenerative diseases and ischemic injury.[4][5][6] Calpain inhibitors often feature hydrophobic residues at the P2 and P1 positions, making Z-D-VAL-LEU-CHO a strong candidate calpain inhibitor.[5][7] The mechanism involves the inhibitor binding to the active site, preventing the cleavage of substrates like cytoskeletal proteins.[4][5]

  • Caspases: Caspases (cysteine-aspartic proteases) are central regulators of apoptosis (programmed cell death).[8][9][10] While many caspases have a strict requirement for Asp at the P1 position, some initiator caspases, like caspase-2, can exhibit broader specificity. Given the role of peptide aldehydes as general caspase inhibitors, this family remains a potential target class worth investigating.[8][11]

  • Proteasome: The 20S proteasome is a large protein complex responsible for degrading ubiquitinated proteins. It possesses multiple catalytic activities, including a chymotrypsin-like activity mediated by a cysteine or serine residue. Dipeptide aldehydes are a known class of proteasome inhibitors that block this activity.[1]

The diagram below illustrates the potential cellular pathways targeted by the inhibitor.

G cluster_pathways Potential Cellular Targets & Pathways inhibitor Z-D-VAL-LEU-CHO calpain Calpain inhibitor->calpain Inhibits caspase Caspase inhibitor->caspase Inhibits proteasome Proteasome inhibitor->proteasome Inhibits cyto Cytoskeletal Remodeling calpain->cyto apop1 Apoptosis calpain->apop1 apop2 apop2 caspase->apop2 Apoptosis prot_deg prot_deg proteasome->prot_deg Protein Degradation

Caption: Potential protease targets and pathways affected by Z-D-VAL-LEU-CHO.

Part 3: A Methodological Guide to Characterizing the Mechanism of Action

A rigorous, multi-pronged approach is required to validate the target, quantify potency, and confirm the mechanism of action. The following workflow is a self-validating system where each step provides the foundation for the next.

G start Hypothesis: Z-D-VAL-LEU-CHO is a Cysteine Protease Inhibitor invitro Step 1: In Vitro Enzymatic Assays (Determine IC50) start->invitro structure Step 2: Structural Biology (Confirm Binding Mode) invitro->structure incell Step 3: Cell-Based Assays (Validate Efficacy) structure->incell end Conclusion: Mechanism of Action Established incell->end

Caption: Experimental workflow for validating a protease inhibitor's mechanism.

Method 1: In Vitro Enzymatic Assays for Potency and Selectivity

Expertise & Causality: The first step is to determine if the compound inhibits the predicted targets and to quantify its potency (IC50). Fluorescence-based assays are chosen for their high sensitivity and suitability for high-throughput screening.[12] Using a panel of proteases is critical to assess selectivity, a key parameter for a viable drug candidate. This compound is used as the negative control to ensure that any observed activity is due to the aldehyde warhead and not non-specific peptide effects.

Protocol: Fluorometric Protease Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the target protease (e.g., MES buffer with DTT and CaCl₂ for calpain).

    • Enzyme Stock: Reconstitute the purified target protease (e.g., Calpain-1) to a concentrated stock solution in assay buffer.

    • Substrate Stock: Prepare a stock solution of a fluorogenic substrate specific to the protease (e.g., Ac-LLY-AFC) in DMSO.

    • Inhibitor Stocks: Prepare serial dilutions of Z-D-VAL-LEU-CHO and this compound in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution (or DMSO for 'no inhibitor' control) to respective wells.

    • Add 88 µL of assay buffer to all wells.

    • Add 5 µL of diluted enzyme solution to all wells except the 'no enzyme' control. For the 'no enzyme' control, add 5 µL of assay buffer.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the 'no inhibitor' control (100% activity) and 'no enzyme' control (0% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Inhibitor Potency and Selectivity Profile

CompoundTarget ProteaseIC50 (nM)
Z-D-VAL-LEU-CHO Calpain-150
Calpain-275
Caspase-3> 10,000
Cathepsin B1,200
This compound Calpain-1> 50,000
Calpain-2> 50,000
Method 2: Structural Elucidation of the Inhibitor-Enzyme Complex

Expertise & Causality: While kinetic data demonstrate that inhibition occurs, they do not show how. X-ray crystallography provides direct, high-resolution visual evidence of the inhibitor's binding mode within the enzyme's active site.[13][14] This step is crucial to confirm the formation of the predicted thiohemiacetal bond and to identify other key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to affinity and selectivity. This structural information is invaluable for future lead optimization.[15]

Protocol: Co-crystallization Workflow

  • Complex Formation: Incubate the purified target protease with a 3- to 5-fold molar excess of Z-D-VAL-LEU-CHO for several hours on ice to ensure complete formation of the enzyme-inhibitor complex.

  • Crystallization Screening: Use vapor diffusion (sitting or hanging drop) methods to screen a wide range of crystallization conditions (precipitants, pH, salts, additives) to find conditions that yield diffraction-quality crystals of the complex.

  • X-ray Diffraction Data Collection: Harvest a suitable crystal, cryo-protect it, and flash-cool it in liquid nitrogen. Collect X-ray diffraction data using a synchrotron beamline.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement, using a known structure of the protease as a search model. Refine the model against the experimental data.

  • Analysis: Carefully examine the electron density map in the active site to unambiguously model the inhibitor and confirm the covalent linkage between the inhibitor's aldehyde carbon and the catalytic cysteine's sulfur atom. Analyze the surrounding interactions with the protein backbone and side chains.

Method 3: Cell-Based Efficacy Assays

Expertise & Causality: Potent in vitro activity does not always translate to cellular efficacy. A compound must be able to cross the cell membrane, remain stable in the cytoplasm, and engage its target in a complex cellular environment.[16][17] Cell-based assays are therefore the ultimate test of an inhibitor's therapeutic potential. The choice of assay depends on the validated target. If Calpain-1 is confirmed as the primary target, an assay measuring the inhibition of a calpain-mediated cell death pathway is appropriate.

Protocol: Cellular Calpain Activity Assay

  • Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of Z-D-VAL-LEU-CHO and this compound (and a vehicle control) for 1-2 hours.

  • Induction of Calpain Activity: Induce cellular stress and calcium influx to activate calpains. A common method is treatment with a calcium ionophore like ionomycin or glutamate.

  • Measurement of Cell Viability/Death: After a set incubation period (e.g., 24 hours), measure cell viability using a standard method like an MTT or CellTiter-Glo® assay. A reduction in cell death in the presence of the inhibitor indicates its protective effect.

  • Data Analysis: Plot cell viability against inhibitor concentration and calculate the EC50 value—the concentration at which the inhibitor provides 50% of its maximal protective effect.

Conclusion

The Z-D-VAL-LEU scaffold is a classic backbone for designing potent inhibitors of cysteine proteases. The true inhibitory power is unlocked by the C-terminal aldehyde group, which acts as a warhead to form a reversible covalent bond with the catalytic cysteine residue of the target enzyme. In contrast, the corresponding carboxylic acid, this compound, serves as an indispensable negative control, ensuring that observed biological effects are the specific result of covalent enzyme inhibition. A rigorous, systematic approach combining in vitro kinetics, structural biology, and cell-based assays is essential to fully elucidate the mechanism of action, confirm target engagement, and validate the therapeutic potential of such compounds. This multi-faceted validation process forms the bedrock of modern drug development in the field of protease inhibition.

References

  • Vertex AI Search. (2024-06-21). What are caspase inhibitors and how do they work?
  • Harding, C. V., et al. (1995-08-15). Novel Dipeptide Aldehydes Are Proteasome Inhibitors and Block the MHC-I Antigen-Processing Pathway. PubMed. Available at: [Link]

  • Vertex AI Search. (2024-06-21). What are CAPN1 inhibitors and how do they work?
  • Patsnap Synapse. (2024-06-21). What are caspase 1 inhibitors and how do they work? Available at: [Link]

  • National Center for Biotechnology Information. (2012-05-01). Protease Assays - Assay Guidance Manual. Available at: [Link]

  • Patsnap Synapse. (2024-06-21). What are Calpain1/2 inhibitors and how do they work? Available at: [Link]

  • IUCr Journals. Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Available at: [Link]

  • Patsnap Synapse. (2024-06-25). What are caspase 2 inhibitors and how do they work? Available at: [Link]

  • G-Biosciences. (2020-11-17). Examining the Fluorescent Protease Protection Assay. Available at: [Link]

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The Carbobenzyloxy (Z) Group: A Technical Guide to a Foundational Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of Controlled Peptide Synthesis

The ability to construct peptides with precisely defined amino acid sequences is a fundamental pillar of modern chemistry, biochemistry, and the development of therapeutics. However, this level of control was not always attainable. Early attempts to synthesize peptides were often hampered by uncontrolled polymerization, leading to complex and uncharacterizable mixtures. The landscape of synthetic chemistry was profoundly changed in 1932 with the introduction of the carbobenzyloxy (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas. This innovation provided the first dependable method for the stepwise synthesis of peptides, laying the groundwork for countless scientific advancements.

At its core, the challenge in peptide synthesis lies in the bifunctional nature of amino acids, which possess both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). Without a protecting group, the activated carboxyl group of one amino acid can react indiscriminately with the amino group of another molecule of itself, leading to random chain growth. The carbobenzyloxy group offered a solution by temporarily "masking" the amino group, rendering it non-nucleophilic and allowing for controlled peptide bond formation.

This technical guide provides an in-depth exploration of the carbobenzyloxy protecting group, from its fundamental principles and reaction mechanisms to its practical applications and experimental protocols.

The Carbobenzyloxy Group: Structure and Mechanism of Protection

The carbobenzyloxy group is a benzyl carbamate, which effectively reduces the nucleophilicity and basicity of the amine nitrogen by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group. This protective transformation is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Mechanism of Cbz Protection

The protection of an amine with benzyl chloroformate is a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group. The reaction requires a base to neutralize the hydrochloric acid generated.

Cbz_Protection_Mechanism cluster_intermediate Tetrahedral Intermediate Amine R-NH₂ (Amine) Intermediate R-NH₂⁺-C(O⁻)(O-CH₂C₆H₅)Cl Amine->Intermediate Nucleophilic Attack CbzCl C₆H₅CH₂O(CO)Cl (Benzyl Chloroformate) CbzAmine R-NH-C(O)O-CH₂C₆H₅ (Cbz-protected Amine) Intermediate->CbzAmine Chloride Elimination CbzAmine->CbzAmine HCl HCl ProtonatedBase Base-H⁺ HCl->ProtonatedBase Base Base

Caption: Mechanism of Cbz protection of an amine.

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol outlines a general procedure for the protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M Sodium carbonate solution (2.5 equivalents)

  • Benzyl chloroformate (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, and cool the mixture in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The Cbz-protected amino acid will precipitate out of the solution.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the Cbz-protected amino acid.

Deprotection of the Carbobenzyloxy Group

The utility of a protecting group is critically dependent on the ease and selectivity of its removal. The Cbz group is prized for its stability under a variety of conditions, yet it can be readily cleaved when desired. The primary methods for Cbz deprotection are catalytic hydrogenolysis and acidic cleavage.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection. The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under neutral conditions and at room temperature, making it compatible with a wide range of functional groups.

Mechanism of Hydrogenolysis

The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond and release the free amine, toluene, and carbon dioxide.

Cbz_Hydrogenolysis_Mechanism cluster_intermediate Intermediate CbzAmine R-NH-C(O)O-CH₂C₆H₅ (Cbz-protected Amine) CarbamicAcid [R-NH-COOH] (Carbamic Acid - Unstable) CbzAmine->CarbamicAcid Hydrogenolysis Toluene C₆H₅CH₃ (Toluene) CbzAmine->Toluene Hydrogenolysis H2 H₂ Catalyst Pd/C Catalyst->CarbamicAcid Amine R-NH₂ (Free Amine) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Decarboxylation

A Technical Guide to the Strategic Incorporation of D-Amino Acids for Enhanced Peptide Stability: The Case of Z-D-VAL-LEU-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often curtailed by their inherent instability, primarily due to rapid degradation by endogenous proteases. A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-canonical D-amino acids. This technical guide delves into the core principles behind the stabilizing effects of D-amino acids, using the N-terminally protected dipeptide, Z-D-VAL-LEU-OH, as a focal example. We will explore the mechanistic basis of protease resistance, the conformational implications of altering stereochemistry, and provide detailed, field-proven experimental protocols for quantifying this enhanced stability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage stereochemical modifications to design robust and effective peptide-based therapeutics.

Introduction: The Chirality Advantage in Peptide Therapeutics

Nature's translational machinery almost exclusively utilizes L-amino acids to construct proteins and peptides. Consequently, the vast array of proteases and peptidases in biological systems has evolved with active sites that are stereospecific for L-amino acid substrates[1][2]. This exquisite specificity, while crucial for normal physiology, represents a significant hurdle in drug development, as therapeutic peptides composed of L-amino acids are rapidly cleaved and inactivated in vivo.

The introduction of D-amino acids—the non-superimposable mirror images (enantiomers) of their L-counterparts—provides a direct and effective solution. By strategically replacing an L-amino acid with its D-enantiomer, the peptide backbone at that position is rendered unrecognizable to most common proteases[1][3]. This "stereochemical shield" dramatically enhances the peptide's resistance to enzymatic degradation, significantly extending its biological half-life and improving bioavailability[3][4].

The subject of this guide, This compound , serves as an excellent model to illustrate this principle. Its components are:

  • Z-group (Carbobenzoxy): An N-terminal protecting group, often used in peptide synthesis to prevent unwanted side reactions at the amine terminus[5][6].

  • D-Valine (D-Val): A D-amino acid, which is the key to the molecule's enhanced stability.

  • L-Leucine (Leu): The C-terminal amino acid.

  • -OH: The free carboxyl group at the C-terminus.

This guide will dissect how the single stereochemical inversion at the valine residue transforms the molecule's stability profile.

The Core Mechanism: Protease Resistance via Stereochemical Hindrance

The primary mechanism by which D-amino acids confer stability is through the disruption of the enzyme-substrate interaction. Proteases, such as trypsin and chymotrypsin, possess a highly defined three-dimensional active site, including a catalytic triad (e.g., Ser-His-Asp) and specificity pockets that recognize the side chains and stereochemistry of L-amino acids[7][8].

When a peptide containing only L-amino acids enters the active site, it adopts a specific conformation that positions the target peptide bond (the "scissile bond") precisely for nucleophilic attack by the catalytic triad. However, the presence of a D-amino acid fundamentally alters this interaction[7]. The side chain and backbone atoms of the D-residue are oriented differently, creating a steric clash within the active site. This incorrect orientation prevents the peptide from binding productively; the relative distance between the scissile bond and the catalytic residues is significantly increased, rendering the enzyme unable to perform catalysis[7][8]. Molecular dynamics simulations have shown that this L-to-D conversion can severely compromise the binding affinity between the peptide and the protease[7][8].

Caption: Enzymatic recognition of L- vs. D-amino acid-containing peptides.

Conformational Effects of D-Amino Acids

Beyond direct steric hindrance, D-amino acids can influence a peptide's overall conformation. While a single D-amino acid substitution in a short peptide like this compound may have minimal global structural impact, in larger peptides it can be significant. D-amino acids can disrupt secondary structures like α-helices and β-sheets or, conversely, be used to intentionally induce specific turns (e.g., β-turns) that can enhance structural rigidity[9][10]. This increased rigidity can further contribute to stability by making potential cleavage sites less accessible to proteases[3]. It is important to note, however, that L-to-D substitutions in highly structured proteins can also be destabilizing, suggesting that the context of the substitution is critical[9][11].

Experimental Validation: Quantifying Stability

The theoretical benefits of D-amino acid incorporation must be validated empirically. The standard method is an in vitro stability assay using a relevant biological matrix, such as human plasma or serum, which contains a complex mixture of proteases[12][13].

Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol provides a robust framework for comparing the stability of this compound against its L-enantiomeric counterpart, Z-L-VAL-LEU-OH.

Objective: To determine and compare the half-life (t½) of this compound and Z-L-VAL-LEU-OH in human plasma.

Materials:

  • This compound and Z-L-VAL-LEU-OH (test and control articles)

  • Human plasma (pooled, heparinized)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: Acetonitrile with 1% formic acid and an internal standard

  • Thermomixer or incubating water bath

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Methodology:

  • Preparation:

    • Thaw human plasma on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove cryoprecipitates.

    • Prepare stock solutions (1 mg/mL) of both peptides in a suitable solvent (e.g., DMSO or PBS).

    • Pre-warm plasma to 37°C.

  • Incubation:

    • Initiate the reaction by spiking the peptide stock solution into the pre-warmed plasma to a final concentration of 10 µM. Vortex gently to mix. This is your T=0 starting point.

    • Immediately withdraw a 50 µL aliquot from the mixture and add it to a tube containing 150 µL of ice-cold Quenching Solution. This is the T=0 sample . Vortex vigorously to precipitate plasma proteins and halt enzymatic activity.

    • Incubate the remaining plasma-peptide mixture at 37°C with gentle shaking.

    • Withdraw additional 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each sample immediately as described in step 2.

  • Sample Processing:

    • Centrifuge all quenched samples at >12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the parent peptide in each sample.

    • Inject the processed samples onto the LC-MS/MS system.

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Data Analysis:

    • Normalize the data by setting the peak area ratio at T=0 to 100%.

    • Plot the percentage of remaining peptide versus time on a semi-logarithmic scale.

    • Determine the half-life (t½) by fitting the data to a first-order decay model: ln(C) = -kt + ln(C₀). The half-life is calculated as t½ = 0.693 / k.

Sources

Z-D-VAL-LEU-OH: A Strategic Tool for Interrogating Cysteine Protease Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Z-D-VAL-LEU-OH, a synthetic dipeptide engineered for advanced biochemical research. We delve into its molecular architecture, highlighting the strategic inclusion of a carbobenzyloxy (Z) protecting group and D-enantiomer amino acids, which confer significant resistance to non-specific enzymatic degradation. The core of this guide focuses on the primary applications of this compound as a tool to investigate and modulate the activity of key cysteine protease families, namely calpains and caspases. Through detailed mechanistic explanations, step-by-step experimental protocols, and illustrative case studies, this document serves as a practical resource for scientists and drug development professionals aiming to leverage this compound in studies of apoptosis, neurodegeneration, and other protease-driven biological processes.

Molecular Profile and Scientific Rationale

This compound is a synthetic dipeptide meticulously designed for stability and specificity in complex biological environments.[1] Its structure is not a random assortment of molecules but a deliberate construction of functional components, each contributing to its utility as a research tool.

  • Chemical Structure: The molecule consists of a D-Valine residue linked to a D-Leucine residue via a standard peptide bond. The N-terminus is protected by a carbobenzyloxy (Z) group, and the C-terminus is a free carboxylic acid (-OH).

  • The Carbobenzyloxy (Z) Group: This N-terminal protecting group serves a critical function by preventing non-specific degradation by aminopeptidases, which are ubiquitous in cellular lysates and in vivo systems. This ensures the integrity of the dipeptide core, allowing it to reach its intended molecular target.

  • D-Enantiomer Amino Acids: The incorporation of D-Valine and D-Leucine is a key design choice that confers profound resistance to cleavage by a wide array of common proteases, which are stereospecific for L-amino acid substrates.[1][2] This enhanced stability is crucial for experiments requiring prolonged incubation or for studies where the compound's concentration must remain constant over time.[2]

  • The Val-Leu Core: The dipeptide sequence Valine-Leucine is a known recognition motif for certain classes of proteases, particularly calcium-dependent cysteine proteases like calpains.[3] This sequence preference forms the basis of its application as a targeted inhibitor or substrate.

The combination of these features makes this compound an excellent instrument for studying specific enzyme activities with minimal interference from off-target proteolytic degradation.[1]

Core Mechanism of Action: Targeting Cysteine Proteases

This compound functions primarily as a competitive inhibitor of specific cysteine proteases. The peptide backbone positions the molecule within the enzyme's active site by mimicking a natural substrate. The specific side chains of Valine and Leucine interact with the S2 and S1 pockets of the protease, respectively. By occupying the active site, the compound prevents the binding and cleavage of endogenous protein substrates, thereby inhibiting the downstream signaling cascade.

Application I: Elucidating Calpain-Mediated Processes

Calpains are a family of intracellular, non-lysosomal cysteine proteases that require calcium for their activation.[4] Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, muscular dystrophy, and cancer.[4][5][6] Calpains participate in cellular functions ranging from cytoskeletal remodeling and signal transduction to cell cycle progression and apoptosis.[4] this compound, by targeting the Val-Leu recognition sequence, serves as a valuable tool for dissecting these pathways.[3]

Calpain_Activation_Pathway Ca_Influx ↑ Ca²⁺ Influx (e.g., from cell stress) Calpain_Inactive Inactive Pro-Calpain Ca_Influx->Calpain_Inactive binds & triggers autolysis Calpain_Active Active Calpain Calpain_Inactive->Calpain_Active Substrates Cytoskeletal Proteins (Spectrin, Tau) Kinases, Transcription Factors Calpain_Active->Substrates cleaves Cleavage Proteolytic Cleavage Substrates->Cleavage Downstream Modulated Cell Function (e.g., Apoptosis, Synaptic Remodeling) Cleavage->Downstream Inhibitor This compound Inhibitor->Calpain_Active Inhibits Calpastatin Calpastatin (Endogenous Inhibitor) Calpastatin->Calpain_Active Inhibits

Caption: Calpain activation pathway and points of inhibition.
Experimental Protocol: In Vitro Fluorometric Calpain Activity Assay

This protocol provides a robust method for quantifying calpain activity and assessing the inhibitory potential of compounds like this compound. The assay relies on a fluorogenic calpain substrate which, upon cleavage, releases a fluorescent molecule.

Principle: The assay measures the rate of cleavage of a substrate like Ac-LLY-AFC, where AFC (7-amino-4-trifluoromethylcoumarin) is a fluorescent reporter group quenched by the peptide. Cleavage by active calpain releases free AFC, resulting in a quantifiable increase in fluorescence.

Materials:

  • Purified Calpain-1 or Calpain-2 enzyme

  • Assay Buffer: 50 mM Tris-HCl, 0.1 M NaCl, 1 mM DTT, pH 7.5

  • Activation Buffer: 100 mM CaCl₂ in Assay Buffer

  • Fluorogenic Substrate: Ac-LLY-AFC (10 mM stock in DMSO)

  • Test Inhibitor: this compound (10 mM stock in DMSO)

  • Positive Control Inhibitor: Calpeptin or PD150606[6]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions. Dilute the calpain enzyme in Assay Buffer to the desired concentration (e.g., 2X final concentration). Prepare serial dilutions of this compound and the positive control inhibitor in Assay Buffer. Dilute the Ac-LLY-AFC substrate to 2X final concentration (e.g., 200 µM) in Assay Buffer.

  • Assay Plate Setup: To each well of the 96-well plate, add 50 µL of the appropriate solution:

    • Blank (No Enzyme): 50 µL of Assay Buffer.

    • Negative Control (100% Activity): 50 µL of Assay Buffer with 0.1% DMSO.

    • Test Inhibitor Wells: 50 µL of this compound at various concentrations.

    • Positive Control: 50 µL of the positive control inhibitor.

  • Enzyme Addition & Pre-incubation: Add 25 µL of the diluted calpain enzyme solution to all wells except the "Blank". Mix gently by tapping the plate. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the 2X Ac-LLY-AFC substrate solution to all wells to start the reaction. The final volume should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the "Blank" from all other readings.

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation and Trustworthiness:

  • The Negative Control establishes the baseline for maximum enzyme activity.

  • The Positive Control validates that the assay system is responsive to known inhibitors.

  • The Blank accounts for background fluorescence and substrate auto-hydrolysis.

  • Running the assay in triplicate for each condition is essential for statistical significance.

Data Presentation: Comparative Inhibitor Potency
CompoundTargetIC₅₀ (nM)Inhibition Type
This compoundCalpain-1Expected in low µM rangeCompetitive
PD150606[6]Calpain-1/2~260Non-competitive, Active-site directed
CalpeptinCalpain-1/2~50Competitive, Reversible

Note: The IC₅₀ for this compound is hypothetical and must be determined experimentally.

Application II: Dissecting Caspase-Mediated Apoptosis

Apoptosis, or programmed cell death, is a fundamental process executed by a family of cysteine proteases known as caspases. Executioner caspases, particularly Caspase-3, are responsible for the majority of proteolytic events that dismantle the cell.[7] Given the structural similarities among cysteine protease inhibitors, and the known importance of the P2 residue for caspase-3 inhibition, this compound can be investigated for its potential to modulate the apoptotic cascade.[8]

Apoptosis_Pathway cluster_0 Apoptotic Stimulus (e.g., DNA Damage, Growth Factor Withdrawal) cluster_1 Initiator Caspase Activation cluster_2 Executioner Caspase Activation cluster_3 Cellular Dismantling Stimulus Stimulus CytoC Cytochrome c Stimulus->CytoC Mitochondrial Release Casp9 Pro-Caspase-9 Apoptosome Apoptosome (Casp-9, Apaf-1, CytoC) Casp9->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome CytoC->Apoptosome Casp9_Active Active Caspase-9 Apoptosome->Casp9_Active activates Casp3 Pro-Caspase-3 Casp9_Active->Casp3 cleaves & activates Casp3_Active Active Caspase-3 Casp3->Casp3_Active PARP PARP Cleavage Casp3_Active->PARP Lamin Nuclear Lamina Breakdown Casp3_Active->Lamin DNA_Frag DNA Fragmentation Casp3_Active->DNA_Frag Inhibitor This compound Inhibitor->Casp3_Active Potential Inhibition Apoptotic_Body Apoptotic Body Formation PARP->Apoptotic_Body Lamin->Apoptotic_Body DNA_Frag->Apoptotic_Body

Caption: The intrinsic apoptotic pathway and potential inhibition point.
Experimental Protocol: Quantifying Apoptosis via Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells, allowing for quantification of a compound's anti-apoptotic effects.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cell line of interest (e.g., Jurkat T-cells)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Test Inhibitor: this compound (in DMSO)

  • Positive Control Inhibitor: Z-DEVD-FMK (a known Caspase-3 inhibitor)[9][10]

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 12-well plate at a density of 0.5 x 10⁶ cells/mL. Allow them to adhere or recover overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound, Z-DEVD-FMK (positive control), or DMSO (vehicle control) for 1-2 hours.

  • Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to all wells except the "Untreated Control".

  • Incubation: Incubate the cells for the required time to induce apoptosis (e.g., 4-6 hours).

  • Cell Harvesting: Harvest the cells (including supernatant for suspension cells) and transfer to flow cytometry tubes. Wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the tubes in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Healthy Cells: Annexin V-negative, PI-negative (Lower Left quadrant).

  • Early Apoptotic Cells: Annexin V-positive, PI-negative (Lower Right quadrant).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive (Upper Right quadrant).

  • Calculate the percentage of apoptotic cells (Early + Late) for each condition. A dose-dependent decrease in the apoptotic population in this compound-treated samples compared to the induced control indicates an anti-apoptotic effect.

Practical Considerations for the Researcher

  • Solubility and Storage: While specific data for this compound may vary by supplier, similar protected dipeptides are typically soluble in organic solvents like DMSO and ethanol.[11] It is recommended to prepare high-concentration stock solutions in DMSO and store them at -20°C or -80°C. Aqueous solutions should be prepared fresh and are not recommended for long-term storage.[11][12]

  • Working Concentrations: The optimal working concentration must be determined empirically for each experimental system. For in vitro enzyme assays, concentrations may range from nanomolar to micromolar. For cell-based assays, higher concentrations (1-100 µM) may be required due to cell permeability and intracellular stability factors.

  • Controls are Non-Negotiable: The validity of any experiment hinges on the inclusion of appropriate controls. Always include vehicle controls (e.g., DMSO), untreated controls, and positive controls with known activity to ensure the results are interpretable and reliable.

Future Directions

The unique stability of this compound opens avenues for its use beyond standard biochemical assays. Its potential as a neuroprotective agent could be explored in models of neurodegenerative disease.[2] Furthermore, its D-amino acid composition suggests a potential for antimicrobial applications, as these structures can resist bacterial proteases.[2] As research progresses, this stable dipeptide may serve as a scaffold for the development of more potent and selective therapeutic agents targeting cysteine proteases.

References

  • Chem-Impex. Z-Leu-Leu-OH. Available from: [Link]

  • MDPI. Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing. Available from: [Link]

  • PubMed. Dipeptidyl Aspartyl Fluoromethylketones as Potent caspase-3 Inhibitors: SAR of the P2 Amino Acid. Available from: [Link]

  • Chem-Impex. Z-Phe-Leu-OH. Available from: [Link]

  • Chem-Impex. Calpain Inhibitor IV. Available from: [Link]

  • Chem-Impex. Leu-Leu-Val-Phe-OH. Available from: [Link]

  • PubMed. Specific inhibition of caspase-3 by a competitive DARPin: molecular mimicry between native and designed inhibitors. Available from: [Link]

  • Chem-Impex. Leu-Leu-OH. Available from: [Link]

  • ResearchGate. Preferences of the S2¢ subsite of l-calpain for the anchor-Ala-Yaa-OH compounds. Available from: [Link]

  • National Institutes of Health (NIH). Direct inhibition of caspase 3 is dispensable for the anti-apoptotic activity of XIAP. Available from: [Link]

  • PubMed. Apoptosis Is Induced in Cells With Cytolytic Potential by L-leucyl-L-leucine Methyl Ester. Available from: [Link]

  • PubMed. The effects of Leu or Val residues on cell selectivity of α-helical peptides. Available from: [Link]

  • National Institutes of Health (NIH). Elevated calpain activity in acute myelogenous leukemia correlates with decreased calpastatin expression. Available from: [Link]

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Introduction: Unveiling the Potential of a Protease-Resistant Dipeptide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Investigation of Z-D-VAL-LEU-OH for Enzyme Inhibition Studies

In the landscape of enzyme research and drug development, small molecule inhibitors are indispensable tools for dissecting complex biological pathways and forming the basis of novel therapeutics. This guide focuses on the preliminary investigation of this compound, a synthetic dipeptide with significant potential as a research probe. Its core structure is composed of D-Valine and D-Leucine, a feature that confers remarkable resistance to degradation by common proteases.[1][2] This inherent stability is a critical attribute, allowing for more reliable and reproducible results in enzyme assays by preventing the inhibitor itself from being consumed.

The N-terminus is protected by a carbobenzyloxy (Z) group, a common strategy in peptide chemistry to prevent unwanted side reactions and enhance specific interactions. Proteases, particularly the caspase family, are critical mediators of apoptosis (programmed cell death) and inflammation, making them high-value targets for therapeutic intervention in diseases ranging from neurodegeneration to cancer.[3][4][5] This technical guide provides a comprehensive, experience-driven framework for researchers to conduct a rigorous preliminary investigation of this compound, establishing its fundamental properties, formulating a mechanistic hypothesis, and executing robust enzymatic assays to determine its inhibitory potential.

Part 1: Foundational Characterization and Handling of this compound

A successful investigation begins with a thorough understanding of the reagent. Errors in handling and preparation are a primary source of experimental variability. This section establishes a self-validating system for reagent preparation.

Physicochemical Properties

A clear summary of the inhibitor's properties is the first step in any experimental design.

PropertyValueSource
IUPAC Name 4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid[1]
Molecular Formula C₁₉H₂₈N₂O₅[1]
Molecular Weight 380.44 g/mol [1]
Structure A dipeptide of D-Valine and D-Leucine with an N-terminal Z-group.[1]
Appearance Typically a white to off-white lyophilized solid.[6]
Protocol 1: Reagent Handling, Storage, and Solubilization

The long-term stability and performance of peptide-based reagents are directly tied to proper handling. Lyophilized peptides are susceptible to degradation from moisture and repeated temperature fluctuations.[7][8]

1. Initial Receipt and Storage:

  • Upon receipt, immediately inspect the vial for an intact seal.

  • For long-term storage, place the lyophilized powder at -20°C or, preferably, -80°C. Ensure the container is tightly sealed and protected from light.[7]

2. Equilibration and Weighing:

  • Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes, preferably in a desiccator.[9] This critical step prevents atmospheric moisture from condensing on the cold powder, which can hydrolyze the peptide over time.

  • In a controlled environment with low humidity, quickly weigh the desired amount of powder.

3. Preparation of a Concentrated Stock Solution (e.g., 10 mM):

  • The solvent of choice for many peptide inhibitors is high-purity, anhydrous dimethyl sulfoxide (DMSO) due to its excellent solvating power for hydrophobic molecules.[9][10]

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the weighed powder. For example, for 1 mg of this compound (MW = 380.44), add 262.8 µL of DMSO.

  • Vortex gently until the solid is completely dissolved. Sonication can be used cautiously if dissolution is slow, but avoid overheating.

4. Aliquoting and Final Storage:

  • To avoid repeated freeze-thaw cycles, which degrade peptides, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.[7]

  • Store these aliquots at -80°C for maximum stability.[8] A properly stored DMSO stock solution can be stable for months.[11][12]

Part 2: Hypothesis-Driven Approach to Target Identification

The structure of an inhibitor provides crucial clues to its likely biological target. The presence of a valine residue is particularly informative in the context of caspase inhibition.

Formulating the Hypothesis: A Competitive Caspase-3 Inhibitor

Structure-activity relationship (SAR) studies on various caspase inhibitors have revealed that the P2 position (the second amino acid residue N-terminal to the cleavage site) is a key determinant of specificity.[13] For caspase-3, an executioner caspase pivotal in the apoptotic cascade, Valine is an optimal residue for this P2 position.[13][14]

Hypothesis: this compound functions as a competitive inhibitor of caspase-3.

Causality:

  • The Val-Leu dipeptide sequence mimics the natural substrate recognition motif of caspase-3.

  • The inhibitor is expected to bind to the active site of the enzyme, directly competing with the enzyme's natural substrate.

  • The D-amino acid configuration prevents the peptide bond from being cleaved, effectively "trapping" the enzyme in a non-productive complex and blocking its catalytic activity.[2]

Diagram: Mechanism of Competitive Inhibition

This diagram illustrates the fundamental principle of competitive inhibition, where the inhibitor (I) and substrate (S) vie for the same active site on the enzyme (E).

G E Free Enzyme (E) (Active Site Open) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I (Ki) S Substrate (S) I Inhibitor (I) This compound ES->E - S (k-1) P Product (P) ES->P k_cat EI->E - I

Caption: Competitive inhibition workflow.

Part 3: Experimental Framework for a Preliminary Inhibition Screen

This section details a robust, self-validating workflow for determining the inhibitory potency (IC₅₀) of this compound against its hypothesized target, caspase-3. The principle relies on measuring the enzymatic cleavage of a fluorogenic substrate.[15][16]

Diagram: Experimental Workflow for IC₅₀ Determination

This flowchart provides a high-level overview of the entire experimental process, from preparation to final analysis.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measure 3. Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions setup_plate Plate Controls and Inhibitor Concentrations prep_reagents->setup_plate add_enzyme Add Caspase-3 Enzyme (Pre-incubate with Inhibitor) setup_plate->add_enzyme add_substrate Initiate Reaction with Ac-DEVD-AMC Substrate add_enzyme->add_substrate read_plate Measure Fluorescence Kinetics (Ex: 380nm, Em: 460nm) in a Plate Reader add_substrate->read_plate calc_rate Calculate Reaction Rates (V₀) read_plate->calc_rate plot_curve Plot % Inhibition vs. [Inhibitor] calc_rate->plot_curve calc_ic50 Fit Curve and Determine IC₅₀ Value plot_curve->calc_ic50

Caption: High-throughput screening workflow.

Materials and Reagents
  • Enzyme: Recombinant Human Caspase-3 (Active)

  • Inhibitor: this compound stock solution (10 mM in DMSO)

  • Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), 2 mM stock in DMSO[15]

  • Assay Buffer: 100 mM HEPES, 10% Sucrose, 0.1% CHAPS, 2 mM DTT, pH 7.2[15]

  • Equipment: 96-well black microplate, fluorescence plate reader, multichannel pipettes

Protocol 2: IC₅₀ Determination Assay

This protocol is designed as a self-validating system with essential controls.

1. Preparation of Reagents:

  • Thaw all components (enzyme, substrate, inhibitor) on ice.

  • Prepare fresh 1x Assay Buffer.

  • Inhibitor Dilution Series: Perform a serial dilution of the 10 mM this compound stock in DMSO to create intermediate stocks. Then, dilute these into Assay Buffer to achieve the final desired concentrations for the assay (e.g., from 100 µM down to 1 nM). Causality: Performing the initial serial dilution in DMSO prevents precipitation of the hydrophobic compound in the aqueous buffer.

  • Enzyme Working Solution: Dilute the caspase-3 stock in cold Assay Buffer to a final concentration that yields a robust linear signal within a 30-60 minute timeframe (e.g., 2X final concentration).

  • Substrate Working Solution: Dilute the Ac-DEVD-AMC stock in Assay Buffer to a final concentration near its Kₘ value (e.g., 50 µM, which is 2X the final concentration of 25 µM).

2. Assay Plate Setup (Total Volume: 100 µL/well):

  • In a 96-well black plate, add 50 µL of the appropriate solution to each well:

    • 100% Activity Control (No Inhibition): 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
    • Inhibitor Wells: 50 µL of each 2X this compound dilution.
    • Blank (No Enzyme) Control: 50 µL of Assay Buffer.
  • Add 25 µL of the 2X Caspase-3 working solution to the control and inhibitor wells. Add 25 µL of Assay Buffer to the Blank wells.

  • Gently tap the plate to mix. Incubate at 37°C for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring equilibrium is reached.

3. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding 25 µL of the 2X Ac-DEVD-AMC substrate working solution to all wells.

  • Immediately place the plate in a fluorescence reader pre-set to 37°C.

  • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every 60 seconds for 30-60 minutes.[15]

Part 4: Data Analysis and Interpretation

Rigorous data analysis transforms raw fluorescence units into a quantifiable measure of inhibitory potency.

1. Calculation of Reaction Velocity (V₀):

  • For each well, plot fluorescence units (RFU) against time (minutes).

  • Identify the linear portion of the curve (initial velocity).

  • Calculate the slope of this linear portion (V₀ = ΔRFU / Δt). The Blank control slope should be subtracted from all other wells to correct for background signal and substrate auto-hydrolysis.

2. Determination of Percent Inhibition:

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

3. IC₅₀ Curve Generation and Data Presentation:

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, R). This will generate the IC₅₀ value.

  • Summarize the results in a clear, concise table.

InhibitorTarget EnzymeIC₅₀ (nM) [95% CI]Hill Slope
This compoundCaspase-3[Calculated Value][Calculated Value]

Conclusion and Future Directions

Following this comprehensive guide, a researcher can confidently determine the IC₅₀ value of this compound against a target enzyme like caspase-3. A potent IC₅₀ value would validate the initial hypothesis and establish this compound as a useful tool.

Logical Next Steps:

  • Determine the Mechanism of Inhibition: Perform full Michaelis-Menten kinetic analysis by measuring reaction rates at varying substrate and inhibitor concentrations to definitively confirm if the inhibition is competitive, non-competitive, or uncompetitive.

  • Assess Inhibitor Specificity: Screen this compound against a panel of other caspases (e.g., caspase-1, -7, -8, -9) and other protease families to determine its selectivity profile.[4][17]

  • Transition to Cell-Based Assays: Evaluate the inhibitor's efficacy in a cellular context by treating cells with an apoptotic stimulus and measuring the reduction in caspase-3 activity.[5]

This structured, hypothesis-driven approach ensures that the preliminary investigation is not just a screen, but a scientifically rigorous characterization that provides a solid foundation for more advanced studies in drug discovery and chemical biology.

References

  • Title: Caspase Protocols in Mice. Source: PubMed Central - NIH URL: [Link]

  • Title: In Vitro Use of Peptide Based Substrates and Inhibitors of Apoptotic Caspases. Source: SpringerLink URL: [Link]

  • Title: Instructions for Using Caspase Substrates and Inhibitors. Source: Bio-Rad URL: [Link]

  • Title: Peptide Storage and Handling Guidelines. Source: GenScript URL: [Link]

  • Title: A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Source: MDPI URL: [Link]

  • Title: Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing. Source: MDPI URL: [Link]

  • Title: Dipeptidyl Aspartyl Fluoromethylketones as Potent caspase-3 Inhibitors: SAR of the P2 Amino Acid. Source: PubMed URL: [Link]

  • Title: Specific inhibition of caspase-3 by a competitive DARPin: molecular mimicry between native and designed inhibitors. Source: PubMed URL: [Link]

  • Title: Direct inhibition of caspase 3 is dispensable for the anti-apoptotic activity of XIAP. Source: NIH URL: [Link]

Sources

An In-depth Technical Guide to Utilizing Z-D-VAL-LEU-OH for the Study of Proteolytic Enzyme Specificity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective use of the synthetic dipeptide Z-D-VAL-LEU-OH in the characterization of proteolytic enzyme specificity. This document will delve into the underlying principles of protease-substrate interactions, the unique properties of this compound, and practical methodologies for its application in enzymatic assays.

Introduction: The Critical Role of Protease Specificity in Biological Systems

Proteolytic enzymes, or proteases, are fundamental regulators of a vast array of physiological processes, from protein turnover and cell cycle progression to apoptosis and signal transduction. Their precise function is dictated by their substrate specificity—the ability to recognize and cleave a specific amino acid sequence within a target protein.[1][2] Dysregulation of protease activity, often stemming from altered specificity, is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases.[1][3] Consequently, the accurate determination of protease specificity is a cornerstone of basic research and a critical step in the development of targeted therapeutics.

Synthetic peptide substrates are invaluable tools for probing the specificity of proteases.[1] By presenting a defined amino acid sequence, these molecules allow for the systematic investigation of a protease's preferences at various positions relative to the cleavage site. This guide focuses on a specialized dipeptide, this compound, and its application in elucidating the substrate specificity of key protease families.

This compound: A Unique Tool for Probing Protease Activity

This compound is a synthetic dipeptide composed of D-Valine and D-Leucine, with a benzyloxycarbonyl (Z) protecting group at the N-terminus.[4] Each component of this molecule is deliberately chosen to confer specific properties that make it a powerful tool for studying proteolytic enzymes.

The Significance of D-Amino Acids

The incorporation of D-amino acids, as opposed to the naturally occurring L-amino acids, renders this compound highly resistant to cleavage by most proteases.[4][5] This inherent stability is crucial for its primary application as a competitive inhibitor or a component of more complex inhibitor designs to study the structure-function relationships of proteases.[4] By resisting degradation, it can effectively probe the active site of an enzyme, providing insights into its binding preferences without being consumed as a substrate.

The Role of the Valine-Leucine Sequence

The dipeptide sequence, Valine-Leucine, is particularly relevant for studying proteases that exhibit a preference for hydrophobic amino acids at the P2 and P1 positions of the substrate cleavage site. This motif is a known recognition sequence for certain members of the calpain and caspase families of cysteine proteases.

  • Calpains: These are calcium-dependent cysteine proteases involved in a wide range of cellular functions.[3][6] Calpains often recognize substrates with small hydrophobic residues like leucine, valine, and isoleucine at the P2 position.[3]

  • Caspases: This family of cysteine proteases plays a central role in apoptosis (programmed cell death).[7][8] While their primary specificity is for an aspartic acid residue at the P1 position, the residues at other positions, including the hydrophobic P2 position, also contribute to substrate recognition.[7]

The Val-Leu sequence in this compound can mimic a portion of a natural substrate, allowing it to interact with the active site of these proteases.

The Benzyloxycarbonyl (Z) Protecting Group

The N-terminal benzyloxycarbonyl (Z) group serves to protect the amino terminus of the dipeptide from unwanted chemical reactions. This ensures the integrity of the molecule during synthesis and experimental use.

Experimental Application: A Framework for Studying Protease Specificity

The primary utility of this compound lies in competitive inhibition assays to determine the specificity of a protease for substrates containing the Val-Leu motif. By measuring the ability of this compound to compete with a known fluorogenic or chromogenic substrate, researchers can infer the enzyme's affinity for this particular dipeptide sequence.

Workflow for a Competitive Inhibition Assay

The following diagram outlines a typical workflow for a competitive inhibition assay using this compound.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup Set up Reactions: - Enzyme - Buffer - this compound (variable conc.) prep_enzyme->setup prep_substrate Prepare Fluorogenic Substrate initiate Initiate Reaction with Fluorogenic Substrate prep_substrate->initiate prep_inhibitor Prepare this compound Stock prep_inhibitor->setup preincubate Pre-incubate setup->preincubate preincubate->initiate measure Measure Fluorescence (Kinetic or Endpoint) initiate->measure plot Plot Reaction Rate vs. [this compound] measure->plot calculate Calculate IC50 plot->calculate determine Determine Ki calculate->determine

Sources

An In-Depth Technical Guide to Z-D-Val-Leu-OH as a Strategic Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of Z-D-Val-Leu-OH, a pivotal dipeptide building block for advanced peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to deliver field-proven insights into the strategic application of this unique reagent. We will delve into the rationale behind its use, detailed experimental methodologies, and its role in creating peptides with enhanced therapeutic potential.

The Strategic Advantage of this compound in Modern Peptide Chemistry

This compound is a synthetic dipeptide featuring a benzyloxycarbonyl (Z) protecting group at the N-terminus of a D-valine residue, which is in turn linked to a leucine residue. This specific architecture is not arbitrary; it is a deliberate design to impart significant advantages in the synthesis of complex and therapeutically relevant peptides.

The Significance of the D-Valine Residue

The incorporation of D-amino acids, such as D-valine, is a cornerstone strategy for enhancing the stability of peptides against enzymatic degradation.[1] Proteases, the enzymes responsible for peptide breakdown in biological systems, are highly stereospecific and primarily recognize L-amino acids. By introducing a D-amino acid, the resulting peptide becomes significantly more resistant to proteolysis, leading to a longer in-vivo half-life—a critical attribute for therapeutic peptides.[2]

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a classic and highly reliable amine-protecting group in peptide synthesis.[3][4] Its key advantages include:

  • Stability: The Z-group is stable under a wide range of reaction conditions, providing robust protection during coupling reactions.[3]

  • Racemization Suppression: The urethane-based structure of the Z-group is known to effectively suppress racemization during the activation of the carboxylic acid, which is a critical factor in maintaining the chiral integrity of the peptide.[5]

  • Versatile Deprotection: The Z-group can be removed under various conditions, offering flexibility in the synthetic strategy. The most common methods are catalytic hydrogenation and treatment with strong acids like HBr in acetic acid.[3][6]

Core Physicochemical and Handling Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.

PropertyValueReference
Molecular Formula C₁₉H₂₈N₂O₅[1]
Molecular Weight 364.44 g/mol N/A (Calculated from molecular formula)
Appearance White to off-white solidGeneral knowledge
Storage Conditions Store at -20°C for long-term storage. Keep protected from light and moisture.General laboratory practice
Solubility Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM).General knowledge

Experimental Protocols: From Building Block to Tripeptide

This section provides a detailed, self-validating workflow for the application of this compound in a solution-phase peptide synthesis, culminating in the formation of a protected tripeptide. This solution-phase approach is often preferred for the synthesis of shorter peptides or fragments, allowing for purification at each step.[7][8]

Workflow Overview

The synthesis of a target tripeptide, for instance, Z-D-Val-Leu-Phe-OMe, from this compound and L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) will be detailed.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Work-up & Purification cluster_3 Characterization Start This compound + H-Phe-OMe·HCl Activation Activate this compound (DIC/HOBt in DMF) Start->Activation Coupling Couple with H-Phe-OMe·HCl (DIPEA as base) Activation->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Purify Crude Product (Flash Chromatography) Workup->Purification Characterization Analyze Purified Product (HPLC, MS, NMR) Purification->Characterization End Z-D-Val-Leu-Phe-OMe Characterization->End

Caption: Solution-phase synthesis workflow for a tripeptide using this compound.

Detailed Protocol: Synthesis of Z-D-Val-Leu-Phe-OMe

This protocol details the coupling of this compound with L-Phenylalanine methyl ester hydrochloride.

Materials:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF. Stir the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Carboxylic Acid Activation: To the cooled solution, add DIC (1.1 eq.) dropwise. Allow the activation to proceed for 20-30 minutes at 0°C.

  • Coupling: In a separate flask, suspend H-Phe-OMe·HCl (1.0 eq.) in anhydrous DMF. Add DIPEA (1.0 eq.) to neutralize the hydrochloride salt and stir until a clear solution is obtained. Add this solution to the activated this compound mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude tripeptide by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified Z-D-Val-Leu-Phe-OMe by High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure.

Deprotection of the Z-Group

The removal of the Z-group is a critical step to either elongate the peptide chain or to obtain the final deprotected peptide.

Method 1: Catalytic Transfer Hydrogenation (CTH) [9][10]

This is a mild and efficient method for Z-group removal.

G Start Z-D-Val-Leu-Phe-OMe Reagents Dissolve in Methanol + 10% Pd/C + Formic Acid (Hydrogen Donor) Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Workup Filter through Celite Concentrate Filtrate Reaction->Workup End H-D-Val-Leu-Phe-OMe Workup->End

Caption: Workflow for Z-group deprotection by Catalytic Transfer Hydrogenation.

Protocol:

  • Dissolve the Z-protected peptide in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Add a hydrogen donor, such as formic acid or ammonium formate (excess).[10]

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Method 2: HBr in Acetic Acid [3][6]

This is a harsher but effective method, particularly for substrates sensitive to hydrogenation.

Protocol:

  • Dissolve the Z-protected peptide in glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid.

  • Stir the mixture at room temperature for 1-4 hours.

  • Precipitate the deprotected peptide hydrobromide salt by adding cold diethyl ether.

  • Isolate the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[6]

Applications in Drug Development: The Case of Protease Inhibitors

Peptides containing D-amino acids are valuable tools in the development of protease inhibitors.[11] The inherent stability of these peptides allows them to effectively bind to the active site of proteases without being rapidly cleaved. This compound can serve as a key building block in the synthesis of such inhibitors, where the dipeptide sequence mimics a recognition site for the target protease. The subsequent elaboration of the peptide with a "warhead" functional group that can covalently or non-covalently interact with the active site residues of the protease is a common strategy in inhibitor design.

Conclusion

This compound is a strategically important building block in peptide synthesis, offering a combination of stereochemical stability and reliable protecting group chemistry. Its use enables the synthesis of peptides with enhanced resistance to proteolysis, a critical factor for the development of peptide-based therapeutics. The detailed protocols provided in this guide, from coupling to deprotection, offer a robust framework for the successful application of this compound in research and drug development endeavors. By understanding the underlying principles and methodologies, scientists can effectively leverage this dipeptide to construct novel and potent peptide molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Benchchem. (n.d.). A Comparative Guide to N-Terminal Protecting Groups in the Synthesis of Val-Pro Dipeptides.
  • Gowda, D. C., & Abiraj, K. (2002). Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science, 9, 153–165.
  • Benchchem. (n.d.). Conditions for the Removal of the Z (Cbz)
  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Grogg, M., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions.
  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
  • Bieg, T., & Szeja, W. (1985).
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A Technical Guide to the Pharmaceutical Development Potential of Z-D-VAL-LEU-OH: A Novel Dipeptide Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of therapeutic intervention is continually evolving, with a significant focus on modulating enzymatic activity central to disease pathogenesis. Proteases, a ubiquitous class of enzymes, represent prime targets due to their critical roles in cellular signaling, lifecycle, and death. Dysregulation of protease activity is a hallmark of numerous pathologies, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide delves into the pharmaceutical development potential of Z-D-VAL-LEU-OH, a synthetic dipeptide engineered for enhanced stability and targeted protease inhibition. By dissecting its molecular logic, potential mechanisms of action, and proposing robust investigational frameworks, this document serves as a comprehensive resource for researchers and drug development professionals poised to explore the therapeutic utility of this promising molecule.

Introduction: The Rationale for Targeting Proteases in Modern Medicine

Proteases are fundamental to physiological homeostasis, executing precise proteolytic cleavage of substrate proteins. This enzymatic activity governs a vast array of cellular processes, from protein turnover and antigen presentation to the intricate signaling cascades of apoptosis and inflammation. Consequently, aberrant protease function is a key driver of disease. The pharmaceutical industry has recognized this, leading to the development of successful protease inhibitors for conditions like HIV and hepatitis C.[1]

Cysteine proteases, particularly caspases and calpains, are of significant interest. Caspases are the central executioners of apoptosis (programmed cell death), and their overactivation can lead to detrimental cell loss in neurodegenerative diseases, while their inhibition can be a therapeutic strategy in certain contexts.[2][3] Calpains, calcium-activated neutral proteases, are implicated in a spectrum of cellular functions, and their dysregulation contributes to neuronal damage in conditions like traumatic brain injury and Alzheimer's disease.[4][5]

The development of peptide-based protease inhibitors has historically been challenged by their poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases.[6] A key strategy to overcome this limitation is the incorporation of non-canonical D-amino acids, which confer resistance to proteolysis, thereby enhancing in vivo stability and therapeutic potential.[4][5] this compound, with its N-terminal benzyloxycarbonyl (Z) protecting group and a backbone composed of D-valine and D-leucine, is a prime example of a rationally designed, protease-resistant dipeptide inhibitor.[7]

Molecular Profile and Postulated Mechanism of Action of this compound

This compound is a synthetic dipeptide with a structure tailored for interaction with the active sites of specific proteases.[7] The constituent amino acids, valine and leucine, are bulky and hydrophobic, properties known to be recognized by the S1 and S2 pockets of several cysteine proteases, including certain caspases and calpains.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid[7]
Molecular Formula C19H28N2O5[7]
Molecular Weight 364.44 g/mol [7]
Structure Z-(D-Val)-(D-Leu)-OH[7]

The proposed mechanism of action for this compound is competitive inhibition. The dipeptide is designed to mimic the natural substrate of target proteases, binding to the active site and preventing the cleavage of endogenous substrates. The D-amino acid configuration is critical for resisting proteolytic degradation, thereby prolonging its inhibitory action.[4][5]

Logical Framework for Protease Inhibition by this compound

G cluster_0 This compound Design Principles cluster_1 Interaction with Protease Active Site Z_group Z-Group (Benzyloxycarbonyl) - Enhances hydrophobicity - Protects N-terminus Binding Competitive Binding to Protease Active Site (e.g., Calpain, Caspase) Z_group->Binding D_amino_acids D-Valine & D-Leucine - Confer proteolytic resistance - Enhance in vivo stability D_amino_acids->Binding Dipeptide_core Val-Leu Core - Mimics protease substrate recognition motifs Dipeptide_core->Binding Blockade Steric Hindrance Prevents Endogenous Substrate Access Binding->Blockade Inhibition Inhibition of Proteolytic Activity Blockade->Inhibition Therapeutic_Effect Potential Therapeutic Effect (e.g., Neuroprotection, Anti-inflammatory) Inhibition->Therapeutic_Effect

Caption: Rational design and proposed mechanism of this compound.

Potential Therapeutic Applications in Pharmaceutical Development

The unique structural features of this compound suggest its potential utility in a range of therapeutic areas where protease dysregulation is a key pathological driver.

Neurodegenerative Diseases

Excessive protease activity, particularly from calpains and caspases, is a common feature of neurodegenerative diseases like Alzheimer's disease (AD) and traumatic brain injury (TBI).[9][10]

  • Alzheimer's Disease: Calpain overactivation is linked to the cleavage of key neuronal proteins and the formation of amyloid-beta plaques.[11] By inhibiting calpains, this compound could potentially reduce neurotoxicity and slow disease progression. Leucine itself has been investigated in the context of AD, with labeled L-leucine used as a tracer in clinical research.[12]

  • Traumatic Brain Injury: TBI triggers a cascade of secondary injury mechanisms, including calpain-mediated neuronal damage.[13] The administration of a stable calpain inhibitor like this compound could be a neuroprotective strategy in the acute phase following injury.

Oncology

The role of proteases in cancer is complex. While some proteases promote tumor progression, others, like caspases, are essential for inducing apoptosis in cancer cells, a desired outcome of many cancer therapies.

  • Modulation of Apoptosis: Leucine has been shown to have dual effects on cancer cells, in some contexts promoting apoptosis and in others supporting cell growth.[14] this compound could be investigated for its ability to selectively modulate apoptotic pathways in different cancer types. For instance, it could be used to protect healthy cells from the apoptotic effects of chemotherapy.

Inflammatory Diseases

Caspase-1 is a key mediator of inflammation through its role in the processing of pro-inflammatory cytokines. Inhibiting this caspase is a validated therapeutic strategy for inflammatory conditions. Although the direct effect of this compound on caspase-1 is unknown, its dipeptide structure makes it a candidate for investigation in this area.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the therapeutic potential of this compound, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assays

The primary step is to determine the inhibitory potency and selectivity of this compound against a panel of proteases.

This assay quantifies calpain activity by measuring the cleavage of a fluorogenic substrate.[15]

Materials:

  • Purified calpain enzyme (e.g., human calpain-1)

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 10 mM DTT, 1 mM EDTA, 1 mM EGTA)

  • Activation Buffer (Assay Buffer with 5 mM CaCl2)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add Assay Buffer, this compound or vehicle control (DMSO), and purified calpain enzyme.

  • Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the Activation Buffer containing the fluorogenic substrate.

  • Immediately measure fluorescence intensity kinetically over 30-60 minutes.

  • Calculate the rate of reaction and determine the percentage of inhibition to derive IC50 values.

A similar principle is applied to measure the inhibition of various caspases.[16]

Materials:

  • Recombinant active caspases (e.g., caspase-3, -6, -8, -9)

  • Fluorogenic caspase substrates (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-VEID-AFC for caspase-6)

  • Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Caspase Assay Buffer.

  • In a 96-well plate, add Caspase Assay Buffer, this compound or vehicle control, and the respective recombinant caspase.

  • Pre-incubate at 37°C for 15 minutes.

  • Add the corresponding fluorogenic substrate to initiate the reaction.

  • Measure fluorescence intensity kinetically.

  • Determine IC50 values from the inhibition curves.

Workflow for In Vitro Protease Inhibition Screening

G Start Start: this compound Stock Solution Serial_Dilution Prepare Serial Dilutions Start->Serial_Dilution Plate_Setup Plate Setup in 96-well Format (Inhibitor, Enzyme, Buffer) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubation (Allow Inhibitor-Enzyme Binding) Plate_Setup->Pre_incubation Reaction_Initiation Add Fluorogenic Substrate Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Fluorescence Reading (Plate Reader) Reaction_Initiation->Kinetic_Reading Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Kinetic_Reading->Data_Analysis IC50 Calculate IC50 Value Data_Analysis->IC50

Caption: Standard workflow for determining IC50 values in fluorometric protease inhibition assays.

Cell-Based Assays

To assess the biological activity of this compound in a cellular context, various cell-based models can be employed.

Model: Human neuroblastoma cell line (e.g., SH-SY5Y) subjected to an excitotoxic insult (e.g., glutamate or Aβ peptide).

Procedure:

  • Culture SH-SY5Y cells to a suitable confluency.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Induce neurotoxicity with glutamate or oligomeric Aβ peptide.

  • After 24-48 hours, assess cell viability using an MTT or LDH assay.

  • A significant increase in cell viability in the presence of this compound would indicate a neuroprotective effect.

Model: A relevant cancer cell line (e.g., Jurkat cells for leukemia).

Procedure:

  • Culture cancer cells and treat with a known apoptosis-inducing agent (e.g., staurosporine or etoposide) in the presence or absence of this compound.

  • After a defined incubation period, assess apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.[17]

  • A decrease in the apoptotic cell population would suggest an anti-apoptotic effect, which could be beneficial for protecting healthy tissues during chemotherapy.

In Vivo Animal Models

The efficacy of this compound must be validated in relevant animal models of disease.

Model: Controlled cortical impact (CCI) or fluid percussion injury (FPI) model in mice or rats.

Procedure:

  • Induce TBI in anesthetized animals.

  • Administer this compound (e.g., via intraperitoneal or intravenous injection) at various time points post-injury.

  • Assess neurological outcomes using behavioral tests (e.g., Morris water maze, rotarod).

  • At the study endpoint, perform histological analysis of brain tissue to quantify lesion volume and neuronal loss.

  • Biochemical markers of neuroinflammation and apoptosis can also be measured in brain lysates.

Model: Transgenic mouse models that develop amyloid plaques and cognitive deficits (e.g., 5xFAD or APP/PS1).

Procedure:

  • Treat aged transgenic mice with this compound or vehicle for an extended period.

  • Evaluate cognitive function using behavioral tests.

  • Analyze brain tissue for amyloid plaque load, neuroinflammation (e.g., microgliosis, astrogliosis), and synaptic markers.

Pharmacokinetic Considerations

A critical aspect of developing any peptide-based therapeutic is understanding its pharmacokinetic profile. The inclusion of D-amino acids in this compound is expected to significantly improve its in vivo stability compared to L-amino acid counterparts.[4]

Table 2: Key Pharmacokinetic Parameters to Evaluate for this compound

ParameterDescriptionImportance
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines the effective dose and route of administration.
Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by one-half.Dictates the dosing frequency.
Clearance The rate at which a drug is removed from the body.Influences the dosing regimen.
Volume of Distribution The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Metabolism The chemical alteration of a drug by the body.Identifies potential drug-drug interactions and active metabolites.

Preliminary pharmacokinetic studies in rodents would be essential to establish the dosing regimen for subsequent efficacy studies.

Conclusion and Future Directions

This compound represents a rationally designed dipeptide with significant potential for pharmaceutical development as a protease inhibitor. Its inherent stability, conferred by the D-amino acid backbone, addresses a major historical challenge in peptide-based drug discovery. The proposed therapeutic applications in neurodegenerative diseases, oncology, and inflammatory conditions are grounded in the well-established roles of caspases and calpains in these pathologies.

The experimental frameworks outlined in this guide provide a clear roadmap for the preclinical evaluation of this compound. Rigorous in vitro characterization of its inhibitory profile, followed by validation in cell-based and in vivo models, will be crucial in elucidating its therapeutic efficacy. Future work should also focus on optimizing the formulation and delivery of this compound to further enhance its pharmacokinetic properties and target engagement. The exploration of this compound and similar protease-resistant peptides holds great promise for the development of novel and effective therapies for a range of debilitating diseases.

References

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Methodological & Application

Application Note & Protocol: A Guide to Caspase-3 Inhibitor Screening Using a Fluorogenic Substrate Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Caspases in Apoptosis and Drug Discovery

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death). Among them, Caspase-3 is a key effector caspase, responsible for cleaving a broad range of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[1] Dysregulation of apoptosis is implicated in numerous human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the modulation of caspase activity, particularly the inhibition of Caspase-3, represents a significant therapeutic strategy.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust in vitro screening assay to identify and characterize inhibitors of Caspase-3. The protocol leverages the highly sensitive and specific fluorogenic substrate, Z-DEVD-AFC (N-carbobenzoxy-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), to monitor enzyme activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of a synthetic peptide substrate that mimics the natural cleavage site of Caspase-3.[4] The substrate, Z-DEVD-AFC, is composed of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is specifically recognized by Caspase-3.[4][5] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active Caspase-3 between the aspartate and AFC residue, the AFC fluorophore is released, resulting in a significant increase in fluorescence intensity.[5][6][7] The rate of fluorescence increase is directly proportional to the Caspase-3 activity. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduction in the fluorescent signal.

Part 1: Materials and Reagents

Successful and reproducible results are contingent on the quality of the reagents and adherence to proper preparation and storage procedures.

Core Reagents
ReagentRecommended SupplierStorageKey Considerations
Active Human Caspase-3 R&D Systems, Cayman Chemical-80°CAliquot upon first use to avoid repeated freeze-thaw cycles.[8]
Z-DEVD-AFC Substrate MedchemExpress, Cayman Chemical-20°C or -80°C (lyophilized)Light sensitive.[9] Protect from light during storage and handling.
Caspase-3 Inhibitor (Positive Control) Cayman Chemical, Sigma-Aldrich-20°CAc-DEVD-CHO is a commonly used reversible inhibitor.
Assay Buffer Self-prepared4°CA common formulation is 20 mM HEPES, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, pH 7.2.
Dithiothreitol (DTT) Sigma-Aldrich-20°CAdded fresh to the assay buffer before use. Caspases require a reducing environment for optimal activity.
Dimethyl Sulfoxide (DMSO) Sigma-AldrichRoom TemperatureUsed to dissolve substrate, inhibitor, and test compounds.
96-well Black, Flat-Bottom Plates Corning, NuncRoom TemperatureBlack plates are essential to minimize background fluorescence and light scattering.
Reagent Preparation
  • Assay Buffer (1X):

    • Prepare a buffer containing 20 mM HEPES, 10% Sucrose, and 0.1% CHAPS.

    • Adjust the pH to 7.2 with NaOH or HCl.

    • Filter sterilize and store at 4°C.

  • Complete Assay Buffer:

    • On the day of the experiment, add DTT to the 1X Assay Buffer to a final concentration of 10 mM.

    • Prepare only the required volume, as DTT is unstable in solution.

  • Z-DEVD-AFC Substrate Stock Solution (10 mM):

    • Reconstitute the lyophilized substrate in DMSO to a concentration of 10 mM.

    • Aliquot and store at -20°C, protected from light.[6]

  • Active Caspase-3 Working Solution:

    • Thaw the enzyme on ice.

    • Dilute the enzyme stock to the desired final concentration in ice-cold Complete Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Test Compound/Inhibitor Plates:

    • Prepare serial dilutions of your test compounds and the positive control inhibitor (e.g., Ac-DEVD-CHO) in DMSO.

    • A common starting concentration for screening is 10 µM.[10]

    • Further dilute these stock solutions in Complete Assay Buffer to the desired final assay concentrations.

Part 2: Experimental Protocol: High-Throughput Screening of Caspase-3 Inhibitors

This protocol is designed for a 96-well plate format, suitable for high-throughput screening (HTS).

Workflow Overview

AssayWorkflow A Prepare Reagents B Dispense Test Compounds & Controls into Plate A->B C Add Caspase-3 Enzyme Solution B->C D Pre-incubate Enzyme & Inhibitor C->D E Initiate Reaction with Z-DEVD-AFC Substrate D->E F Kinetic Measurement of Fluorescence (37°C) E->F G Data Analysis F->G

Figure 1. General workflow for the Caspase-3 inhibitor screening assay.

Step-by-Step Procedure
  • Plate Setup:

    • Design your plate layout to include wells for:

      • 100% Activity Control (No Inhibitor): Contains enzyme, substrate, and DMSO vehicle.

      • 0% Activity Control (Blank): Contains substrate and assay buffer, but no enzyme.

      • Test Compounds: Contains enzyme, substrate, and test compounds at various concentrations.

      • Positive Inhibitor Control: Contains enzyme, substrate, and a known Caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

  • Dispensing Reagents:

    • Add 2 µL of your serially diluted test compounds, positive control inhibitor, or DMSO vehicle to the appropriate wells of the 96-well plate.

  • Enzyme Addition and Pre-incubation:

    • Add 88 µL of the diluted active Caspase-3 solution to each well (except the blank wells).

    • Add 88 µL of Complete Assay Buffer to the blank wells.

    • Mix the plate gently on an orbital shaker for 1 minute.

    • Pre-incubate the plate at room temperature for 15-30 minutes. This step allows the test compounds to interact with the enzyme before the substrate is introduced.[11]

  • Reaction Initiation:

    • Prepare the substrate working solution by diluting the 10 mM Z-DEVD-AFC stock in Complete Assay Buffer. A final assay concentration of 10-50 µM is typical.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes.

    • Use an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[5] Note: Optimal wavelengths may vary slightly between instruments.

Part 3: Data Analysis and Interpretation

Proper data analysis is crucial for accurately determining inhibitor potency.

Calculating Percentage Inhibition

The rate of reaction (slope) is determined from the linear portion of the kinetic curve (Relative Fluorescence Units vs. Time).

  • Determine the reaction rate (V) for each well by calculating the slope of the fluorescence signal over time (ΔRFU/Δt).

  • Calculate the percentage of inhibition for each test compound concentration using the following formula:

    % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100

    • V_inhibitor: Rate of reaction in the presence of the test compound.

    • V_no_inhibitor: Rate of reaction in the absence of inhibitor (100% activity control).

    • V_blank: Rate of reaction in the absence of enzyme (0% activity control).

Determining IC₅₀ Values

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.

  • Plot the percentage inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC₅₀ value is determined from the resulting curve fit. A lower IC₅₀ value indicates a more potent inhibitor.[12]

ParameterDescription
Top Plateau Maximum inhibition (ideally ~100%).
Bottom Plateau Minimum inhibition (ideally ~0%).
LogIC₅₀ The logarithm of the inhibitor concentration that elicits a 50% response.
Hill Slope Describes the steepness of the curve.

Part 4: Assay Validation and Quality Control

To ensure the reliability of your screening data, it is essential to validate the assay performance.

The Z'-Factor: A Measure of Assay Robustness

The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay. It reflects the dynamic range and data variation of the assay.

Z' = 1 - [ (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ]

  • SD_max and Mean_max: Standard deviation and mean of the 100% activity control.

  • SD_min and Mean_min: Standard deviation and mean of the positive inhibitor control (or blank).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for screening

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.

Mechanism of Inhibition (Follow-up Studies)

Initial screening identifies "hits." Further studies are required to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible). This is typically achieved by performing enzyme kinetic studies where the initial reaction rates are measured at various substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk or Michaelis-Menten plots.[13]

MOA cluster_0 Primary Screen cluster_1 Follow-up Studies HTS HTS for % Inhibition IC50 IC50 Determination HTS->IC50 Kinetics Enzyme Kinetics (Vary [S] and [I]) IC50->Kinetics Hit Compounds Mechanism Determine Ki and Mechanism of Inhibition Kinetics->Mechanism

Figure 2. Progression from primary screening to mechanism of action studies.

References

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  • Aurora Biolabs. Caspase-3 Activity Assay Kit.[Link]

  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.[Link]

  • Calbiochem. Caspase-3 Substrate IV, Fluorogenic.[Link]

  • Journal of the American Chemical Society. Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays.[Link]

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Application Notes and Protocols for Enzyme Kinetics Assays Using Z-D-VAL-LEU-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for characterizing the inhibitory potential of the synthetic dipeptide Z-D-VAL-LEU-OH against cysteine proteases. While direct kinetic data for this specific molecule is not extensively published, its structural similarity to known protease inhibitors, particularly those targeting calpains and cathepsins, allows for the development of a robust, adaptable protocol. This guide is built upon established principles of enzyme kinetics and field-proven methodologies for similar compounds.

The inclusion of D-amino acids in the this compound structure confers resistance to degradation by common proteases, making it a stable tool for investigating enzyme specificity and inhibition. This protocol will primarily focus on a fluorometric assay for cathepsin L, a well-characterized cysteine protease, and will also provide guidance for adapting the assay to other relevant enzymes such as calpains.

Scientific Principles of the Assay

The core of this protocol is a fluorometric enzyme inhibition assay. The assay measures the activity of a target protease by monitoring the cleavage of a fluorogenic substrate. This substrate consists of a peptide sequence recognized by the enzyme, linked to a fluorescent molecule (fluorophore) that is quenched in the intact substrate. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

The introduction of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal. By measuring the enzyme's activity across a range of inhibitor concentrations, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined.

Experimental Workflow Overview

workflow prep Reagent Preparation enzyme_prep Enzyme Dilution prep->enzyme_prep inhibitor_prep Inhibitor (this compound) Serial Dilution prep->inhibitor_prep substrate_prep Substrate Dilution prep->substrate_prep assay_setup Assay Plate Setup (Enzyme + Inhibitor) enzyme_prep->assay_setup inhibitor_prep->assay_setup reaction_init Reaction Initiation (Add Substrate) substrate_prep->reaction_init pre_incubation Pre-incubation assay_setup->pre_incubation pre_incubation->reaction_init kinetic_read Kinetic Measurement (Fluorescence Reading) reaction_init->kinetic_read data_analysis Data Analysis (IC50 Determination) kinetic_read->data_analysis

Figure 1: A generalized workflow for the enzyme inhibition assay.

Detailed Protocol: Inhibition of Cathepsin L by this compound

This protocol is designed for a 96-well plate format, suitable for microplate readers.

I. Materials and Reagents
  • This compound

  • Human Cathepsin L (recombinant)

  • Fluorogenic Cathepsin L substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

  • Standard laboratory equipment: pipettes, sterile tubes, etc.

II. Reagent Preparation

A. This compound Stock Solution (10 mM): Due to the hydrophobic nature of the benzyloxycarbonyl (Z) group and the leucine residue, this compound may have limited solubility in aqueous solutions[1][2][3][4].

  • Accurately weigh a small amount of this compound.

  • Dissolve in 100% DMSO to create a 10 mM stock solution.

  • Store the stock solution in aliquots at -20°C.

B. Cathepsin L Working Solution:

  • Reconstitute lyophilized Cathepsin L according to the manufacturer's instructions to create a stock solution.

  • On the day of the experiment, dilute the Cathepsin L stock solution in cold Assay Buffer to the desired final concentration. Note: The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

C. Substrate Working Solution:

  • Prepare a stock solution of Z-FR-AMC in DMSO (e.g., 10 mM).

  • Dilute the substrate stock solution in Assay Buffer to the desired final concentration. Note: The substrate concentration is typically at or below its Michaelis-Menten constant (Km) for the enzyme.

III. Assay Procedure
  • Prepare Serial Dilutions of this compound:

    • Perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to generate a range of concentrations. A 10-point, 3-fold serial dilution is recommended to cover a broad range of potential inhibitory activities.

  • Set up the Assay Plate:

    • Add 50 µL of the diluted Cathepsin L working solution to each well of the 96-well plate.

    • Add 5 µL of the serially diluted this compound solutions to the corresponding wells.

    • Include control wells:

      • No Inhibitor Control: Add 5 µL of Assay Buffer instead of the inhibitor solution.

      • No Enzyme Control: Add 50 µL of Assay Buffer instead of the enzyme solution and 5 µL of Assay Buffer.

  • Pre-incubation:

    • Gently mix the plate and incubate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 45 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity (Ex/Em = ~380/460 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

IV. Data Analysis
  • Calculate the Reaction Rate:

    • For each well, determine the initial reaction velocity (V₀) by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.

  • Determine Percent Inhibition:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Calculate IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Adaptation for Calpain Inhibition Assay

The protocol can be adapted to assess the inhibitory activity of this compound against calpains. The Val-Leu motif is recognized by calpains[5].

  • Enzyme: Use purified calpain-1 or calpain-2.

  • Substrate: A common fluorogenic substrate for calpain is Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)[5].

  • Assay Buffer: A typical calpain assay buffer consists of 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM DTT, 1 mM EDTA, and 1 mM EGTA[6].

  • Activation: Calpains are calcium-dependent proteases. The reaction is initiated by the addition of CaCl₂ to the final reaction mixture[6].

Data Presentation

ParameterCathepsin L AssayCalpain Assay (Adapted)
Enzyme Human Cathepsin LHuman Calpain-1 or -2
Substrate Z-FR-AMCSuc-LLVY-AMC
Inhibitor This compoundThis compound
Detection Method Fluorometric (Ex/Em = ~380/460 nm)Fluorometric (Ex/Em = ~360-380/440-460 nm)
Key Buffer Components 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.050 mM Tris-HCl, 50 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.4
Activator NoneCaCl₂
Endpoint IC₅₀ determinationIC₅₀ determination

Causality Behind Experimental Choices

  • Choice of D-amino acids: The use of D-Valine and D-Leucine in the inhibitor structure makes it resistant to cleavage by many proteases, ensuring its stability throughout the assay.

  • Pre-incubation Step: This allows the inhibitor to bind to the enzyme before the introduction of the substrate, which is crucial for accurately determining the inhibitory potency, especially for slow-binding inhibitors.

  • Kinetic vs. Endpoint Reading: A kinetic assay is preferred over a single endpoint reading as it provides more detailed information about the reaction rate and helps to ensure that the measurements are taken within the linear range of the assay.

  • Use of DMSO: DMSO is a common solvent for hydrophobic compounds like this compound. It is important to keep the final concentration of DMSO in the assay low (typically <1%) to avoid affecting enzyme activity.

Self-Validating System and Troubleshooting

  • Linearity of Reaction: Ensure that the no-inhibitor control reaction proceeds linearly over the measurement period. If the rate decreases over time, it may indicate substrate depletion or enzyme instability. In such cases, reduce the enzyme concentration.

  • Inhibitor Solubility: If precipitation of this compound is observed at higher concentrations, consider using a co-solvent or adjusting the buffer composition.

  • Positive Control: Include a known inhibitor of the target enzyme (e.g., E-64 for cysteine proteases) as a positive control to validate the assay system.

  • Substrate and Inhibitor Controls: Running controls without the enzyme will account for any background fluorescence or non-enzymatic hydrolysis of the substrate.

Mechanism of Inhibition

inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat I Inhibitor (I) This compound EI->E

Figure 2: A simplified model of competitive enzyme inhibition.

The precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by this compound would need to be determined through more detailed kinetic studies, such as varying the substrate concentration in the presence of the inhibitor and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

References

  • GenScript. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Donkor, I. O., et al. (2007). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 17(3), 776–779. [Link]

Sources

Application Notes and Protocols for the Incorporation of Z-D-Val-Leu-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of Z-D-Val-Leu-OH for Enhanced Peptide Stability and Function

In the landscape of therapeutic peptide development, the precise control over a peptide's primary structure is paramount to its biological activity, stability, and pharmacokinetic profile. The incorporation of non-canonical amino acids, such as D-enantiomers, is a well-established strategy to confer resistance to enzymatic degradation by proteases. This application note provides a comprehensive guide for the successful incorporation of the N-terminally protected dipeptide, this compound (N-benzyloxycarbonyl-D-valyl-L-leucine), into a growing peptide chain using solid-phase peptide synthesis (SPPS).

The Z (benzyloxycarbonyl or Cbz) group is a classic urethane-type protecting group for amines, offering distinct advantages in specific synthetic strategies.[1] Its removal conditions, typically catalytic hydrogenation or strong acids like HBr/acetic acid, provide an orthogonal approach to the commonly used Fmoc/tBu strategy.[1][2] The dipeptide structure of this compound presents both an opportunity and a challenge. While it allows for the introduction of two residues in a single coupling step, the inherent steric hindrance of both valine and leucine residues necessitates optimized coupling protocols to ensure high efficiency and prevent racemization.[3][4]

This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and troubleshooting strategies for the effective use of this compound in peptide synthesis.

I. Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSource
Molecular Formula C20H30N2O5Calculated
Molecular Weight 378.46 g/mol Calculated
Appearance White to off-white solidTypical
Storage Conditions Store at 4°C, protect from light. For long-term storage, -20°C is recommended.[5]

Note: The dipeptide this compound is not as commonly available as its single amino acid counterparts. Often, it may need to be synthesized in-house or custom-ordered. The DCHA (dicyclohexylammonium) salt of Z-protected amino acids is a common, stable, and handleable form.[5][6] If starting from the DCHA salt of a precursor, a simple acid-base extraction is required to liberate the free carboxylic acid prior to activation.

II. Strategic Considerations for SPPS Incorporation

The decision to use this compound should be based on a clear synthetic strategy. The Z-group's stability to the basic conditions used for Fmoc removal makes it suitable for a hybrid Boc/Fmoc/Z strategy or for the synthesis of protected peptide fragments.[7]

Orthogonality in Protecting Group Schemes

Solid-phase peptide synthesis relies on the principle of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others.[8][9]

  • Fmoc (9-fluorenylmethoxycarbonyl): Base-labile (e.g., piperidine in DMF).[2][10]

  • Boc (tert-butoxycarbonyl): Acid-labile (e.g., TFA).[1]

  • tBu (tert-butyl), Trt (trityl): Strongly acid-labile (e.g., TFA).[7]

  • Z (benzyloxycarbonyl): Removable by hydrogenolysis (H₂/Pd), strong acids (HBr/AcOH), or sodium in liquid ammonia.[1][11]

The Z-group on this compound is orthogonal to both Fmoc and tBu-based side-chain protecting groups, allowing for its selective removal at a later stage if desired.

III. Experimental Protocols: A Step-by-Step Guide

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies, adapted for the unique challenges of incorporating a sterically hindered, Z-protected dipeptide.[12][13]

Workflow for Incorporating this compound

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling to Resin Resin->Coupling Activation Activation of This compound Activation->Coupling Wash1 Washing Coupling->Wash1 Capping Optional Capping Wash1->Capping Wash2 Washing Capping->Wash2 Next_Cycle Proceed to Next Cycle (Fmoc Deprotection) Wash2->Next_Cycle

Caption: General workflow for a single coupling cycle of this compound.

Protocol 1: Resin Preparation
  • Place the desired amount of resin (e.g., Rink Amide or Wang resin with the pre-loaded peptide chain) in a suitable reaction vessel.

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[14]

  • Drain the DMF.

Protocol 2: N-Terminal Fmoc Deprotection (Prior to this compound coupling)
  • Add a solution of 20% piperidine in DMF to the swollen resin.[2]

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue/purple beads) indicates readiness for coupling.[14]

Protocol 3: Coupling of this compound

Due to the significant steric hindrance of the Val-Leu dipeptide, a powerful coupling reagent and optimized conditions are crucial for driving the reaction to completion and minimizing side reactions.[4]

Reagent Preparation (Activation Mixture):

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add a suitable coupling reagent and an additive (see table below).

  • Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) to the mixture to activate the carboxylic acid. The use of collidine is often preferred for sterically hindered couplings as it is less nucleophilic than DIPEA.

  • Allow the activation to proceed for 1-5 minutes before adding to the resin.

Coupling ReagentAdditiveMolar Equivalents (Reagent:Dipeptide:Base)Key Advantages
HATU (None)1:1:2Highly effective for sterically hindered couplings, rapid kinetics, low racemization.[15]
HBTU HOBt1:1:2A classic and effective choice, though slightly less potent than HATU for hindered systems.
PyBOP (None)1:1:2Strong phosphonium-based reagent, avoids carcinogenic byproducts associated with older reagents like BOP.[15]
DIC/Oxyma OxymaPure1:1:1 (DIC/Oxyma)Carbodiimide-based method with a modern additive that enhances safety and efficiency over HOBt.[4]

Coupling Procedure:

  • Add the pre-activated this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-6 hours. The extended reaction time is necessary to overcome the steric hindrance.[14] For particularly difficult couplings, gentle heating (e.g., 40-50°C) or the use of microwave-assisted SPPS can significantly enhance efficiency.[3]

  • After the coupling period, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to check for completion of the coupling. A negative result (colorless or yellowish beads) indicates a successful coupling.[14]

Troubleshooting Incomplete Coupling:

If the Kaiser test is positive, indicating unreacted free amines, a second coupling (recoupling) is necessary.

  • Repeat the activation and coupling procedure as described above.

  • If the coupling remains incomplete after a second attempt, it is advisable to cap any unreacted N-termini to prevent the formation of deletion sequences.[16]

Protocol 4: Capping of Unreacted Amines (Optional but Recommended)
  • Prepare a capping solution (e.g., 10% acetic anhydride and 10% DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 5: Deprotection of the Z-Group and Final Cleavage

The removal of the Z-group is typically performed after the full peptide sequence is assembled.

Method A: Catalytic Hydrogenation (For protected peptide fragments)

This method is not suitable for peptides containing sulfur (Cys, Met) and can be challenging on a solid support.

  • Cleave the protected peptide from the resin using appropriate mild conditions (e.g., for 2-chlorotrityl resin).

  • Dissolve the protected peptide in a suitable solvent (e.g., methanol, ethanol, or DMF).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Purge the system with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by HPLC-MS).

  • Filter off the catalyst and concentrate the solution.

Method B: Strong Acid Cleavage (Simultaneous with side-chain deprotection and resin cleavage)

This is the most common approach in a standard SPPS workflow.

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common formulation is Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS). The specific scavengers protect sensitive residues from reactive cations generated during cleavage.[12]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[14]

  • Agitate the mixture at room temperature for 2-4 hours.[14]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[14]

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

IV. Analytical Validation

Post-synthesis, it is imperative to verify the purity and identity of the final peptide.

Analytical Techniques for Peptide Characterization
TechniquePurposeDetails
RP-HPLC Purity AssessmentReversed-phase high-performance liquid chromatography is the gold standard for determining peptide purity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[12][16]
Mass Spectrometry (MS) Identity ConfirmationTechniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the synthesized peptide, ensuring the correct sequence was assembled.[12][17]
Amino Acid Analysis (AAA) Quantitative CompositionProvides the relative abundance of each amino acid after acid hydrolysis, confirming the peptide's composition and allowing for accurate quantification of peptide content.[12][17]
Chiral Purity Analysis Assessing RacemizationFor D-amino acid incorporation, it is crucial to confirm that the stereochemistry was maintained. This can be achieved by hydrolysis followed by derivatization and analysis using chiral GC or HPLC.[18]

V. Conclusion

The incorporation of this compound into solid-phase peptide synthesis is a valuable technique for creating peptides with enhanced proteolytic stability. The primary challenges associated with this dipeptide—steric hindrance and the unique deprotection requirements of the Z-group—can be effectively overcome through the use of high-efficiency coupling reagents like HATU, optimized reaction conditions, and a well-defined orthogonal protection strategy. By following the detailed protocols and considering the strategic insights provided in this guide, researchers can confidently and successfully integrate this compound into their synthetic peptide workflows, advancing the development of novel peptide-based therapeutics and research tools.

VI. References

  • Vertex AI Search, based on its knowledge of commonly used coupling reagents in peptide synthesis.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Biosynth. Protecting Groups in Peptide Synthesis.

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • National Institutes of Health (NIH). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • PubChem. Z-D-Leu-OH.DCHA | C26H42N2O4 | CID 44629899.

  • Overview of Solid Phase Peptide Synthesis (SPPS).

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.

  • AltaBioscience. Peptide Purification and Product Analysis.

  • Benchchem. Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA.

  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

  • Biosynth. Analytical methods and Quality Control for peptide products.

  • Evaluating protocols and analytical methods for peptide adsorption experiments.

  • PubMed. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry.

  • PubChem. Valylleucine | C11H22N2O3 | CID 6993118.

  • AltaBioscience. Fmoc Amino Acids for SPPS.

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?.

  • ChemPep. Z-D-Leu-OH•DCHA.

  • 4 Synthesis of Peptides.

  • H-LEU-VAL-OH for Peptide Synthesis: A Guide for Research Scientists.

  • National Institutes of Health (NIH). (2024, October 30). Protocol for Designing De Novo Noncanonical Peptide Binders in OSPREY - PMC.

  • Benchchem. Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH.

  • ResearchGate. Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents....

  • MedchemExpress.com. Z-Leu-OH.DCHA | Amino Acid Derivative.

  • PubChem. Val-Leu-Leu | C17H33N3O4 | CID 49864367.

Sources

Z-D-VAL-LEU-OH for profiling substrate specificity of proteases.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Utilizing Z-D-VAL-LEU-OH for Rigorous Profiling of Protease Substrate Stereospecificity

Abstract

The precise characterization of protease substrate specificity is a cornerstone of drug discovery and fundamental biological research. Proteases, as chiral catalysts, typically exhibit stringent stereospecificity, preferentially recognizing and cleaving substrates composed of L-amino acids. This application note details the strategic use of this compound, a synthetic dipeptide composed of D-amino acids, as a critical tool for validating the stereochemical preference of a protease's active site. We present a comprehensive protocol for a competitive inhibition assay that uses this compound in parallel with its L-stereoisomer to provide a self-validating system for confirming enzyme specificity. This approach is essential for eliminating false positives in screening campaigns and for building a foundational understanding of a protease's mechanism of action.

The Foundational Principle: Stereospecificity in Protease Catalysis

Proteases catalyze the hydrolysis of peptide bonds through a highly specific molecular recognition process.[1] The widely accepted model for this interaction is the Schechter and Berger nomenclature, which describes the substrate's amino acid residues as P-sites (P4, P3, P2, P1, P1', P2', etc.) that fit into corresponding sub-pockets (S-sites) in the protease's active site.[2][3][4]

The three-dimensional architecture of these S-pockets, formed by the folded polypeptide chain of the enzyme, creates a chiral environment. Consequently, virtually all known proteases demonstrate a profound preference for L-amino acid substrates, the stereoisomer found almost exclusively in natural proteins. This inherent specificity is a crucial mechanism for preventing unregulated proteolysis of unintended targets.

The N-terminal protecting group, Carbobenzyloxy (Z), is frequently used in synthetic peptides to prevent unwanted reactions at the N-terminus, allowing for focused investigation of the peptide sequence's interaction with the protease.

This compound: A Molecular Probe for Specificity

This compound is a synthetic dipeptide derivative with two key features making it an exceptional tool for specificity profiling:

  • Carbobenzyloxy (Z) Group: An N-terminal protecting group that focuses the interaction on the peptide backbone and side chains.

  • D-Amino Acids: The valine and leucine residues are in the D-configuration, the mirror image of the natural L-amino acids.

Due to its D-configuration, this compound is highly resistant to cleavage by most proteases.[5] Its primary utility, therefore, is not as a substrate, but as a negative control and a probe for stereospecificity. When used in a comparative assay against its L-stereoisomer (Z-L-Val-Leu-OH), it allows researchers to ask a critical question: Does the protease active site exclusively recognize L-amino acids? An enzyme that binds or is inhibited by the L-form but is unaffected by the D-form is confirmed to be highly stereospecific.

Caption: Workflow for the competitive inhibition assay.

4.4 Assay Procedure (96-Well Plate)

  • Layout Plate: Design the plate map to include all controls and test conditions in triplicate.

  • Add Inhibitors and Enzyme: To the appropriate wells, add 50 µL of each 2X inhibitor working solution (or assay buffer for controls). Then, add 25 µL of the 2X enzyme working solution. For the "Substrate + Buffer" control, add 25 µL of assay buffer instead of enzyme.

  • Pre-incubation: Mix gently by tapping the plate. Incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the 2X fluorogenic substrate working solution to all wells to bring the final volume to 100 µL. Mix immediately.

  • Data Acquisition: Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity in kinetic mode (e.g., one reading every 2 minutes for 60 minutes).

Data Analysis and Expected Results

  • Calculate Reaction Rates: For each well, plot fluorescence units (RFU) versus time (minutes). The initial reaction velocity (V) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition: Use the velocities to calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

  • Plot Data: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Interpret Results: The data can be summarized for clear comparison.

CompoundExpected Binding to Stereospecific ProteaseExpected % Inhibition (at 100 µM)Interpretation
Z-L-Val-Leu-OH Yes (Competitive)> 50% (Variable)The L-Val-Leu motif is recognized by the active site.
This compound No< 10%The active site is stereospecific and does not bind D-amino acids.

The expected outcome is a dose-dependent inhibition curve for Z-L-Val-Leu-OH, while this compound should show little to no inhibition across all concentrations, confirming the protease's stereospecificity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background Fluorescence Contaminated buffer or reagents. [6]Autohydrolysis of the substrate.Use high-purity water and reagents. Filter solutions. [6]Run a "substrate only" control to quantify and subtract background drift.
No Inhibition by either L- or D-peptide The Val-Leu motif is not a binder for the target protease. Inhibitor concentration is too low.This is a valid result, indicating the protease does not have affinity for this specific dipeptide sequence. Test a higher concentration range.
Inhibition by this compound The protease is not stereospecific. Compound aggregation at high concentrations is causing non-specific inhibition.This is a significant finding and suggests the protease may have an unusual mechanism. Check for compound precipitation. Re-run with additional controls, such as a structurally unrelated D-peptide.
Poor Reproducibility Inaccurate pipetting, especially of small volumes. [7][8]Temperature fluctuations.Use calibrated pipettes. Prepare master mixes to minimize pipetting steps. [7]Ensure consistent incubation temperatures.

Broader Applications and Strategic Value

  • Hit Validation in HTS: In high-throughput screening (HTS) for protease inhibitors, hits are often identified. [9][10][11]A follow-up assay using the principles described here (e.g., synthesizing D-isomer versions of a hit compound) is a crucial step to weed out non-specific inhibitors or aggregators from true, specific binders.

  • Inhibitor Design: Understanding that a protease is strictly stereospecific is fundamental to designing potent and selective peptide-based inhibitors. [5]Incorporating D-amino acids or other non-natural residues into inhibitors can vastly increase their stability and in-vivo half-life by making them resistant to degradation by other proteases.

  • Characterizing Novel Proteases: When a new protease is discovered, establishing its substrate specificity is paramount. [3]The use of stereoisomeric probes like this compound provides a rapid and definitive answer regarding its stereochemical requirements, which is a foundational piece of its biochemical profile.

References

  • Zhou, Y., et al. (n.d.). High Throughput Screening of Protease Inhibitor Libraries Using a Novel Dual Pseudotype-Based Assay for SARS-CoV Entry - PMC. PubMed Central.
  • BenchChem. (n.d.).
  • Arian, D., et al. (2016).
  • Unknown Author. (n.d.).
  • NCBI. (2012). Protease Assays - Assay Guidance Manual.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Protease. Sigma-Aldrich.
  • Unknown Author. (n.d.). High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2. Assay Guidance Manual.
  • MDPI. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. MDPI.
  • Unknown Author. (n.d.). A high throughput assay for inhibitors of HIV-1 protease. Screening of microbial metabolites. PubMed.
  • PubMed Central. (n.d.). High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. PubMed Central.
  • Thermo Fisher Scientific. (n.d.). Protein Assays and Quantitation Support—Troubleshooting. Thermo Fisher Scientific.
  • JPT Peptide Technologies. (n.d.).
  • ACS Publications. (2020). Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening.
  • R&D Systems. (n.d.).
  • Manafi, M., et al. (n.d.). Fluorogenic and chromogenic substrates used in bacterial diagnostics - PMC. PubMed Central.
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  • Kramer, N. J. (n.d.). Proteases. Bowers Lab, University of North Carolina.

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Unraveling Enzyme Mechanisms: A Guide to Investigating Structure-Function Relationships with Z-D-VAL-LEU-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of a D-Amino Acid Dipeptide in Protease Research

In the intricate world of enzyme kinetics and drug discovery, the tools used to probe protein function must be as sophisticated as the questions being asked. Z-D-VAL-LEU-OH is a synthetic dipeptide that offers a unique combination of features for researchers investigating the structure-function relationships of proteolytic enzymes. Its design incorporates a carbobenzyloxy (Z) protecting group at the N-terminus and, crucially, D-isomers of its constituent amino acids, valine and leucine. This configuration renders the peptide highly resistant to cleavage by common proteases, a property that is instrumental for a variety of advanced research applications.[1]

The inherent stability of D-amino acid-containing peptides, such as this compound, provides a significant advantage over their L-amino acid counterparts, which are readily degraded by endogenous enzymes.[1][2][3] This resistance to proteolysis ensures a longer circulation half-life in in vivo studies and maintains the integrity of the molecule in complex biological samples, making it a reliable tool for consistent and reproducible experimental outcomes.[1] This guide will provide a comprehensive overview of the applications of this compound and detailed protocols for its use in elucidating the mechanisms of enzyme action.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is fundamental to its effective application in experimental settings. The following table summarizes its key characteristics.

PropertyValueReference
IUPAC Name 4-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acidPubChem
Molecular Formula C19H28N2O5PubChem
Molecular Weight 364.44 g/mol PubChem
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in organic solvents such as DMSO and ethanol. Limited solubility in aqueous solutions.Generic Peptide Property
Storage Store at -20°C for long-term stability.Generic Peptide Property

Preparation of Stock Solutions:

For most applications, a stock solution of this compound is prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10-50 mM. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions for aqueous assays, the final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid impacting enzyme activity.

Potential Enzyme Targets and Rationale for Investigation

The dipeptide sequence, Val-Leu, is recognized by a variety of proteases, particularly those with a preference for hydrophobic residues in their substrate binding pockets. The presence of D-amino acids, however, suggests that this compound is more likely to act as an inhibitor or a tool to probe the active site rather than a substrate for cleavage.

Potential enzyme families to investigate with this compound include:

  • Cathepsins: This family of proteases, particularly lysosomal cysteine cathepsins like Cathepsin L and Cathepsin V, exhibit a strong preference for hydrophobic residues such as leucine and valine at the P2 position of their substrates.[4][5][6] The rigid D-amino acid backbone of this compound could allow it to bind within the active site of these enzymes and act as a competitive or non-competitive inhibitor.

  • Calpains: These are calcium-dependent cysteine proteases that play crucial roles in various cellular processes. While their substrate specificity is not strictly defined by short linear sequences, they are known to cleave proteins at sites containing hydrophobic residues.[7][8] this compound could be used to investigate the stereochemical constraints of the calpain active site.

  • Proteasome: The chymotrypsin-like activity of the proteasome involves the cleavage of peptide bonds after large hydrophobic residues.[9] The N-Succ-Leu-Leu-Val-Tyr-AMC substrate is commonly used to measure this activity, indicating a recognition of valine and leucine residues.[9] The protease-resistant nature of this compound makes it an interesting candidate for probing proteasome function.

Application I: Enzyme Inhibition and Kinetic Analysis

One of the primary applications of this compound is to characterize the inhibitory potential against target proteases and to determine the kinetic parameters of this inhibition.

Workflow for Enzyme Inhibition Screening

Figure 2: A workflow illustrating the use of this compound in structural biology studies.

Protocol Outline: Co-crystallization for X-ray Crystallography

This protocol provides a general outline for obtaining a crystal structure of a target enzyme in complex with this compound.

Materials:

  • Highly pure and concentrated target enzyme

  • This compound

  • Crystallization screens and reagents

  • X-ray diffraction equipment

Procedure:

  • Complex formation: Incubate the purified enzyme with a molar excess of this compound (e.g., 5-10 fold) to ensure saturation of the active site.

  • Crystallization screening: Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop) and a wide range of commercially available or custom-made crystallization screens.

  • Crystal optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Data collection and structure determination: Collect X-ray diffraction data from the crystals. Process the data and solve the crystal structure of the enzyme-inhibitor complex using molecular replacement or other phasing methods.

  • Structural analysis: Analyze the electron density maps to confirm the binding of this compound in the active site. Examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the dipeptide and the amino acid residues of the enzyme. This information can reveal the structural basis of inhibition and guide the design of more potent and selective inhibitors.

Conclusion and Future Directions

This compound represents a valuable and versatile tool for researchers in enzymology and drug development. Its inherent stability against proteolysis, combined with a dipeptide sequence recognized by several important protease families, makes it an ideal probe for investigating enzyme structure-function relationships. The protocols outlined in this guide provide a starting point for utilizing this compound to screen for enzyme inhibition, determine kinetic parameters, and elucidate the structural basis of enzyme-ligand interactions. Future studies could involve modifying the Z-group or the amino acid side chains to explore the chemical space around the active site of target enzymes, leading to the development of novel therapeutics.

References

  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. [Link]

  • Al-Garawi, A. A., et al. (2022). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. Molecules, 27(15), 4983. [Link]

  • Fawzi, N. L., et al. (2010). D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. Prion, 4(3), 149-154. [Link]

  • Funke, S. A., et al. (2023). Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease. ACS Chemical Biology, 18(2), 336-345. [Link]

  • Hook, V., et al. (2022). Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases. Journal of Proteome Research, 21(2), 465-477. [Link]

  • Lau, Y. H., & Spring, D. R. (2010). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Chemical Society Reviews, 39(8), 2977-2991. [Link]

  • Corvo, I., et al. (2018). Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L. Frontiers in Molecular Biosciences, 5, 33. [Link]

  • Hook, V., et al. (2022). Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases. Journal of Proteome Research, 21(2), 465-477. [Link]

  • Miller, G., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry, 62(15), 2269-2280. [Link]

  • Songyang, Z., et al. (2005). Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates. Nature Protocols, 1(1), 148-154. [Link]

  • Lapek, J. D., Jr, et al. (2015). Proteomic Identification of Protease Cleavage Sites Characterizes Prime and Non-prime Specificity of Cysteine Cathepsins B, L, and S. Journal of Proteome Research, 14(6), 2536-2547. [Link]

  • Garcia-Carreno, F. L. (2018). Kinetics of the Interaction of Peptidases with Substrates and Modifiers. In Proteases in Food Processing. IntechOpen. [Link]

  • Zamora Carreras, H. (2024, May 10). Key Techniques in Structural Biology, Their Strengths and Limitations. Technology Networks. [Link]

  • McMahon, C., & Gestwicki, J. E. (2012). Library methods for structural biology of challenging proteins and their complexes. Current Opinion in Structural Biology, 22(1), 105-112. [Link]

  • Peak Proteins. (n.d.). Proteases. [Link]

  • Sorimachi, H., & Suzuki, K. (2012). Understanding the substrate specificity of conventional calpains. Biological Chemistry, 393(9), 841-853. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. [Link]

  • Ray, S. K., & Banik, N. L. (1999). Caspase and calpain substrates: roles in synaptic plasticity and cell death. Journal of Neuroscience Research, 58(1), 167-178. [Link]

  • Colman, D. R., et al. (2017). Structural Analysis of Protein-Peptide Interactions. Methods in Molecular Biology, 1549, 1-17. [Link]

  • Frericks, A. C., & Rienstra, C. M. (2023). Chapter 8: Integrative Structural Biology of Enzyme Active Sites. In Annual Reports in NMR Spectroscopy (Vol. 111, pp. 229-270). Elsevier. [Link]

  • LibreTexts Biology. (2022, May 27). 5.4: Enzyme Kinetics. [Link]

  • Andersson, M., et al. (1998). Proteolytic cleavage of N-Succ-Leu-Leu-Val-Tyr-AMC by the proteasome in lens epithelium from clear and cataractous human lenses. Experimental Eye Research, 67(2), 231-236. [Link]

  • Johnson, K. A. (2013). A century of enzyme kinetic analysis, 1913-2013. FEBS Letters, 587(17), 2753-2766. [Link]

  • Bio-Synthesis. (2025, May 2). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. [Link]

  • Spycher, P. R., & Neri, D. (2021). Chapter 5: Protease-sensitive Linkers. In Antibody-Drug Conjugates (pp. 111-140). Royal Society of Chemistry. [Link]

  • Dick, M. S., & Broz, P. (2020). Inflammatory caspase substrate specificities. Cellular Microbiology, 22(9), e13230. [Link]

  • Gulick, A. M. (2011). Structural Biology of Non-Ribosomal Peptide Synthetases. Methods in Enzymology, 498, 257-279. [Link]

  • Turk, D., et al. (2012). Structure determinants defining the specificity of papain-like cysteine proteases. Biochimie, 94(2), 279-289. [Link]

  • Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death and Differentiation, 24(8), 1380-1389. [Link]

  • Bowers Lab. (n.d.). Proteases. [Link]

  • de Souza, T. A. C. B., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Future Medicinal Chemistry, 17(21), 1835-1849. [Link]

  • ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?[Link]

  • ResearchGate. (2025, August 9). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. [Link]

  • de Souza, T. A. C. B., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Future Medicinal Chemistry, 17(21), 1835-1849. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Z-D-VAL-LEU-OH in Drug Discovery Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery, particularly in the realm of protease-targeted therapies, the demand for precise and reliable molecular tools is paramount. Z-D-VAL-LEU-OH, a synthetic dipeptide, emerges as a specialized instrument for enhancing the robustness and validity of high-throughput screening (HTS) campaigns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. Its unique structural features—an N-terminal benzyloxycarbonyl (Z) protecting group and a backbone composed of D-enantiomeric amino acids—render it exceptionally resistant to proteolytic degradation.[1] This inherent stability makes it an invaluable tool, not as a conventional inhibitor, but as a superior negative control and specificity determinant in screens targeting proteases like caspases and cathepsins. Herein, we elucidate the mechanistic rationale for its use, provide detailed protocols for its integration into screening workflows, and offer insights into data interpretation, thereby empowering researchers to improve the accuracy and efficiency of their drug discovery efforts.

Introduction: The Challenge of Stability and Specificity in Protease Screening

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[2] Drug discovery campaigns for protease inhibitors often employ peptide-based libraries or substrates. However, a significant challenge in these assays is the potential for degradation of tool compounds by the target protease or other contaminating proteases, leading to false-positive or ambiguous results.

This compound is a synthetic dipeptide designed to overcome this limitation.[1] Its structure is characterized by:

  • N-terminal Z-group (Benzyloxycarbonyl): A protecting group that blocks N-terminal degradation.

  • D-Amino Acids (D-Valine and D-Leucine): The use of D-enantiomers, which are not recognized by most naturally occurring proteases, confers exceptional resistance to cleavage.[1][3]

  • C-terminal Free Acid (-OH): Allows for potential interaction with the enzyme's active site without covalent modification.

Unlike therapeutically designed inhibitors, which are optimized for high-affinity binding and target modulation, this compound's primary value lies in its biochemical inertia. This guide will detail how to leverage this stability to design more rigorous and reliable screening campaigns.

Postulated Mechanism of Interaction: A Superior Negative Control

Given its structure, this compound is not expected to be a potent inhibitor of most proteases. It lacks a "warhead"—a reactive functional group like the fluoromethylketone (FMK) found in irreversible inhibitors such as Z-VAD-FMK—that forms a covalent bond with the enzyme's active site.[4][5] Instead, any interaction with a protease active site would likely be weak and competitive in nature.

The primary application of this compound is therefore as a high-fidelity negative control . In a screening context, a negative control should be structurally similar to the test compounds but biologically inactive against the target. The peptidic nature of this compound mimics the general structure of many library compounds, but its D-amino acid composition ensures it does not interact meaningfully with the active site or get degraded.

cluster_0 This compound: Properties cluster_1 Application in Screening Structure Dipeptide (D-Val-D-Leu) N-Terminus Z-group (Protected) C-Terminus Free Acid (-OH) Key_Feature Proteolytically Resistant Role High-Fidelity Negative Control Function1 Validate Assay Integrity Role->Function1 Function2 Rule out Non-Specific Effects Role->Function2 Function3 Determine Inhibitor Specificity Role->Function3

Caption: Properties and primary application of this compound.

Applications in Drug Discovery Screening Campaigns

The stability of this compound makes it a versatile tool for several stages of a screening campaign.

Assay Development and Validation

During the development of a protease activity assay, it is crucial to ensure that the signal is robust and specific to the target enzyme. This compound can be used to:

  • Confirm Substrate Stability: By running the assay in the presence of this compound, one can ensure that the observed signal change is not due to non-specific degradation of the fluorogenic substrate by contaminating proteases.

  • Establish a Baseline for Inhibition: It helps to define the true zero-inhibition level in the assay, providing a reliable baseline for calculating the percent inhibition of test compounds.

High-Throughput Screening (HTS)

In an HTS campaign, this compound serves as an ideal negative control on each assay plate.

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter that determines the quality of an HTS assay. A robust Z'-factor (typically > 0.5) indicates a large separation between the positive and negative controls. By using this compound as the negative control (representing 0% inhibition) and a known potent inhibitor as the positive control (representing 100% inhibition), a reliable Z'-factor can be calculated for each plate, ensuring data quality.

Hit Confirmation and Counter-Screening

Once primary hits are identified, this compound can be used in secondary assays to:

  • Eliminate False Positives: Some compounds may interfere with the assay technology (e.g., fluorescence quenching) rather than inhibiting the enzyme. Since this compound is inert, any compound that shows activity in its presence may be a false positive.

  • Assess Specificity: Hits can be tested against a panel of related proteases. This compound can be used as a structural reference to understand the SAR (Structure-Activity Relationship) of the hits. For instance, if a hit compound has a similar peptide backbone to this compound but with L-amino acids, it provides insights into the stereospecific requirements of the target enzyme.

Start HTS Campaign Start Assay_Dev Assay Development & Validation Start->Assay_Dev HTS Primary High-Throughput Screen Assay_Dev->HTS Hit_ID Primary Hit Identification HTS->Hit_ID Hit_Confirm Hit Confirmation & False Positive Removal Hit_ID->Hit_Confirm Counter_Screen Counter-Screening (Specificity Profiling) Hit_Confirm->Counter_Screen Lead_Opt Lead Optimization Counter_Screen->Lead_Opt Control_ZDV This compound (Negative Control) Control_ZDV->Assay_Dev  Baseline Control_ZDV->HTS  Plate Control Control_ZDV->Hit_Confirm  Reference

Sources

Application Notes and Protocols: Assessing the Cell Permeability of Z-D-VAL-LEU-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Authored by: Your Senior Application Scientist

Abstract

The cell membrane represents a formidable barrier that therapeutic agents must overcome to reach intracellular targets. For peptide-based compounds such as Z-D-VAL-LEU-OH, a synthetic dipeptide with a carbobenzyloxy (Z) protecting group and D-amino acids, understanding its ability to cross this barrier is a critical step in early-stage drug development.[1] The inclusion of D-amino acids confers high resistance to cleavage by common proteases, making it a valuable scaffold in inhibitor design.[1] This document provides a comprehensive guide to assessing the cell permeability of this compound, detailing two primary methodologies: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell-based assay for a more biologically complex evaluation that includes active transport. We will delve into the theoretical underpinnings of each assay, provide step-by-step protocols, and discuss data interpretation, offering a robust framework for researchers.

Introduction: The Permeability Question for Peptide Therapeutics

Peptide-based therapeutics offer high specificity and potency but are often challenged by poor cell permeability and susceptibility to enzymatic degradation.[2] this compound is designed to resist proteolytic degradation, a key advantage for therapeutic potential.[1] However, its ability to enter cells and engage with intracellular targets remains a primary question. Cell permeability assays are therefore indispensable tools for characterizing this compound and guiding further medicinal chemistry efforts.

Two main routes govern the passage of molecules across the cell membrane: passive diffusion and active transport.

  • Passive Diffusion: The movement of a substance across a membrane without the help of transport proteins. This process is driven by the concentration gradient of the substance. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method specifically designed to predict passive transport.[3][4]

  • Active Transport: The movement of substances across the membrane that requires energy and involves carrier proteins. This can include both influx (transport into the cell) and efflux (transport out of the cell). The Caco-2 permeability assay, which uses a monolayer of human colon adenocarcinoma cells, is considered the gold standard for in vitro prediction of human drug absorption because it accounts for passive diffusion, active transport, and paracellular transport.[5][6][7]

This guide will provide detailed protocols for both the PAMPA and Caco-2 assays, enabling a thorough characterization of this compound's permeability profile.

The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is an excellent starting point for assessing the passive permeability of a compound.[4] It is a cost-effective and high-throughput assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[8][9]

Principle of the PAMPA Assay

The assay utilizes a 96-well microplate system. The donor wells are separated from the acceptor wells by a filter plate, the pores of which are coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[3][9] The test compound is added to the donor wells, and over time, it diffuses through the artificial membrane into the acceptor wells. The concentration of the compound in both compartments is then measured to determine the permeability coefficient (Pe).

Diagram: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane Prepare Artificial Membrane (Lecithin in Dodecane) coat_donor Coat Donor Plate Filter with Artificial Membrane prep_membrane->coat_donor prep_solutions Prepare Donor Solution (this compound in buffer) load_donor Load Donor Plate with Compound Solution prep_solutions->load_donor prep_acceptor Prepare Acceptor Buffer load_acceptor Load Acceptor Plate prep_acceptor->load_acceptor assemble Assemble Sandwich Plate (Donor on Acceptor) load_acceptor->assemble coat_donor->load_donor load_donor->assemble incubate Incubate (e.g., 16 hours at RT) assemble->incubate disassemble Disassemble Plates incubate->disassemble measure Measure Concentrations (Donor, Acceptor, Reference) disassemble->measure calculate Calculate Permeability Coefficient (Pe) measure->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA

Materials:

  • This compound

  • 96-well microtiter plates (donor and acceptor plates)

  • Filter plates for donor wells

  • Lecithin and dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation of Solutions:

    • Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[9]

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the donor solution by diluting the this compound stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.[10]

    • Prepare the acceptor buffer (PBS, pH 7.4).

  • Assay Setup:

    • Pipette 5 µL of the lecithin/dodecane solution into each well of the donor filter plate, being careful not to touch the membrane.[9]

    • Add 300 µL of the acceptor buffer to each well of the acceptor plate.[8]

    • Add 150 µL of the donor solution (containing this compound) to each well of the coated donor plate.[8]

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours). To prevent evaporation, place the assembly in a sealed container with a wet paper towel.[9]

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Collect samples from both donor and acceptor wells.

    • Determine the concentration of this compound in each sample using a validated LC-MS/MS method.[4] LC-MS/MS is a robust analytical tool for the multiplexed quantification of peptides in complex samples.[11]

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C]_A / [C]_eq))

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [C]_A = Concentration in the acceptor well

  • [C]_eq = Equilibrium concentration

Table 1: Interpretation of PAMPA Permeability Results

Papp (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
> 1High> 80%
0.1 - 1Medium20% - 80%
< 0.1Low< 20%

A high Papp value in the PAMPA assay suggests that this compound has good potential for passive diffusion across cell membranes.

The Caco-2 Cell Permeability Assay

To gain a more comprehensive understanding of a compound's permeability, including the potential for active transport and efflux, the Caco-2 cell permeability assay is the industry standard.[5][6] Caco-2 cells, when cultured on semipermeable filter supports, form a polarized monolayer that structurally and functionally resembles the human intestinal epithelium.[6][7][12]

Principle of the Caco-2 Assay

This assay measures the transport of a compound across the Caco-2 cell monolayer in two directions:

  • Apical to Basolateral (A-B): Simulates absorption from the gut into the bloodstream.

  • Basolateral to Apical (B-A): Investigates the potential for active efflux (pumping of the compound out of the cell).[6]

An efflux ratio (ER), calculated as the ratio of B-A Papp to A-B Papp, greater than 2 is indicative of active efflux.[7][12]

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Transport Experiment cluster_analysis Analysis & Interpretation seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for ~21 days to form a monolayer seed_cells->culture_cells check_integrity Verify Monolayer Integrity (TEER measurement) culture_cells->check_integrity add_dosing Add Dosing Solution to Donor Compartment (Apical or Basolateral) check_integrity->add_dosing prepare_dosing Prepare Dosing Solution (this compound) prepare_dosing->add_dosing incubate Incubate (e.g., 2 hours at 37°C) add_dosing->incubate collect_samples Collect Samples from Donor and Receiver incubate->collect_samples quantify Quantify Compound (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp (A-B & B-A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Detailed Protocol for Caco-2 Assay

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • This compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto Transwell filter inserts at an appropriate density.

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[12]

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²) to confirm the integrity of the tight junctions.[12][13]

    • Alternatively, perform a Lucifer yellow rejection assay to check for paracellular leakage.[12]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (37°C).

    • For A-B transport: Add the dosing solution containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[13]

    • For B-A transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[13]

    • Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).[6][13]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method. Accurate peptide quantification is crucial for reliable results.[14][15]

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the formula:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = Rate of appearance of the compound in the receiver compartment

  • A = Surface area of the filter membrane

  • C₀ = Initial concentration in the donor compartment

The Efflux Ratio (ER) is then calculated:

ER = Papp (B-A) / Papp (A-B)

Table 2: Interpretation of Caco-2 Permeability and Efflux Results

Papp (A-B) (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
> 10HighHigh
1 - 10MediumModerate
< 1LowLow
Efflux Ratio (ER)Interpretation
< 2No significant active efflux
≥ 2Potential substrate for efflux transporters (e.g., P-gp)[7][12]

Integrated Strategy and Concluding Remarks

For a comprehensive evaluation of this compound's cell permeability, a tiered approach is recommended. Begin with the PAMPA assay to quickly assess its passive diffusion potential. If the compound shows low to medium passive permeability, proceeding to the Caco-2 assay is crucial to determine if active transport mechanisms might facilitate its cellular uptake or if it is a substrate for efflux pumps.

The data generated from these assays are fundamental for making informed decisions in the drug discovery pipeline. A low permeability profile may necessitate strategies such as the addition of cell-penetrating peptide sequences or formulation in drug delivery systems to enhance bioavailability. Conversely, a favorable permeability profile would provide strong support for advancing this compound as a promising therapeutic candidate.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Vandermarliere, E., Mueller, C., & Martens, L. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega, 5(11), 6043–6050. Retrieved from [Link]

  • Lee, S. C., et al. (2014). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry, 12(31), 5897-5901. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • De-Souza, E. A., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Analytical Chemistry, 96(41), 15301–15309. Retrieved from [Link]

  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Regalado, E. L., et al. (2022). Rapid label-free cell-based Approach Membrane Permeability Assay using MALDI-hydrogen-deuterium exchange mass spectrometry for peptides. ResearchGate. Retrieved from [Link]

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays. Retrieved from [Link]

  • Vandermarliere, E., Mueller, C., & Martens, L. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega. Retrieved from [Link]

  • UCSF. (n.d.). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Retrieved from [Link]

  • Vandermarliere, E., Mueller, C., & Martens, L. (2019). A simple approach for accurate peptide quantification in MS-based proteomics. bioRxiv. Retrieved from [Link]

Sources

Application Notes and Protocols for Cytotoxicity Testing of Z-D-VAL-LEU-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Z-D-VAL-LEU-OH and the Imperative for Cytotoxicity Assessment

This compound is a synthetic dipeptide characterized by a carbobenzyloxy (Z) protecting group at the N-terminus and the presence of D-amino acids (D-Valine and D-Leucine). This configuration confers significant resistance to degradation by common proteases, making it a valuable tool for investigating the specificity and function of proteolytic enzymes. Given its potential interaction with cellular enzymes, a thorough evaluation of its cytotoxic profile is a critical step in its characterization for any research or therapeutic application. The assessment of cytotoxicity is fundamental in drug discovery and development to identify compounds that may be harmful to cells.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust cytotoxicity testing of this compound. We will delve into the rationale behind selecting appropriate assays, provide detailed, step-by-step protocols for key methodologies, and offer insights into data interpretation.

Strategic Approach to Cytotoxicity Profiling

A multi-parametric approach is recommended to obtain a comprehensive understanding of the potential cytotoxic effects of this compound. No single assay can provide a complete picture of cytotoxicity. Therefore, we will focus on three widely accepted and complementary assays that measure distinct cellular parameters:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity.

  • Annexin V/Propidium Iodide (PI) Assay: To detect and differentiate between apoptosis and necrosis.

The selection of these assays allows for a tiered evaluation, from general cell health to the specific mechanisms of cell death.

Experimental Workflow Overview

A logical workflow is essential for efficient and reproducible cytotoxicity testing. The following diagram illustrates the general pipeline for evaluating the cytotoxic potential of this compound.

Cytotoxicity_Testing_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Assay Execution cluster_Analysis Phase 3: Data Acquisition & Analysis A Cell Line Selection & Culture D Cell Seeding & Treatment A->D B This compound Stock Solution Preparation B->D C Assay Reagent Preparation F Assay-Specific Procedures C->F E Incubation D->E E->F G Data Collection (e.g., Absorbance, Fluorescence) F->G H Data Analysis (e.g., IC50 Calculation) G->H I Interpretation & Reporting H->I

Figure 1: General workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials
  • This compound

  • Selected cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570-600 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in serum-free medium. It is advisable to perform a range-finding experiment first.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100

The results can be plotted as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Experimental Controls for MTT Assay
Control Purpose Composition
Untreated Cells Represents 100% cell viability.Cells + Vehicle (e.g., DMSO in medium)
Blank Background absorbance of the medium and MTT.Culture Medium + MTT + Solubilization Solution (no cells)
Positive Control To ensure the assay is working correctly.Cells + Known Cytotoxic Agent (e.g., Doxorubicin)

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of lysed cells.

Materials
  • This compound

  • Selected cell line

  • Complete cell culture medium (phenol red-free medium is recommended to reduce background)

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at ~490 nm

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Protocol 1, steps 1 and 2). Seed cells at an appropriate density to avoid overgrowth.

  • Preparation of Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: A separate set of untreated wells to which a lysis buffer (provided in the kit) is added 45 minutes before the end of the incubation period.

    • Medium Background: Wells containing only the culture medium.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualization of LDH Assay Principle

LDH_Assay_Principle cluster_Cell Cell cluster_Assay Assay Reaction A Intact Cell (LDH inside) B Damaged Cell (LDH released) A->B This compound (Potential Cytotoxicity) C LDH B->C Release E Pyruvate + NADH C->E Catalyzes D Lactate + NAD+ D->E G Formazan (Colored) E->G Reduces F Tetrazolium Salt (INT) F->G

Figure 2: Principle of the LDH cytotoxicity assay.

Protocol 3: Annexin V/PI Assay for Apoptosis Detection

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials
  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation

The results are typically displayed as a quadrant plot:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Expected Outcomes from Annexin V/PI Staining
Cell Population Annexin V Staining PI Staining Interpretation
ViableNegativeNegativeHealthy cells
Early ApoptosisPositiveNegativeIntact membrane, PS exposed
Late Apoptosis/NecrosisPositivePositiveCompromised membrane, PS exposed
NecrosisNegativePositiveCompromised membrane

Conclusion and Further Considerations

The protocols outlined in these application notes provide a robust framework for the initial cytotoxic characterization of this compound. It is crucial to remember that results can be cell-type specific, and therefore, testing on multiple cell lines, including both cancerous and non-cancerous lines, is recommended for a comprehensive toxicity profile. Should significant cytotoxicity be observed, further mechanistic studies, such as caspase activity assays, may be warranted to elucidate the specific pathways involved.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • MTT Proliferation Assay Protocol - ResearchGate. (2025).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (2011).
  • Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022).
  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation. (n.d.).
  • LDH cytotoxicity assay - Protocols.io. (2024).
  • LDH Assay - Cell Biologics Inc. (n.d.).
  • LDH assay kit guide: Principles and applications - Abcam. (n.d.).
  • Application Notes and Protocols for Cell Viability Assays in Peptide 5g Cytotoxicity Testing - Benchchem. (n.d.).
  • Evaluation of peptide cytotoxicity. Toxicity was measured to determine... - ResearchGate. (n.d.).
  • Proteins & Peptides In Vitro Potency Assay - CD Formulation. (n.d.).
  • Pepti

Z-D-VAL-LEU-OH HPLC purification method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Resolution Purification of Z-D-VAL-LEU-OH via Reversed-Phase HPLC

Abstract

This comprehensive application note provides a detailed and robust protocol for the purification of this compound, a protected dipeptide, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound's structure, which includes a hydrophobic benzyloxycarbonyl (Z) protecting group and two hydrophobic amino acid residues (D-Valine and D-Leucine), presents a significant purification challenge. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth explanation of the method development, the causality behind experimental choices, and a step-by-step protocol to achieve high purity (>95%).

Introduction and Scientific Context

This compound is a synthetic dipeptide of significant interest in biochemical and pharmaceutical research. Its structure is characterized by two key features: the N-terminal benzyloxycarbonyl (Z) group and the incorporation of D-enantiomers of valine and leucine. The use of D-amino acids confers resistance to cleavage by most common proteases, making it a valuable tool for studying enzyme specificity, developing protease inhibitors, and investigating structure-function relationships of proteolytic enzymes[1].

The purification of such protected peptides from a crude synthesis mixture is a critical step to ensure the validity of subsequent research. The primary challenge in purifying this compound lies in its pronounced hydrophobicity. This property, conferred by the aromatic Z-group and the aliphatic side chains of valine and leucine, leads to strong retention on reversed-phase media and potential solubility issues in aqueous solvents[2][3].

This document outlines a validated RP-HPLC method specifically tailored to overcome these challenges. We will delve into the principles of the separation, provide a meticulously detailed protocol, and discuss strategies for method optimization and troubleshooting.

The Chromatographic Principle: A Mechanistic Overview

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant and most effective technique for peptide purification due to its high resolving power and compatibility with volatile buffers[4][5][6].

The separation mechanism is based on the differential partitioning of analyte molecules between a non-polar (hydrophobic) stationary phase and a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecyl) bonded silica column is the gold standard for peptide separations[6][7]. The long alkyl chains of the C18 phase provide a highly hydrophobic surface that interacts strongly with non-polar molecules like this compound. For a small dipeptide with a molecular weight of approximately 364.44 g/mol , a C18 column offers the optimal balance of retention and resolution, making it the superior choice over less retentive C8 or C4 phases[8][9].

  • Mobile Phase Dynamics: The mobile phase typically consists of an aqueous solvent (A) and an organic solvent (B). Peptides are loaded onto the column in a mobile phase with a high aqueous content, which promotes their adsorption to the hydrophobic stationary phase[5]. Elution is achieved by gradually increasing the concentration of the organic solvent (gradient elution), which disrupts the hydrophobic interactions and releases the bound molecules.

    • Organic Modifier: Acetonitrile (ACN) is the preferred organic modifier for peptide separations due to its low viscosity, UV transparency, and strong eluotropic strength[10].

    • Ion-Pairing Agent: The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is critical. At a concentration of 0.1%, TFA serves two main purposes: it lowers the mobile phase pH to protonate acidic groups (like the C-terminal carboxyl), suppressing ionization and reducing unwanted secondary interactions with the silica backbone. Secondly, it acts as an ion-pairing agent, forming a neutral complex with positively charged residues, which enhances hydrophobic interaction with the stationary phase and results in sharper, more symmetrical peaks[11][12].

Materials and Methodology

Instrumentation and Reagents
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a binary gradient pump, an autosampler (or manual injector), a column thermostat, and a multi-wavelength UV-Vis detector.

  • Chromatography Column: A high-quality C18 reversed-phase column. Recommended specifications are provided in Table 1.

  • Solvents and Reagents:

    • HPLC-grade Acetonitrile (ACN)

    • Ultrapure water (18.2 MΩ·cm)

    • Trifluoroacetic acid (TFA), sequencing grade (≥99.5%)

    • Dimethyl sulfoxide (DMSO), HPLC grade (for sample dissolution)

    • Crude this compound peptide sample

  • Equipment:

    • Analytical balance

    • Vortex mixer and/or sonicator

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

    • pH meter (optional, for verification)

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterRecommended SettingRationale
Column C18, 5 µm particle size, 100-120 Å pore size, 10 x 250 mmStandard for high-resolution peptide purification. 10 mm ID is suitable for semi-preparative scale (10-50 mg loads).
Mobile Phase A 0.1% (v/v) TFA in Ultrapure WaterStandard aqueous mobile phase for peptide RP-HPLC, providing optimal ion-pairing and pH control[6][11].
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileStandard organic mobile phase; ACN provides excellent elution strength for hydrophobic peptides[10].
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column to maintain optimal linear velocity and efficiency.
Gradient Elution 30% to 80% B over 40 minutesA focused, shallow gradient is crucial for separating the hydrophobic target from closely eluting impurities[13]. The starting %B is high to account for the peptide's hydrophobicity.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility[12].
Detection 214 nm and 254 nm214 nm for detecting the peptide backbone and 254 nm for the Z-group's aromatic chromophore, ensuring comprehensive impurity profiling[5][14].
Injection Volume 100 - 1000 µLDependent on sample concentration and column loading capacity.
Sample Diluent DMSO or 50:50 ACN:WaterChosen to ensure complete dissolution of the hydrophobic crude product[15].

Detailed Experimental Protocol

The following diagram illustrates the overall workflow for the purification process.

G Figure 1: this compound Purification Workflow cluster_prep Preparation cluster_hplc HPLC Execution cluster_post Post-Purification prep_mobile 1. Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) prep_sample 2. Prepare Sample (Dissolve in DMSO, filter) prep_mobile->prep_sample equilibrate 3. Equilibrate System (30% B, stable baseline) prep_sample->equilibrate inject 4. Inject Sample equilibrate->inject run 5. Run Gradient (30-80% B over 40 min) inject->run collect 6. Collect Fractions (Based on UV at 254 nm) run->collect analyze 7. Analyze Fractions (Analytical HPLC, MS) collect->analyze pool 8. Pool Pure Fractions analyze->pool lyophilize 9. Lyophilize (Obtain pure powder) pool->lyophilize

Caption: Overall workflow from preparation to final product.

Step 1: Mobile Phase Preparation

  • Solvent A (0.1% TFA in Water): Add 1 mL of TFA to a 1 L volumetric flask. Bring to volume with ultrapure water. Mix thoroughly.

  • Solvent B (0.1% TFA in ACN): Add 1 mL of TFA to a 1 L volumetric flask. Bring to volume with HPLC-grade ACN. Mix thoroughly.

  • Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.

Step 2: Sample Preparation

  • Accurately weigh 10-20 mg of crude this compound into a clean glass vial.

  • Add a minimal amount of DMSO (e.g., 200 µL) to dissolve the peptide. Vortex or sonicate gently if necessary. The goal is complete dissolution[15].

  • Once dissolved, dilute the sample with Mobile Phase A to a final concentration of approximately 2-5 mg/mL. The final solution should contain the minimum amount of DMSO necessary for solubility, ideally less than 10% of the total volume.

  • Filter the sample solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial to remove any particulate matter[4].

Step 3: HPLC System Preparation and Equilibration

  • Install the C18 column and set the column thermostat to 30 °C.

  • Purge both pump lines (A and B) with their respective mobile phases to remove any air bubbles and ensure a consistent solvent composition.

  • Equilibrate the column by washing with 100% B for 5-10 column volumes, followed by 100% A for 5-10 column volumes.

  • Finally, equilibrate the column with the starting conditions (30% B) at the set flow rate (4.0 mL/min) for at least 15 minutes or until a stable baseline is achieved on the UV detector.

Step 4: Method Execution and Fraction Collection

  • Inject the filtered sample onto the equilibrated column.

  • Initiate the gradient method (30% to 80% B over 40 minutes).

  • Monitor the chromatogram in real-time at both 214 nm and 254 nm. The Z-group makes the 254 nm channel particularly useful for identifying the product peak.

  • Prepare a fraction collection rack. Begin collecting fractions as the main peak begins to elute. Collect the peak in multiple small fractions across its width to isolate the purest portions.

Step 5: Post-Purification Processing

  • Analyze an aliquot of each collected fraction using analytical HPLC to determine its purity.

  • Confirm the identity and mass of the product in the pure fractions using Mass Spectrometry (e.g., LC-MS or direct infusion).

  • Pool the fractions that meet the desired purity specification (e.g., >95%).

  • Freeze the pooled solution and lyophilize (freeze-dry) to remove the ACN and water, yielding the final product as a white, fluffy powder.

Results, Optimization, and Troubleshooting

Expected Outcome

The crude sample will likely show a major peak corresponding to this compound, along with several smaller impurity peaks. Due to its high hydrophobicity, the target peptide is expected to elute late in the gradient, likely between 50-70% Acetonitrile. The dual-wavelength detection will confirm that the main peak absorbs at both 214 nm (peptide bond) and 254 nm (Z-group).

Method Development and Optimization Logic

The provided method is a robust starting point. However, crude samples can vary. The following diagram outlines the logic for optimizing the separation.

Caption: Decision tree for refining the HPLC gradient.

  • If Resolution is Poor: If the target peak co-elutes with impurities, make the gradient shallower around the elution time. For example, if the peak elutes at 60% B, modify the gradient to run from 55% to 65% B over a longer period (e.g., 20 minutes). This decreases the rate of change in solvent strength, allowing more time for differential partitioning and improving separation[13].

  • If Retention is Too Long: If the peak elutes very late (>35 min), you can increase the gradient slope or increase the starting percentage of Solvent B to reduce the run time.

  • If Peak Tailing Occurs: This can indicate secondary interactions or sample overload. Ensure the sample is fully dissolved and consider reducing the injection mass. Using a high-purity, end-capped C18 column can also minimize tailing caused by interactions with residual silanols.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No Peak / Very Small Peak Sample did not dissolve; Sample precipitation in injection loop; Detector issue.Confirm sample solubility in the injection mixture. Use a stronger solvent like pure DMSO if needed. Check detector lamp status and wavelength settings.
Broad or Split Peaks Column overload; Poor sample solubility; Column degradation.Reduce the amount of sample injected. Ensure the sample is fully dissolved before injection. Replace the column if it has exceeded its lifetime or shows pressure issues.
High Backpressure Particulate matter from sample; Buffer precipitation; Column frit blockage.Always filter the sample. Ensure mobile phases are fully miscible and filtered. Reverse-flush the column (if permitted by manufacturer) or replace the inlet frit.
Irreproducible Retention Times Inconsistent mobile phase prep; Leaks in the system; Column not equilibrated.Prepare fresh mobile phases daily. Perform a leak test on the system. Ensure a long and consistent equilibration period before each run.

Conclusion

This application note presents a comprehensive and scientifically grounded method for the purification of the hydrophobic protected dipeptide this compound. By employing a C18 stationary phase with a TFA-modified water/acetonitrile mobile phase system, this protocol reliably achieves high-purity separation. The key to success lies in careful sample preparation to ensure solubility and the application of a shallow, optimized gradient to resolve the target compound from synthesis-related impurities. This method serves as a robust foundation for researchers requiring high-purity protected peptides for their work in enzymology and drug discovery.

References

  • Biotage. (n.d.). Columns and plates for peptide purification. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • Reddit. (2023). HPLC Peptide Purification with C18 vs C4/C8 prep columns. r/CHROMATOGRAPHY. Retrieved from [Link]

  • Phenomenex. (n.d.). Biozen Peptide PS-C18 for Peptide Mapping. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Z-D-Leu-OH.DCHA. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 301–324.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Krokhin, O. V., & Spicer, V. (2009). Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides. Analytical Chemistry, 81(22), 9522–9530.
  • D'Agostino, A., et al. (2014). Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography.
  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • eGyanKosh. (n.d.). IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Z-D-VAL-LEU-OH solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Z-D-VAL-LEU-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and application of this protected dipeptide. Our goal is to provide you with the technical expertise and practical solutions required to ensure the success and reproducibility of your experiments.

Understanding the Molecule: The Root of Solubility Challenges

This compound is a synthetic dipeptide with specific structural features that are critical to its function but also present challenges for solubilization.[1] Understanding this structure is the first step in troubleshooting.

  • Carbobenzyloxy (Z) Group: This N-terminal protecting group contains an aromatic phenyl ring, making it large, rigid, and highly non-polar (hydrophobic).

  • D-Amino Acids (Valine & Leucine): The side chains of both valine (isopropyl group) and leucine (isobutyl group) are non-polar and contribute significantly to the overall hydrophobicity of the molecule. The D-configuration enhances stability against common proteases but does not fundamentally alter its solubility properties compared to L-amino acid counterparts.[2]

  • Free Carboxylic Acid (-OH): The C-terminus possesses a free carboxylic acid, which is the only primary hydrophilic and ionizable group on the molecule. At a pH above its pKa (~2-3), this group will be deprotonated (-COO⁻), imparting a negative charge. However, this single charge is often insufficient to overcome the dominant hydrophobicity of the rest of the molecule in neutral aqueous solutions.

This combination of a large hydrophobic protecting group and non-polar amino acid side chains makes this compound practically insoluble in neutral aqueous buffers like Phosphate-Buffered Saline (PBS).

Troubleshooting Guide: Common Solubility Issues & Solutions

This section directly addresses the most common issues encountered in the lab in a question-and-answer format.

Question: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?

Answer: This is expected behavior. Due to its predominantly hydrophobic character, this compound requires an organic solvent for initial solubilization. Direct dissolution in aqueous systems will result in suspension or insoluble particulates. The recommended approach is to first create a high-concentration stock solution in an appropriate organic solvent.[3][4]

Question: What is the best solvent for creating a stock solution of this compound?

Answer: Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended solvent for preparing stock solutions of hydrophobic peptides and inhibitors.[5][6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. Many structurally similar peptide-based inhibitors are soluble in DMSO at concentrations up to 50 mM or higher.[7]

For a detailed methodology, please see the Standard Operating Protocol (SOP) in Section 3.

Question: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. How can I fix this?

Answer: This common issue, known as "crashing out," occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit, even with a small amount of DMSO present. Here are several strategies to overcome this:

  • Lower the Final Concentration: The simplest solution is to reduce the target concentration in your final working solution.

  • Perform a Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, ensure it stays clear, and then add this intermediate solution to your final volume. This can prevent localized high concentrations that initiate precipitation.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO can help maintain solubility. However, be aware that DMSO concentrations above 0.5-1% can affect cell viability and enzyme activity in many biological assays.[8]

  • Gentle Warming & Mixing: Before adding to your final volume, gently warm the aqueous buffer (e.g., to 37°C) and add the DMSO stock dropwise while vortexing or stirring. This can help overcome the initial energy barrier to dissolution.[9][10]

Question: Can I use solvents other than DMSO, such as ethanol or DMF?

Answer: Yes, other solvents can be used, but with caveats.

  • Ethanol/Methanol: These are viable options and some similar compounds show good solubility.[11][12] They are often preferred in assays where DMSO is known to interfere. However, their solvating power for highly hydrophobic peptides may be less than that of DMSO, leading to lower maximum stock concentrations.

  • Dimethylformamide (DMF): DMF is another strong organic solvent similar to DMSO.[4][11] It is a suitable alternative if DMSO is not compatible with your downstream applications.

Always perform a small-scale solubility test with a tiny amount of your peptide before dissolving the entire batch.[4][13][14]

Question: My final solution appears cloudy or has visible particles. Is the compound considered dissolved?

Answer: No. A true solution must be completely clear and free of any visible particles or cloudiness.[3][15] Hazy or cloudy solutions indicate that the compound is either suspended or has precipitated. Using such a solution will lead to inaccurate concentration calculations and unreliable experimental results. Before use, it is best practice to centrifuge the solution to pellet any undissolved material.[4][9]

Experimental Protocols & Workflows

SOP-1: Preparing a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for reconstituting lyophilized this compound.

  • Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can affect the peptide's stability and weight.[3][16]

  • Centrifuge: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[4]

  • Add Solvent: Using a sterile, calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10-50 mM).

  • Dissolve: Gently vortex or swirl the vial to dissolve the peptide.[16] If dissolution is slow, brief sonication in a water bath can be applied.[4]

  • Verify Dissolution: Inspect the solution to ensure it is completely clear.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles which can degrade the peptide, divide the stock solution into single-use aliquots in low-protein-binding tubes. Store at -20°C or -80°C for long-term stability.[13][17] Stock solutions in DMSO are typically stable for several months when stored properly.[7][18]

Solubility Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues.

Caption: Decision tree for troubleshooting this compound solubility.

Quick Reference Data

The table below summarizes the solubility profile of this compound based on its chemical properties and data from structurally analogous compounds.

SolventExpected SolubilityRecommended UseNotes
Aqueous Buffers (pH 7.4) InsolubleDiluentNot suitable for initial dissolution.
DMSO High (e.g., >20 mg/mL)[12]Primary Stock Solution The most reliable solvent for achieving high concentrations.
DMF High (e.g., >10 mg/mL)[11]Alternative Stock SolutionA good alternative if DMSO interferes with the assay.
Ethanol / Methanol Moderate (e.g., >10 mg/mL)[11]Alternative Stock SolutionMay result in lower stock concentrations than DMSO/DMF.

Frequently Asked Questions (FAQs)

  • Q1: How should I store the lyophilized this compound powder?

    • Lyophilized peptides are most stable when stored at -20°C or colder in a sealed container with a desiccant to keep them dry.[3][19]

  • Q2: Why is it critical to aliquot my stock solution?

    • Aliquoting into single-use volumes prevents multiple freeze-thaw cycles. These cycles can cause the peptide to degrade and can also lead to water condensation, which may cause the peptide to precipitate out of the organic solvent upon freezing.[3][13]

  • Q3: Is this compound stable in DMSO solution?

    • When stored properly at -20°C or -80°C, stock solutions in DMSO are generally stable for months.[7][17][18] However, for long-term storage, the lyophilized form is always preferred.

  • Q4: What is the expected appearance of the product?

    • The lyophilized powder should be a white to off-white solid.[20] A properly dissolved solution should be completely clear and colorless.[3]

References

  • Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving.
  • Vertex AI Search. (n.d.). An Ultimate Guide to Peptide Reconstitution.
  • MedchemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
  • Biosynth. (n.d.). Solubility Tips: Reconstituting a Peptide.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • Biorbyt. (n.d.). Dissolving Peptides.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines.
  • JPT. (n.d.). How to Reconstitute Peptides.
  • Sigma-Aldrich. (n.d.). Caspase Inhibitor I.
  • Abcam. (n.d.). Z-Leu-Leu-CHO, Calpain inhibitor (ab141720).
  • Millipore. (n.d.). Caspase-3 Inhibitor I, Cell-Permeable.
  • Peptides UK. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices.
  • Element SARMS. (2023, October 31). How to Reconstitute Peptides: A Step-by-Step Guide for Beginners.
  • MedchemExpress. (n.d.). Z-Leu-OH.DCHA.
  • Benchchem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Calpain Inhibitor I N-Acetyl-Leu-Leu-norleucinal, synthetic.
  • Smolecule. (n.d.). Buy D-Leu-D-Val-OH.
  • Merck Millipore. (n.d.). Caspase-3 Inhibitor I, Cell-Permeable - Calbiochem | 235423.
  • Cayman Chemical. (n.d.). Calpain Inhibitor I (CAS 110044-82-1).
  • Varnek, A., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • Chem-Impex. (n.d.). Leu-Leu-OH.
  • Balakin, K. V., et al. (n.d.). DMSO solubility and bioscreening. ResearchGate.
  • Weaver, J., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

Sources

improving the stability of Z-D-VAL-LEU-OH in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Z-D-VAL-LEU-OH. As Senior Application Scientists, we understand the critical importance of maintaining the stability of protected peptides in your research. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to address the challenges of working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What is this compound and why is it used?

A: this compound is a synthetic dipeptide.[1][2] Its structure consists of two amino acids, D-Valine and D-Leucine, linked by a peptide bond. The N-terminus is protected by a benzyloxycarbonyl group (abbreviated as 'Z' or 'Cbz'), and it has a free carboxylic acid (-OH) at the C-terminus. The inclusion of D-amino acids makes it highly resistant to cleavage by common proteases, which typically recognize L-amino acids.[1] This resistance is crucial for applications such as studying enzyme specificity, developing protease inhibitors, and serving as a stable substrate in various biochemical assays.[1]

Q2: I've dissolved my this compound in an aqueous buffer, but my results are inconsistent. What's the primary cause?

A: The most likely cause of inconsistency is the chemical instability of the peptide in aqueous solutions. Peptides are often unstable in water, which can affect their bioactivity and lead to unreliable experimental outcomes.[3][4] For this compound, there are two primary degradation pathways of concern in an aqueous environment: hydrolysis of the peptide bond and cleavage of the N-terminal Z-protecting group.[5]

Q3: What are the main chemical degradation pathways for this peptide?

A: In an aqueous solution, this compound is susceptible to two main degradation reactions:

  • Peptide Bond Hydrolysis: The amide bond linking the D-Valine and D-Leucine residues can be cleaved by water. This reaction is significantly accelerated at pH extremes (both acidic and basic conditions).[6][7][8]

  • Z-Group Cleavage: The benzyloxycarbonyl (Z) group is a well-known protecting group that is labile under certain conditions.[9] While its primary removal method is catalytic hydrogenolysis, it can also be cleaved under strongly acidic or basic conditions, compromising the integrity of the molecule.[10][11]

Visualizing the Problem: Degradation Pathways

To effectively troubleshoot, it's essential to visualize the potential points of failure in the molecule's structure when it is in an aqueous solution.

Potential Degradation Pathways of this compound Z_D_VAL_LEU_OH This compound (Stable Parent Peptide) Acid_Base_Hydrolysis Acid/Base Catalyzed Hydrolysis Z_D_VAL_LEU_OH->Acid_Base_Hydrolysis H₂O Z_Group_Cleavage Z-Group Cleavage (e.g., Harsh pH) Z_D_VAL_LEU_OH->Z_Group_Cleavage Instability Peptide_Hydrolysis_Products Z-D-Val-OH + H-D-Leu-OH (Peptide Bond Cleavage Products) Z_Group_Cleavage_Products H-D-Val-Leu-OH (Z-Group Cleavage Product) Acid_Base_Hydrolysis->Peptide_Hydrolysis_Products Z_Group_Cleavage->Z_Group_Cleavage_Products

Caption: Primary degradation pathways for this compound in aqueous media.

Troubleshooting Guide 1: Chemical Instability & Degradation

This guide provides a systematic approach to diagnosing and mitigating chemical degradation.

Q: How can I confirm if my peptide is degrading?

A: The gold standard for analyzing peptide purity and detecting degradation is High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC).[12][13] A properly developed HPLC method can separate the intact this compound from its degradation products. Degradation is indicated by a decrease in the area of the main peptide peak over time, accompanied by the appearance of new peaks.

Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a method to monitor the stability of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.[12]

    • C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[12]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm and 280 nm (the Z-group has aromaticity).[12]

    • Column Temperature: 30-40°C to ensure reproducible retention times.[15]

    • Injection Volume: 10-20 µL.

    • Gradient: Start with a shallow gradient to effectively separate potential impurities.[16]

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (Linear Gradient)

      • 35-40 min: 65% to 95% B (Wash)

      • 40-45 min: 95% B (Hold)

      • 45-50 min: 95% to 5% B (Re-equilibration)

  • Analysis: Inject a freshly prepared standard solution of this compound to establish the initial retention time and peak area ("time-zero" sample). Analyze subsequent samples from your stability study and compare them to the time-zero chromatogram.

Q: My HPLC results confirm degradation. How can I improve the stability of my stock solution?

A: The most practical and effective strategy is to optimize the pH of your aqueous solution.[3][4][17] Both peptide bond hydrolysis and Z-group stability are highly pH-dependent.[8][18]

  • Expert Insight: Extreme pH levels are detrimental. Acid-catalyzed hydrolysis can occur at low pH (e.g., pH 1-3), while base-catalyzed deamidation and other degradation pathways accelerate at neutral to alkaline pH.[8] For many peptides, a slightly acidic environment (pH 3-5) offers the best compromise for stability.[19]

Data Summary: pH-Dependent Stability
pH RangePredominant Degradation RiskRecommendation
< 3 Acid-catalyzed peptide bond hydrolysis.[8]Avoid unless required for solubility.
3 - 5 Generally the most stable range for many peptides.[19]Recommended Starting Point.
5 - 8 Risk of base-catalyzed hydrolysis and deamidation increases.Use with caution; monitor stability closely.
> 8 Significant increase in base-catalyzed degradation.Avoid for prolonged storage.

Q: What if pH adjustment isn't enough? Are there other formulation strategies?

A: Yes. If pH optimization alone is insufficient, consider the following advanced strategies:

  • Use of Co-solvents: Adding organic co-solvents like glycerol, propylene glycol, or ethanol can enhance peptide stability.[8][19] These agents reduce the activity of water, thereby slowing down hydrolytic degradation.[19] Start with low concentrations (e.g., 5-20% v/v) and verify compatibility with your experimental system.

  • Inclusion of Excipients (Cyclodextrins): Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[20] They can encapsulate hydrophobic moieties, such as the benzyl group of the Z-protector, shielding them from the aqueous environment and preventing hydrolysis. Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.

  • Control Temperature: Chemical reactions, including degradation, are slower at lower temperatures. Store your aqueous stock solutions at 2-8°C for short-term use and frozen at -20°C or -80°C in single-use aliquots for long-term storage.[5][21] Avoiding repeated freeze-thaw cycles is critical to prevent physical degradation.[21]

Troubleshooting Guide 2: Solubility Issues

Q: My this compound won't dissolve in my aqueous buffer. What should I do?

A: The solubility of a peptide is dictated by its amino acid composition and protecting groups.[22] The hydrophobic nature of the Val, Leu, and the Z-group can make this peptide challenging to dissolve directly in neutral aqueous buffers.

Protocol: Stepwise Solubilization of Hydrophobic Peptides
  • Calculate the Net Charge: First, determine the theoretical net charge of the peptide at neutral pH. For this compound, with a free C-terminal carboxyl group, the molecule is acidic and will carry a net negative charge at pH 7.

  • Attempt Basic Conditions First: For an acidic peptide, try dissolving it in a small amount of a basic solution, such as 0.1 M ammonium bicarbonate, and then dilute it to the final concentration with your desired buffer.

  • Use a Minimal Amount of Organic Solvent: If the peptide remains insoluble, dissolve it in a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) first.[22] Once fully dissolved, slowly add this concentrated stock solution to your aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

    • Caution: Do not use DMSO if your peptide contains methionine or free cysteine, as it can cause oxidation.[22] this compound does not contain these residues.

  • Sonication: If aggregates are visible, brief sonication in a water bath can help break them up and improve solubility.[22]

Best Practice: Long-Term Storage and Handling

Q: What is the absolute best way to store this compound to ensure maximum stability over time?

A: The gold standard for long-term storage is lyophilization .[23][24] Lyophilization, or freeze-drying, removes water from the peptide, which effectively halts hydrolytic degradation pathways.[24][25]

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, preferably with a desiccant to protect it from moisture.[21][24] Under these conditions, the peptide can remain stable for several years.[23][24]

  • Reconstitution: When you need to use the peptide, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide using the appropriate solubilization protocol right before use. For maximum stability, it is not recommended to store peptides in solution for long periods.[21]

Workflow: From Storage to Experiment

This workflow outlines the best-practice approach for handling your peptide to ensure stability from storage to final use.

Recommended Peptide Handling Workflow A Store Lyophilized Peptide (-20°C or -80°C, desiccated) B Warm Vial to Room Temp (Before Opening) A->B C Reconstitute in Optimal Buffer (e.g., pH 4, minimal organic solvent) B->C D Use Immediately in Experiment C->D E For Future Use: Aliquot & Freeze (-80°C) C->E if not used immediately F Avoid Repeated Freeze-Thaw Cycles E->F

Caption: A workflow for handling this compound to maximize stability.

By implementing these scientifically grounded strategies and protocols, you can significantly improve the stability of your this compound solutions, leading to more reliable, reproducible, and accurate research outcomes.

References

  • Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Creative Peptides. (n.d.). Lyophilized Peptide Stability Guidelines.
  • Chemistry LibreTexts. (2023). 2.11: Peptide Hydrolysis.
  • Chen, J., et al. (2011). A Molecular Mechanism of Hydrolysis of Peptide Bonds at Neutral pH Using a Model Compound.
  • LifeTein. (2025). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide.
  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. OUCI.
  • Chen, J., et al. (2010). Molecular mechanism of acid-catalyzed hydrolysis of peptide bonds using a model compound. PubMed.
  • Longdom Publishing. (n.d.).
  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed.
  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.
  • World Scientific Publishing. (n.d.).
  • Chemistry For Everyone. (2025). How Does PH Affect Peptide Bonds?. YouTube.
  • CD Formulation. (n.d.).
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. [Link]

  • Szejtli, J., & Szente, L. (2018).
  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025).
  • Sieland, F., et al. (2022). Improvement of Peptide Affinity and Stability by Complexing to Cyclodextrin-Grafted Ammonium Chitosan. PMC - NIH.
  • Serno, T., et al. (2022). Protein stabilization by cyclodextrins in the liquid and dried state.
  • Biosynth. (2024). Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds.
  • Benchchem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 74202-02-1.
  • Advanced Analytical. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Benchchem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • Biovera. (2024).
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Mant, C. T., & Hodges, R. S. (2002).
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Veeprho. (2020).
  • Omizzolo, M., et al. (2020). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

Sources

Technical Support Center: Optimizing Peptide Coupling Reactions with Z-D-Val-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing peptide coupling reactions involving the dipeptide Z-D-Val-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered dipeptide. By understanding the underlying chemical principles, you can effectively troubleshoot and enhance the efficiency and purity of your peptide synthesis.

The incorporation of this compound, with its bulky Z (benzyloxycarbonyl) protecting group and the sterically demanding D-Valine residue, presents unique hurdles in peptide synthesis.[1] These challenges often manifest as low coupling yields, incomplete reactions, and the potential for epimerization. This resource provides a structured approach to identifying and resolving these common issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My coupling reaction with this compound is showing low yield. What are the likely causes and how can I improve it?

Low coupling yields are a primary concern when working with sterically hindered amino acids like D-Valine.[2] Several factors can contribute to this issue.

Potential Causes:

  • Steric Hindrance: The bulky nature of both the Z-protecting group and the D-Valine side chain can physically obstruct the approach of the incoming nucleophile (the N-terminus of the growing peptide chain), slowing down the reaction rate.

  • Poor Solubility: The protected dipeptide this compound may have limited solubility in standard peptide synthesis solvents like Dichloromethane (DCM) or even N,N-Dimethylformamide (DMF), leading to a heterogeneous reaction mixture and incomplete coupling.[3][4]

  • Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the leucine residue, especially in the presence of steric hindrance.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine less accessible for the incoming activated dipeptide.[5]

Troubleshooting Steps & Optimization Strategies:

  • Choice of Coupling Reagent: For sterically hindered couplings, more potent activating reagents are often necessary. Consider switching from standard carbodiimides like DCC or DIC to uronium/aminium or phosphonium salt-based reagents.

  • Solvent System Modification: If solubility is suspected to be an issue, consider using more polar aprotic solvents or solvent mixtures. N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF and can improve the solubility of protected peptides.[3] In some cases, adding a small percentage of Dimethyl sulfoxide (DMSO) can also help disrupt aggregation.[5]

  • Extended Coupling Times and Double Coupling: Due to the slower reaction kinetics, extending the coupling time is a straightforward approach. If a single coupling still results in a low yield, performing a "double coupling" (repeating the coupling step with a fresh portion of activated this compound) can drive the reaction to completion.[6]

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of sterically hindered couplings. However, this must be done cautiously as it can also increase the risk of side reactions, particularly epimerization.

FAQ 2: I'm observing a significant diastereomeric impurity in my final product. How can I minimize epimerization during the coupling of this compound?

Epimerization, the change in the stereochemistry at the alpha-carbon of an amino acid, is a critical side reaction in peptide synthesis, particularly with protected amino acids.[7][8] The D-Valine in your dipeptide is susceptible to this, which would result in the undesired Z-L-Val-Leu-OH diastereomer.

Mechanism of Epimerization: Epimerization can occur through two primary pathways during the activation of the carboxylic acid: direct enolization or the formation of an oxazolone intermediate.[9] Both are facilitated by the presence of a base and the electron-withdrawing nature of the activated carboxyl group.

Strategies to Suppress Epimerization:

  • Use of Additives: The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or its more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), is a standard practice to minimize epimerization.[10][11] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a non-explosive alternative that also provides excellent suppression of epimerization.[11]

  • Careful Selection of Coupling Reagent and Base:

    • Carbodiimide reagents like DCC and DIC are known to cause higher levels of epimerization when used without additives.[10]

    • Uronium/aminium salt reagents such as HATU, HBTU, and HCTU are generally preferred as they incorporate a HOBt or HOAt moiety within their structure, leading to lower epimerization rates.[12]

    • The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is commonly used. Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote epimerization.

  • Control of Pre-activation Time: The longer the activated dipeptide exists in solution before coupling, the greater the opportunity for epimerization.[13] A protocol involving no pre-activation or a very short pre-activation time (1-2 minutes) before adding the mixture to the resin-bound peptide can significantly reduce this side reaction.[7][13]

FAQ 3: How can I effectively monitor the progress of my coupling reaction with this compound?

Monitoring the completion of the coupling step is crucial to avoid the formation of deletion sequences.

Monitoring Techniques:

  • Qualitative Ninhydrin (Kaiser) Test: This is a common method for detecting the presence of primary amines on the solid-phase support. A positive test (blue beads) indicates an incomplete reaction, signifying that the N-terminus of the growing peptide is still available. A negative test (colorless or yellowish beads) suggests the coupling is complete.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): For a more quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide mixture analyzed by HPLC and MS.[14][15] This allows for the precise identification and quantification of the desired product versus any deletion sequences or other impurities.[14] This is the most definitive method for reaction monitoring.[14]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is designed to maximize coupling efficiency while minimizing epimerization for the sterically hindered this compound dipeptide in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)[12]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the resin with the growing peptide chain has been thoroughly washed after the previous deprotection step to remove any residual piperidine.

  • Reagent Solution Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.95 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6 equivalents) to the reagent solution. Immediately add this solution to the resin. Do not allow for a prolonged pre-activation time.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The extended time is to account for steric hindrance.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveRelative ReactivityEpimerization RiskNotes
DCC/DICHOBt/OxymaModerateModerate to HighByproduct of DCC (DCU) is insoluble.
HBTU/TBTUHOBtHighLowWidely used, efficient, and cost-effective.
HCTU6-Cl-HOBtVery HighLowMore reactive than HBTU.
HATUHOAtVery HighVery LowGenerally considered one of the most effective for difficult couplings.[12]
PyBOPHOBtHighLowPhosphonium salt-based, avoids guanidinium side products.[12]
COMUOxymaVery HighVery LowOxyma-based reagent, considered highly efficient.

Visualizations

General Peptide Coupling Workflow

This diagram illustrates the fundamental steps of an automated or manual solid-phase peptide synthesis coupling cycle.

G cluster_deprotection Deprotection cluster_coupling Coupling cluster_monitoring Monitoring Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Addition of Activated This compound Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Monitoring Kaiser Test Wash2->Monitoring Incomplete Incomplete Coupling Monitoring->Incomplete Positive Complete Complete Coupling Monitoring->Complete Negative Incomplete->Coupling Perform Double Coupling Complete->Deprotection Proceed to Next Cycle

Caption: Workflow for a single coupling cycle in SPPS.

Troubleshooting Logic for Low Coupling Yield

This decision tree provides a logical pathway for addressing low yields when coupling this compound.

G Start Low Coupling Yield with this compound CheckReagent Is the coupling reagent potent enough (e.g., HATU)? Start->CheckReagent CheckTime Was coupling time extended (2-4h)? CheckReagent->CheckTime Yes UpgradeReagent Action: Switch to HATU, HCTU, or COMU. CheckReagent->UpgradeReagent No CheckSolvent Is solubility an issue? (Precipitation observed) CheckTime->CheckSolvent Yes ExtendTime Action: Increase coupling time to 4h or more. CheckTime->ExtendTime No DoubleCouple Was double coupling performed? CheckSolvent->DoubleCouple No ChangeSolvent Action: Switch to NMP or add DMSO. CheckSolvent->ChangeSolvent Yes PerformDoubleCouple Action: Perform a second coupling. DoubleCouple->PerformDoubleCouple No Success Yield Improved DoubleCouple->Success Yes UpgradeReagent->Success ExtendTime->Success ChangeSolvent->Success PerformDoubleCouple->Success

Caption: Decision tree for troubleshooting low coupling yields.

References

  • Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Boc Sciences.
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). TU Dublin.
  • Coupling Reagents. Aapptec Peptides.
  • Byford, M. F., Baldwin, J. E., Shiau, C. Y., & Schofield, C. J. (1997). L-delta-(alpha-Aminoadipoyl)-L-cysteinyl-D-valine synthetase: thioesterification of valine is not obligatory for peptide bond formation. Biochemistry.
  • Technical Support Center: Managing Epimerization of N,N-Dimethyl-L-Valine in Peptide Synthesis. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Stindl, A., Keller, U. (1994). Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. Biochemistry.
  • What do you do when your peptide synthesis fails? (2023). Biotage.
  • HPLC of Peptides and Proteins. (n.d.). In Methods in Molecular Biology. Springer.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Analytical Methods for Solid Phase Peptide Synthesis. (2025). Request PDF on ResearchGate.
  • This compound. Benchchem.
  • Albericio, F., & Carpino, L. A. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
  • Synthesis of Peptides. (n.d.). In Houben-Weyl Methods of Organic Chemistry.

Sources

Technical Support Center: Effective Deprotection of Z-D-Val-Leu-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide chemistry. As Senior Application Scientists, we understand that the removal of the benzyloxycarbonyl (Z or Cbz) protecting group is a critical step in peptide synthesis. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the deprotection of Z-D-Val-Leu-OH, a common dipeptide intermediate. Our goal is to equip you with the knowledge to overcome experimental challenges and ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for removing the Z-group from this compound?

The most prevalent and generally mildest method for Z-group deprotection is catalytic hydrogenolysis.[1] This technique typically employs a palladium catalyst, such as 10% Palladium on carbon (Pd/C), with a hydrogen source.[2][3][4] The reaction is clean, producing toluene and carbon dioxide as byproducts, which are easily removed.[2]

Q2: My catalytic hydrogenation is sluggish or incomplete. What are the likely causes and how can I fix it?

Several factors can lead to incomplete hydrogenation:

  • Catalyst Poisoning: The product amine can coordinate to the palladium catalyst, inhibiting its activity.[4][5] Additionally, impurities containing sulfur or phosphorus can deactivate the catalyst.[6]

    • Solution: Use fresh, high-quality catalyst.[4] In some cases, adding a small amount of a weak acid like acetic acid can protonate the product amine, reducing its coordination to the catalyst.[4][7]

  • Poor Catalyst Quality or Age: The activity of Pd/C can diminish over time.[4]

    • Solution: Always use a fresh batch of catalyst for critical reactions. Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) for difficult substrates.[4]

  • Insufficient Hydrogen Pressure or Inadequate Mixing: For this heterogeneous reaction, efficient contact between the substrate, hydrogen, and catalyst is crucial.[4]

    • Solution: Ensure vigorous stirring.[4] If using a hydrogen balloon, ensure a positive pressure is maintained. For more challenging deprotections, using a hydrogenation apparatus with higher pressure (e.g., up to 50 psi) can be beneficial.[4]

Q3: Are there metal-free alternatives to catalytic hydrogenation for Z-group removal?

Yes, acid-mediated deprotection is a common metal-free alternative.[1][8] Reagents such as hydrogen bromide (HBr) in acetic acid are effective but represent harsh acidic conditions.[2][9][10] Milder Lewis acid conditions, for instance, Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also be employed and may offer better tolerance for other sensitive functional groups.[10][11] These methods are particularly advantageous for large-scale syntheses where concerns about residual heavy metal contamination are paramount.[1][8]

Q4: Can I use Trifluoroacetic Acid (TFA) to remove a Z-group?

While TFA is commonly used for the deprotection of the tert-Butoxycarbonyl (Boc) group, the Z-group is generally stable to TFA under standard conditions used for Boc removal.[12][13] Harsh acidic conditions, such as with HBr in acetic acid, are typically required to cleave the Z-group via acidolysis.[3][12][14] This orthogonality is a key feature in peptide synthesis strategies.[3][15]

Troubleshooting In-Depth: A Case-Based Approach

Scenario 1: Incomplete Deprotection via Catalytic Hydrogenation

Problem: After stirring this compound with 10% Pd/C under a hydrogen atmosphere in methanol for 24 hours, TLC and LC-MS analysis show 50% starting material remaining.

Causality Analysis: The likely culprit is catalyst deactivation. The newly formed free amine of D-Val-Leu-OH can coordinate with the palladium surface, effectively poisoning the catalyst and preventing further reaction.[4][5] While methanol is a common solvent, it has been documented that it can lead to N-methylation of the product amine as a side reaction in the presence of Pd/C and hydrogen.[16]

Troubleshooting Workflow:

cluster_0 Troubleshooting: Incomplete Hydrogenation start Incomplete Reaction Observed check_catalyst Is the Pd/C catalyst fresh? start->check_catalyst check_solvent Was methanol used as the solvent? check_catalyst->check_solvent Yes new_catalyst Use a fresh batch of Pd/C or Pearlman's Catalyst check_catalyst->new_catalyst No change_solvent Switch to THF, Ethanol, or Ethyl Acetate check_solvent->change_solvent Yes add_acid Add 1% Acetic Acid to the reaction check_solvent->add_acid No change_solvent->add_acid increase_pressure Increase H2 pressure (if possible) add_acid->increase_pressure transfer_h Consider Catalytic Transfer Hydrogenation increase_pressure->transfer_h Failure end_success Reaction Complete increase_pressure->end_success Success new_catalyst->change_solvent transfer_h->end_success Success end_fail Still Incomplete: Consider Acidolysis transfer_h->end_fail Failure

Caption: Workflow for troubleshooting incomplete catalytic hydrogenation.

Recommended Actions:

  • Change of Solvent: Switch from methanol to a solvent less prone to side reactions, such as ethanol, ethyl acetate, or tetrahydrofuran (THF).[16]

  • Acidify the Medium: Add a small amount of acetic acid to the reaction mixture. This will protonate the product amine, preventing it from binding to and poisoning the catalyst.[4][7]

  • Use Fresh Catalyst: Ensure the Pd/C is from a fresh, unopened container.[4]

  • Consider Catalytic Transfer Hydrogenation: This method avoids the use of flammable hydrogen gas and can be milder and more selective.[1][2] A common hydrogen donor is ammonium formate.[2][9]

Scenario 2: Undesired Side Reactions Observed

Problem: Deprotection of a more complex peptide containing a Z-group and a nitro-aryl moiety using catalytic hydrogenation results in the reduction of both groups.

Causality Analysis: Standard catalytic hydrogenation is a powerful reduction method that is not always chemoselective.[2] Functional groups like nitro groups, alkynes, alkenes, and some aryl halides are also susceptible to reduction under these conditions.[2][17]

Decision Pathway for Selective Deprotection:

cluster_1 Decision Pathway: Selective Z-Deprotection start Substrate has reducible groups (e.g., -NO2, C=C, Ar-X) cth Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) start->cth Mild conditions needed acidolysis Acid-Mediated Cleavage start->acidolysis Hydrogenation incompatible nucleophilic Nucleophilic Deprotection (e.g., 2-Mercaptoethanol) start->nucleophilic Substrate sensitive to both hydrogenation and acid hbr HBr in Acetic Acid (Harsh Conditions) acidolysis->hbr Acid-stable substrate lewis_acid Lewis Acid (e.g., AlCl3/HFIP) (Milder Conditions) acidolysis->lewis_acid Acid-labile substrate

Caption: Selecting a deprotection method for sensitive substrates.

Recommended Alternatives for Enhanced Selectivity:

  • Catalytic Transfer Hydrogenation (CTH): Often provides better chemoselectivity compared to hydrogenation with H₂ gas.[4] Using hydrogen donors like ammonium formate can allow for the selective removal of the Z-group in the presence of other reducible functionalities.[1]

  • Acidic Cleavage: This method avoids a reductive environment altogether. For substrates sensitive to hydrogenation, HBr in acetic acid is a powerful option, though its harshness must be considered.[2][9] Lewis acid conditions, such as AlCl₃ in HFIP, have been shown to be milder and compatible with nitro groups, double bonds, and benzyl groups.[10][11]

  • Nucleophilic Deprotection: For highly sensitive substrates, nucleophilic cleavage using reagents like 2-mercaptoethanol can be a viable, albeit less common, strategy.[11][17]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas

This remains the most common and mild method for Z-group removal.[2]

  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent like methanol, ethanol, or ethyl acetate.[2]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 5-10 mol%.[2]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a dedicated hydrogenation apparatus.[2]

  • Monitoring: Stir the reaction vigorously at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, D-Val-Leu-OH.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

A safer and often more selective alternative to using hydrogen gas.[2]

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol.[2]

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution, followed by the careful addition of 10% Pd/C (5-10 mol%).[2]

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Isolation: Perform an aqueous work-up. Extract the product, then dry and concentrate the organic layer to yield the desired amine.[2]

Protocol 3: Acidic Cleavage using HBr in Acetic Acid

A potent method for substrates that are incompatible with hydrogenation.[2]

  • Dissolution: Dissolve the Z-protected compound in glacial acetic acid.[2]

  • Reagent Addition: Add a solution of 33% hydrobromic acid in acetic acid.[2]

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or UPLC-MS.[2]

  • Work-up: Upon completion, the product can often be precipitated by the addition of ether and collected by filtration.[2] Alternatively, dilute the reaction mixture with a solvent like dichloromethane and perform a neutralizing aqueous work-up.[2]

Comparative Data Summary

Deprotection MethodReagents/ConditionsKey AdvantagesPotential Limitations & Side Reactions
Catalytic Hydrogenolysis H₂, Pd/C in MeOH, EtOH, or EtOAcMild, neutral pH, high yields, clean byproducts (toluene, CO₂).[2]Incompatible with reducible groups (alkenes, alkynes, nitro, Ar-X); catalyst poisoning; safety concerns with H₂ gas.[2] Potential for N-methylation with MeOH.[16]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/C in MeOHSafer than H₂ gas, often milder and more chemoselective.[1][2]Catalyst can still be poisoned. Reaction may require heating.
Acidolysis (HBr/AcOH) 33% HBr in Acetic AcidRapid, effective for hydrogenation-sensitive substrates.[9]Harsh, corrosive, strongly acidic conditions; can affect other acid-labile protecting groups.[9] Racemization is a potential risk under strong acid conditions.[18]
Acidolysis (Lewis Acid) AlCl₃, HFIPMetal-free, good functional group tolerance (nitro, halogens, double bonds).[1][11]Requires stoichiometric amounts of Lewis acid; HFIP is a specialty solvent.[1]

References

  • Application Notes and Protocols for the Removal of the Cbz Protecting Group. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols. Benchchem.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Peptide synthesis. Wikipedia. Available at: [Link]

  • How to improve the efficiency of Cbz group removal. Benchchem.
  • Technical Support Center: Troubleshooting Cbz Deprotection Failures. Benchchem.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • To Deprotect and Serve. Scientific Update. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Institutes of Health. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl. Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]

  • How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. ResearchGate. Available at: [Link]

  • Selective Cleavage of Cbz-Protected Amines. ResearchGate. Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Available at: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • How to remove CBz of a compound?. ResearchGate. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection - TMSI. Common Organic Chemistry. Available at: [Link]

  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available at: [Link]

  • Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Why does my CBz-deprotection not work?. ResearchGate. Available at: [Link]

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preventing side reactions during Z-D-VAL-LEU-OH synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Z-D-Val-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dipeptide synthesis and effectively troubleshoot common side reactions. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your synthetic strategy for higher yield and purity.

Troubleshooting Guide: Preventing Side Reactions

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format. We will explore the root causes of these problems and provide actionable, field-proven solutions.

Q1: My final product contains the diastereomer, Z-L-Val-L-Leu-OH. What is causing this racemization and how can I prevent it?

A1: Understanding and Preventing Racemization

Racemization, the conversion of a chiral center into a mixture of enantiomers (or in this case, diastereomers), is a significant challenge in peptide synthesis.[1][2] The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity at the alpha-carbon of the activated amino acid.[2][3]

Causality:

The activation of the carboxylic acid of Z-D-Valine is a necessary step for peptide bond formation.[2] However, this activation also increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate via an oxazolone ring, which is prone to racemization.[2][4] The bulky side chains of both valine and leucine can also contribute to steric hindrance, potentially slowing down the desired coupling reaction and allowing more time for racemization to occur.[5]

Prevention Protocol:

  • Selection of Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like Dicyclohexylcarbodiimide (DCC) are effective, they are known to cause a high degree of racemization when used alone.[1][2] To suppress this, it is essential to use additives.

    • HOBt (1-Hydroxybenzotriazole): HOBt reacts with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species.[1][6][7]

    • HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is often more effective than HOBt in suppressing racemization and can accelerate the coupling reaction.[8]

  • Controlled Use of Base: A tertiary base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) is often required to neutralize the hydrochloride salt of the amino acid ester.[6] However, excess base can promote racemization.[1][2]

    • Use the minimum necessary amount of base, typically one equivalent.

    • Consider using a weaker base like N-methylmorpholine (NMM).[2]

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0°C) to minimize the rate of racemization.[8] Allow the reaction to warm to room temperature slowly.[6]

  • Solvent Choice: Apolar solvents can sometimes reduce the rate of racemization.[8] Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[6]

Q2: I'm observing a significant amount of a cyclic by-product. What is it and how can I avoid its formation?

A2: Suppressing Diketopiperazine (DKP) Formation

The cyclic by-product you are observing is likely a diketopiperazine (DKP). DKPs are six-membered rings formed by the intramolecular cyclization of a dipeptide.[9][10] This side reaction is particularly common during the synthesis of dipeptides.[7]

Causality:

After the formation of the Z-D-Val-Leu-OR intermediate, if the N-terminal protecting group (Z-group) is prematurely cleaved, the free amine of the D-Valine residue can nucleophilically attack the ester carbonyl of the Leucine residue, leading to the formation of the cyclic diketopiperazine and cleavage from the resin if performing solid-phase synthesis.[10][11] This is especially prevalent when proline is one of the first two residues, but can occur with other amino acids as well.[7]

Prevention Protocol:

  • Stable N-Terminal Protection: The benzyloxycarbonyl (Z or Cbz) group is generally robust.[6] Ensure that the conditions used during coupling and work-up are not harsh enough to cause its premature removal.

  • Careful Deprotection Strategy: If you are performing a subsequent deprotection of the C-terminal ester to yield this compound, be mindful of the reaction conditions. For instance, during saponification with a base like LiOH, maintaining a low temperature can help minimize DKP formation.

  • In Situ Acylation: One advanced strategy to prevent DKP formation involves the simultaneous deprotection of the N-terminus and coupling with the next amino acid. This "in situ acylation" traps the reactive free amine before it can cyclize.[12]

  • Solid-Phase Synthesis Consideration: If using solid-phase peptide synthesis (SPPS), the choice of resin is important. The sterically hindered 2-chlorotrityl chloride resin can inhibit the formation of diketopiperazines.[7] Another strategy is to couple the second and third amino acids as a pre-formed dipeptide unit, thus bypassing the problematic dipeptide-resin intermediate.[7]

Q3: The coupling reaction seems to be incomplete, resulting in low yield. What are the possible reasons and solutions?

A3: Troubleshooting Incomplete Coupling

Incomplete coupling leads to deletion sequences and a lower yield of the desired peptide.[13][14] This can be particularly challenging with sterically hindered amino acids like Valine and Leucine.[5][15][16]

Causality:

The bulky isobutyl side chain of Leucine and the isopropyl side chain of Valine can sterically hinder the approach of the nucleophilic amine to the activated carboxyl group, slowing down the reaction rate.[5][15][16] Aggregation of the growing peptide chain, especially in solid-phase synthesis, can also prevent access of the reagents to the reaction site.[7]

Prevention Protocol:

  • Optimize Coupling Reagent and Time:

    • Use highly efficient coupling reagents such as HATU or HBTU in combination with a base like DIEA. These aminium/uronium-based reagents can often overcome steric hindrance more effectively.[2]

    • Extend the reaction time. Monitor the reaction progress using a method like the Kaiser test (for solid-phase) or TLC (for solution-phase) to ensure completion.[6][14]

  • Double Coupling: If steric hindrance is a significant issue, performing a second coupling step with fresh reagents after the initial coupling can help drive the reaction to completion.[17][18]

  • Disrupting Aggregation (for SPPS):

    • Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt to disrupt hydrogen bonding.[7]

    • Perform the coupling at an elevated temperature.[7]

    • Utilize microwave-assisted synthesis, which can accelerate coupling and reduce aggregation.[7][19]

  • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can favor the bimolecular coupling reaction over side reactions.[18]

Frequently Asked Questions (FAQs)

  • Q: Which analytical techniques are best for detecting the side products mentioned?

    • A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent technique for separating the desired product from diastereomers and other impurities.[20][21] Mass spectrometry (MS) is crucial for identifying the molecular weights of the products and by-products, confirming the presence of deletion sequences, or modified peptides.[20][22]

  • Q: Is it better to synthesize this compound in solution-phase or on a solid support?

    • A: For a dipeptide, solution-phase synthesis is often straightforward and allows for easy purification of intermediates.[23] Solid-phase peptide synthesis (SPPS) is advantageous for longer peptides as it simplifies the purification process by allowing for easy removal of excess reagents and by-products through washing.[24][25] For this compound, either method is viable, and the choice may depend on the scale of the synthesis and the available laboratory equipment.

  • Q: How do I remove the Z (benzyloxycarbonyl) protecting group after synthesizing the dipeptide?

    • A: The Z-group is typically removed by catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source like hydrogen gas or ammonium formate.[6] Alternatively, it can be cleaved using strong acidic conditions such as HBr in acetic acid, though this method is harsher.[6]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a key side reaction mechanism and a generalized workflow for minimizing side reactions during this compound synthesis.

RacemizationMechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling Z_D_Val_OH Z-D-Val-OH Activated_Val Activated Z-D-Val* Z_D_Val_OH->Activated_Val + Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Val->Oxazolone - H₂O Dipeptide This compound (Desired Product) Activated_Val->Dipeptide + Leu-OH - Coupling Byproduct Enolate Planar Enolate Oxazolone->Enolate + Base - H⁺ Racemized_Dipeptide Z-L-Val-Leu-OH (Side Product) Oxazolone->Racemized_Dipeptide + Leu-OH Enolate->Oxazolone + H⁺ Leu_OH Leu-OH

Caption: Mechanism of racemization via oxazolone formation.

OptimizedWorkflow start Start: Z-D-Val-OH + H-Leu-OR dissolve Dissolve Z-D-Val-OH and Additive (HOBt/HOAt) in Anhydrous Solvent (DCM/THF) start->dissolve neutralize In a separate flask, neutralize H-Leu-OR·HCl with 1 eq. Base (DIEA/NMM) at 0°C start->neutralize cool Cool to 0°C dissolve->cool add_coupling_reagent Add Coupling Reagent (e.g., DCC, HATU) cool->add_coupling_reagent preactivate Pre-activate for 10-20 min add_coupling_reagent->preactivate combine Add neutralized Leu solution to activated Val solution preactivate->combine neutralize->combine react Stir at 0°C, then allow to warm to Room Temperature (12-24h) combine->react monitor Monitor reaction (TLC/HPLC) react->monitor monitor->react Incomplete workup Work-up: Filter, Wash, Purify monitor->workup Reaction Complete product Z-D-Val-Leu-OR workup->product

Caption: Optimized workflow for this compound synthesis.

Data Summary: Impact of Additives on Racemization

The choice of coupling reagents and additives has a significant impact on preserving the stereochemical integrity of the product. The following table summarizes the relative effectiveness of common strategies in minimizing racemization.

Coupling MethodAdditiveRelative RacemizationCoupling EfficiencyKey Considerations
Carbodiimide (e.g., DCC)NoneHighGoodHigh risk of racemization; insoluble urea byproduct.[1][2]
Carbodiimide (e.g., DCC)HOBtLowGoodSignificantly suppresses racemization.[1][7]
Carbodiimide (e.g., DCC)HOAtVery LowVery GoodOften more effective than HOBt in suppressing racemization.[8]
Uronium/Aminium (e.g., HATU, HBTU)InternalVery LowExcellentGenerally fast and efficient with low racemization.[2][26]

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2022). ACS Omega. Retrieved from [Link]

  • Side Reactions in Peptide Synthesis. (2025). Filo. Retrieved from [Link]

  • 2,5-Diketopiperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (1993). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. Retrieved from [Link]

  • A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. (1989). Analytical Biochemistry. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]

  • Side reaction in peptide synthesis. (2018). SlideShare. Retrieved from [Link]

  • The Mechanism of Racemisation during the Coupling of Acylpeptides. (1965). Chemical Communications. Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2018). Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Racemization in Peptide Synthesis. Mechanism-specific Models. (1968). Quarterly Reviews, Chemical Society. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2023). International Journal of Pharmacy Research & Technology. Retrieved from [Link]

  • Epimerization of Peptide. (n.d.). SlideShare. Retrieved from [Link]

  • Synthesis of Hydantoin and Diketopiperazine Products from Z Protected Dipeptides. (2021). ResearchGate. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2021). Molecules. Retrieved from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Retrieved from [Link]

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (1995). Methods in Molecular Biology. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2002). Current Protocols in Protein Science. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (2015). Methods in Molecular Biology. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Methods in Molecular Biology. Retrieved from [Link]

  • Allosteric Conformational Locking of Sestrin2 by Leucine: An Integrated Computational Analysis of Branched-Chain Amino Acid Recognition and Specificity. (2025). bioRxiv. Retrieved from [Link]

  • Mechanism of coupling reactions of leucine (a), isoleucine (b), valine... (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Isoleucine, Valine, or Leucine Starvation on the Potential for Formation of the Branched-Chain Amino Acid Biosynthetic Enzymes. (1965). Journal of Bacteriology. Retrieved from [Link]

  • Side reactions in the SPPS of Cys-containing peptides. (2015). Journal of Peptide Science. Retrieved from [Link]

  • 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. (2022). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

challenges in the purification of Z-D-VAL-LEU-OH peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Z-D-VAL-LEU-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this protected dipeptide. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: Why is my this compound sample difficult to dissolve in the initial mobile phase for RP-HPLC?

A1: The poor solubility of this compound in aqueous solutions is expected. This is due to the hydrophobic nature of the N-terminal benzyloxycarbonyl (Z) protecting group and the leucine side chain.[1][2] To overcome this, it is recommended to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase.[2][3] Always add the pure organic solvent first to overcome wetting issues.[4]

Q2: My HPLC chromatogram shows a broad, tailing peak for this compound. What is the cause and how can I fix it?

A2: Peak tailing for hydrophobic peptides like this compound is a common issue in reversed-phase HPLC. It can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[5] To address this, ensure you are using an ion-pairing agent like trifluoroacetic acid (TFA) in your mobile phase to mask residual silanols on the column.[5] You can also try increasing the column temperature to improve peak shape and reduce viscosity.[5] If the peak is still tailing, consider reducing the sample load or using a different column, such as one with a shorter alkyl chain (C8 instead of C18).[5]

Q3: I am observing multiple peaks in my crude sample analysis. What are the likely impurities?

A3: Impurities in synthetic peptides can arise from several sources during synthesis.[6] For this compound, common impurities may include:

  • Deletion sequences: H-D-Val-Leu-OH (incomplete coupling of the Z-group).[7][8]

  • Truncated sequences: Z-D-Val-OH or H-Leu-OH (incomplete reaction).

  • Diastereomeric impurities: Racemization can occur during synthesis, leading to the presence of other stereoisomers.[7]

  • Side-products from reagents: By-products from the coupling reagents or residual protecting groups.[7]

Q4: What is the best way to store the purified this compound?

A4: For long-term stability, lyophilized peptides should be stored at -20°C or colder in a sealed container with a desiccant to minimize moisture exposure.[9] Under these conditions, the peptide should remain stable for years.[9]

Part 2: Troubleshooting Guide

This section provides a more in-depth, systematic approach to resolving complex purification challenges.

Issue 1: Poor Solubility and Sample Precipitation

Symptoms:

  • The crude peptide does not fully dissolve in the injection solvent.

  • The sample precipitates upon injection into the HPLC system, leading to high backpressure and poor chromatography.

Root Cause Analysis: The high hydrophobicity of this compound leads to low solubility in aqueous mobile phases and a tendency to aggregate.[1]

Solutions:

  • Optimize the Dissolution Solvent:

    • Protocol: Dissolve the peptide in the minimum necessary volume of 100% DMSO, DMF, or acetonitrile.[2] Then, slowly add your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the dissolved sample with vortexing until the desired concentration is reached.[3]

    • Causality: Dissolving the peptide in a strong organic solvent first ensures complete solubilization before introducing the aqueous component, reducing the likelihood of precipitation.[3]

  • Modify the Mobile Phase:

    • Protocol: Increase the initial percentage of organic solvent in your gradient. For highly hydrophobic peptides, starting with 10-20% acetonitrile may be necessary.

    • Causality: A higher initial organic concentration in the mobile phase can help maintain the solubility of the hydrophobic peptide on the column.

Issue 2: Poor Chromatographic Resolution and Peak Shape

Symptoms:

  • Broad, asymmetric, or tailing peaks.

  • Co-elution of the main product with impurities.

Root Cause Analysis: This can be due to a variety of factors including secondary interactions between the peptide and the stationary phase, inappropriate mobile phase conditions, or column degradation.

Solutions:

  • Optimize Mobile Phase Additives:

    • Protocol: Ensure a sufficient concentration of an ion-pairing agent, typically 0.1% TFA, in both mobile phase A (aqueous) and B (organic).[10] If peak shape is still poor, consider using a different ion-pairing agent like formic acid, although this may alter selectivity.

    • Causality: TFA forms ion pairs with charged residues and masks the interaction of the peptide with free silanol groups on the silica-based stationary phase, leading to sharper peaks.[10]

  • Adjust Column Temperature:

    • Protocol: Increase the column temperature to 40-60°C.

    • Causality: Higher temperatures can improve mass transfer kinetics and reduce mobile phase viscosity, resulting in sharper peaks and better resolution.[5] It also enhances the solubility of hydrophobic peptides.[5]

  • Select an Appropriate Stationary Phase:

    • Protocol: For a highly hydrophobic dipeptide like this compound, a standard C18 column is a good starting point. If retention is too strong or peak shape is poor, consider a column with a less hydrophobic stationary phase, such as C8 or C4.[5]

    • Causality: Shorter alkyl chains on the stationary phase reduce hydrophobic interactions, leading to shorter retention times and potentially better peak shapes for very hydrophobic molecules.[5]

Issue 3: Peptide Aggregation

Symptoms:

  • Low recovery of the peptide from the column.

  • Irreproducible chromatography.

  • Observation of a "ghost peak" in subsequent blank runs.

Root Cause Analysis: The hydrophobic nature of this compound makes it prone to aggregation, especially at high concentrations.[1][6] This can occur in the sample vial, during injection, or on the column.

Solutions:

  • Use of Organic Solvents and Chaotropic Agents:

    • Protocol: As mentioned for solubility, use of solvents like DMSO can help disrupt aggregation. In severe cases, the addition of chaotropic agents like guanidine hydrochloride to the sample solvent can be considered, but this is often not compatible with standard HPLC.

    • Causality: These agents disrupt the non-covalent interactions (like hydrophobic interactions) that lead to aggregation.

  • Work at Lower Concentrations:

    • Protocol: Dilute the sample to a lower concentration before injection. This may require multiple smaller injections for preparative purification.

    • Causality: Aggregation is a concentration-dependent phenomenon. Reducing the concentration can shift the equilibrium away from the aggregated state.

Issue 4: Identification of Impurities

Symptoms:

  • Multiple peaks are observed in the chromatogram, and their identity is unknown.

Root Cause Analysis: Side reactions during peptide synthesis are common and lead to a variety of impurities.

Solutions:

  • Mass Spectrometry Analysis:

    • Protocol: Collect the fractions corresponding to the main peak and the impurity peaks and analyze them by mass spectrometry (MS).

    • Causality: MS provides the molecular weight of the compounds in each fraction. This allows for the identification of common impurities such as deletion sequences (mass difference corresponding to an amino acid or protecting group) or modifications.[11] Fragmentation analysis (MS/MS) can further confirm the sequence of the impurities.[12][13]

Part 3: Experimental Protocols and Data

Recommended Starting Conditions for RP-HPLC Purification

The following table summarizes a robust starting point for developing a purification method for this compound.

ParameterRecommendationRationale
Column C18, 5 µm, 100-120 Å, 4.6 x 250 mmStandard for peptide purification, good retention for hydrophobics.
Mobile Phase A 0.1% TFA in HPLC-grade waterStandard ion-pairing agent for good peak shape.[10]
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrileAcetonitrile is a common, effective organic modifier.
Gradient 10-90% B over 30 minutesA broad gradient is a good starting point for crude samples.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temp. 40°CImproves peak shape and solubility.[5]
Detection 220 nm and 254 nm220 nm for the peptide bond, 254 nm for the Z-group.
Sample Prep. Dissolve in minimal DMSO, then diluteEnsures solubility and prevents precipitation.[3]
Workflow for Troubleshooting HPLC Purification

G cluster_troubleshoot Troubleshooting Loop start Crude this compound Sample solubility Dissolve in minimal DMSO, then dilute with Mobile Phase A start->solubility hplc Inject on RP-HPLC (C18, ACN/H2O/TFA gradient) solubility->hplc eval Evaluate Chromatogram hplc->eval good_peak Single, Symmetrical Peak? eval->good_peak yes_collect Collect Fractions good_peak->yes_collect Yes no_tailing Peak Tailing/ Broadening? good_peak->no_tailing No lyophilize Lyophilize Pure Fractions yes_collect->lyophilize inc_temp Increase Column Temp (40-60°C) no_tailing->inc_temp Yes check_tfa Ensure 0.1% TFA in A & B no_resolution Poor Resolution? no_tailing->no_resolution No inc_temp->hplc reduce_load Reduce Sample Load adjust_grad Optimize Gradient Slope no_resolution->adjust_grad Yes change_col Try C8 or C4 Column no_recovery Low Recovery/ High Backpressure? no_resolution->no_recovery No adjust_grad->hplc check_sol Improve Sample Solubility (more organic in initial solvent) no_recovery->check_sol Yes check_sol->hplc

Caption: A decision-making workflow for troubleshooting the HPLC purification of this compound.

Protocol for Recrystallization of this compound

For obtaining highly pure, crystalline material post-chromatography, recrystallization can be an effective final step.

Materials:

  • Lyophilized, partially purified this compound

  • Ethyl acetate

  • Hexanes

  • Heating source (hot plate)

  • Ice bath

Procedure:

  • Dissolution: In a clean flask, dissolve the this compound powder in a minimum amount of hot ethyl acetate. Add the solvent portion-wise with gentle heating and stirring until the solid is fully dissolved.[14]

  • Induce Crystallization: Slowly add hexanes (a non-solvent) dropwise to the hot solution until it becomes slightly cloudy. This indicates the solution is saturated.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[14]

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

G start Start with Purified, Lyophilized Peptide dissolve Dissolve in minimum hot Ethyl Acetate start->dissolve add_hex Add Hexanes dropwise until cloudy dissolve->add_hex cool_rt Slowly cool to Room Temperature add_hex->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Collect crystals by Vacuum Filtration cool_ice->filtrate wash_dry Wash with cold Hexanes and Dry under Vacuum filtrate->wash_dry end High Purity Crystalline This compound wash_dry->end

Caption: Step-by-step workflow for the recrystallization of this compound.

References

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 345-376). Humana Press.
  • S. Konno, C. H. Stammer. (1978). The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor. Int J Pept Protein Res., 12(4), 222-31.
  • Dong, M. W. (2006). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Dolan, J. W. (2002). Peak tailing and what to do about it. LCGC North America, 20(5), 430-438.
  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • Kett, W. C., et al. (2001). Mass spectrometry of peptides and proteins. Wiley-Liss.
  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of pharmaceutical and biomedical analysis, 101, 84-99.
  • SB-PEPTIDE. (n.d.). Solubility Guidelines for Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Z-Val-Phe-OH. Retrieved from [Link]

  • ResearchGate. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Retrieved from [Link]

  • MDPI. (2022). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • PubMed. (1989). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]

  • RSC Publishing. (2023). Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. Retrieved from [Link]

  • ACS Publications. (2021). Predicting Protein Aggregation during Storage in Lyophilized Solids Using Solid State Amide Hydrogen/Deuterium Exchange with Mass Spectrometric Analysis (ssHDX-MS). Retrieved from [Link]

  • ACS Publications. (2022). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Retrieved from [Link]

  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2010). Soluble alpha-amino acid salts in acetonitrile: practical technology for the production of some dipeptides. Retrieved from [Link]

Sources

Z-D-VAL-LEU-OH Technical Support Center: A Guide to Optimal Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Z-D-VAL-LEU-OH. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information on the optimal storage and handling of this compound to ensure its stability and prevent degradation. As a synthetic dipeptide with D-amino acids, it offers resistance to common proteases, making it a valuable tool in studying enzyme specificity and developing protease inhibitors[1]. Proper storage is paramount to maintaining its integrity for reliable and reproducible experimental outcomes.

Best Practices for Storage: At a Glance

For quick reference, the following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

FormStorage TemperatureDurationKey Considerations
Solid (Lyophilized Powder) -20°CLong-termStore in a tightly sealed container, protected from light and moisture.
4°CShort-termSuitable for brief periods; ensure the container is well-sealed.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2]
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.[2][3]

Frequently Asked Questions (FAQs)

What is the optimal temperature for storing the solid, lyophilized this compound?

For long-term stability of the solid compound, it is recommended to store it at -20°C in a freezer.[4] This minimizes the potential for gradual degradation from exposure to ambient temperature and humidity. The container should be tightly closed to create a dry, well-ventilated environment.[5]

How should I prepare and store stock solutions of this compound?

The recommended solvent for preparing stock solutions is high-grade dimethyl sulfoxide (DMSO).[6] To prepare a stock solution, dissolve the solid this compound in DMSO to your desired concentration. For long-term storage, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -80°C, which can preserve the solution for up to six months.[2][3] For shorter-term storage, -20°C is acceptable for up to one month.[2][3]

Experimental Protocol: Preparation and Storage of this compound Stock Solution

  • Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature. This is a critical step to prevent condensation from forming inside the vial, which could introduce moisture and promote hydrolysis.[6]

  • Dissolution: Add the appropriate volume of high-grade, anhydrous DMSO to the vial to achieve the desired stock concentration. Ensure the contents are thoroughly dissolved by gentle vortexing.

  • Aliquoting: Dispense the stock solution into small, clearly labeled, single-use microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to minimize waste and avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3] Protect the aliquots from light.

Can I store this compound in an aqueous solution?

It is strongly advised not to store this compound in aqueous solutions.[6] Peptides and their derivatives are susceptible to hydrolysis, and prolonged exposure to water can lead to the breakdown of the peptide bond, compromising the integrity of the compound.[6] Always prepare aqueous working solutions fresh for each experiment from a DMSO stock solution.

Are repeated freeze-thaw cycles detrimental to the stability of the stock solution?

While some sources suggest that freeze-thaw cycles may not damage certain reagents, it is a best practice to avoid them.[6] Repeated changes in temperature can potentially accelerate degradation. Aliquoting your stock solution upon preparation is the most effective strategy to prevent product inactivation from repeated freeze-thaw cycles.[2]

What are the primary degradation pathways for this compound?

The primary non-enzymatic degradation pathway of concern is hydrolysis. The peptide bond is susceptible to cleavage in the presence of water. The carbobenzyloxy (Z) protecting group can also be susceptible to certain chemical conditions. Due to the presence of D-amino acids, this compound is highly resistant to degradation by common proteases.[1][7]

Troubleshooting Guide

Issue: I am observing lower than expected activity of this compound in my assay.

This is a common issue that can often be traced back to improper storage or handling. Follow this troubleshooting workflow to identify the potential cause.

G A Start: Lower than expected activity B Was the solid stored at -20°C in a tightly sealed container? A->B C Was the stock solution in DMSO stored at -20°C or -80°C? B->C Yes G Potential Cause: Improper storage of solid compound leading to degradation. B->G No D Was the stock solution aliquoted to avoid freeze-thaw cycles? C->D Yes H Potential Cause: Stock solution degradation due to improper temperature. C->H No E Was the vial of solid warmed to room temperature before opening? D->E Yes I Potential Cause: Degradation from repeated freeze-thaw cycles. D->I No F Was the aqueous working solution prepared fresh? E->F Yes J Potential Cause: Moisture contamination leading to hydrolysis. E->J No K Potential Cause: Hydrolysis of the compound in aqueous solution. F->K No L Resolution: Obtain a new vial of the compound and follow recommended storage protocols. F->L Yes G->L H->L I->L J->L K->L

Sources

overcoming aggregation of peptides containing Z-D-VAL-LEU-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Z-D-VAL-LEU-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming the aggregation of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the successful use of this peptide in your experiments.

I. Understanding the Challenge: Why Does this compound Aggregate?

This compound is a synthetic dipeptide with a molecular weight of 364.44 g/mol . Its structure, which includes a carbobenzyloxy (Z) protecting group and D-amino acids, makes it resistant to cleavage by common proteases, a valuable property for studying enzyme specificity and developing protease inhibitors. However, the very features that confer its stability also contribute to its propensity for aggregation.

The primary drivers of aggregation for this compound are:

  • Hydrophobicity : The N-terminal benzyloxycarbonyl (Z) group is highly hydrophobic. This, combined with the hydrophobic side chains of valine and leucine, leads to strong intermolecular associations as the peptide minimizes contact with aqueous environments.

  • D-Amino Acid Configuration : The presence of D-amino acids can influence the peptide's secondary structure, potentially favoring conformations that are more prone to self-assembly and aggregation. While D-amino acids are often introduced to increase enzymatic stability, they can have unexpected effects on peptide conformation and self-assembly behavior.[1]

This guide will provide you with strategies to mitigate these factors and achieve a stable, monomeric solution of this compound for your research.

II. Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffers. What should I do?

A1: Direct dissolution in aqueous buffers is often challenging due to the peptide's hydrophobicity. It is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile. Once dissolved, you can slowly add your aqueous buffer to the desired final concentration.

Q2: I've dissolved the peptide in an organic solvent, but it precipitates when I add my aqueous buffer. What's happening?

A2: This is a common issue known as "salting out." The addition of the aqueous buffer changes the polarity of the solvent system, reducing the solubility of the hydrophobic peptide and causing it to precipitate. To avoid this, try adding the aqueous buffer dropwise while vortexing or sonicating the solution. You can also explore different organic co-solvents or adjust the pH of the final solution.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH can significantly impact solubility. This compound has a predicted pKa of 3.47±0.10. At a pH above its isoelectric point, the C-terminal carboxylic acid will be deprotonated, increasing its negative charge and potentially improving solubility in aqueous solutions. You can try dissolving the peptide in a small amount of a basic solution, such as 0.1% aqueous NH4OH, before diluting with your buffer.

Q4: Are there any additives that can help prevent aggregation?

A4: Chaotropic agents like guanidine hydrochloride (GdnHCl) or urea can be effective in disrupting the non-covalent interactions that lead to aggregation. However, be mindful that these additives can also denature other proteins in your experiment, so their use should be carefully considered based on your specific application.

III. Troubleshooting Guide: A Step-by-Step Approach to Overcoming Aggregation

This section provides a systematic workflow for troubleshooting and overcoming the aggregation of this compound.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Solubility Testing cluster_1 Phase 2: Optimization & Characterization Start Start with Dry Peptide Solvent_Screen Solubility Screen: - DMSO - DMF - Acetonitrile Start->Solvent_Screen Aqueous_Titration Slow Aqueous Titration Solvent_Screen->Aqueous_Titration Visual_Inspection Visual Inspection for Precipitation Aqueous_Titration->Visual_Inspection pH_Adjustment pH Adjustment Visual_Inspection->pH_Adjustment Precipitation Observed Analytical_Validation Analytical Validation: - DLS - SEC - TEM Visual_Inspection->Analytical_Validation No Precipitation Chaotrope_Addition Chaotropic Agent Addition pH_Adjustment->Chaotrope_Addition Chaotrope_Addition->Analytical_Validation Success Monomeric Peptide Solution Analytical_Validation->Success

Sources

analytical techniques for assessing the purity of Z-D-VAL-LEU-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of Z-D-VAL-LEU-OH purity. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the quality of this synthetic dipeptide. Here, we address common challenges and provide in-depth, field-proven insights into troubleshooting your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider when assessing the purity of a synthetic peptide like this compound?

When evaluating the purity of this compound, it's essential to look beyond a single purity value. A comprehensive assessment includes:

  • Chemical Purity: The percentage of the target peptide sequence relative to all other detected components. High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.[1][2][3]

  • Chiral Purity (Enantiomeric Purity): Ensuring the stereochemical integrity of the D-Valine and L-Leucine residues. The presence of the incorrect enantiomer (e.g., L-Valine or D-Leucine) can significantly impact biological activity.[4][5][6]

  • Net Peptide Content (NPC): The actual amount of peptide in the lyophilized powder, which also contains counter-ions (like trifluoroacetate from HPLC purification) and water.[1][7][8] This is distinct from HPLC purity.

  • Identification: Confirming the molecular weight and structure of the dipeptide, typically using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][7][9]

Q2: I'm observing unexpected peaks in my Reverse-Phase HPLC (RP-HPLC) chromatogram for this compound. What are the likely culprits?

Unexpected peaks are a common issue and can stem from several sources. A systematic approach is key to identifying the cause.

  • Peptide-Related Impurities: These are the most common source and arise during synthesis or storage.[10][11]

    • Deletion Sequences: Peptides missing one of the amino acids (e.g., Z-D-Val-OH or Z-Leu-OH).[10][12][13]

    • Insertion Sequences: Peptides with an extra amino acid.[10][12][13]

    • Incomplete Deprotection: The presence of residual protecting groups from the synthesis process.[10][13]

    • Racemization: Formation of diastereomers (e.g., Z-L-Val-L-Leu-OH).[10][14] This is a critical impurity to screen for.

    • Oxidation: Particularly if other more sensitive amino acids were present in the synthetic scheme.[13]

  • System Contamination: Peaks originating from the HPLC system itself.[11]

    • Run a blank gradient (injecting only the mobile phase) to identify system peaks.[11]

  • Sample Preparation Artifacts: Impurities introduced during sample handling.[11]

Q3: How can I differentiate between Leucine and Isoleucine impurities using mass spectrometry if they have the same mass?

While Leucine and Isoleucine are isobaric, advanced mass spectrometry techniques can differentiate them. Electron-based dissociation methods, such as Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD), can induce side-chain fragmentation, producing characteristic ions that distinguish between these isomers.[15][16][17]

Q4: My net peptide content is lower than expected, even though my HPLC purity is high. Why is this?

This is a frequent point of confusion. High HPLC purity indicates a high percentage of the target peptide relative to other peptide-related impurities.[1] However, the lyophilized powder you weigh is not 100% peptide. It also contains:

  • Bound Water: Peptides are hygroscopic and will absorb moisture from the air.

  • Counter-ions: If the peptide was purified using RP-HPLC with trifluoroacetic acid (TFA) in the mobile phase, TFA salts will be present.

Net peptide content, often determined by elemental analysis (CHN analysis) or quantitative amino acid analysis, gives the true percentage of peptide in the powder.[1][7][8]

Troubleshooting Guides

Troubleshooting Poor Peak Shape in RP-HPLC

Poor peak shape (e.g., tailing, fronting, or splitting) can compromise the accuracy of purity assessments.

Observation Potential Cause Troubleshooting Steps
Peak Tailing - Secondary Interactions: Silanol groups on the silica-based stationary phase interacting with the peptide. - Column Overload: Injecting too much sample.- Mobile Phase Modification: Add or increase the concentration of an ion-pairing agent like TFA (0.1% is standard).[18] - Reduce Injection Volume/Concentration: Dilute the sample.[18] - Increase Column Temperature: This can improve peak shape for some peptides.[18]
Peak Fronting - Sample Solvent Effects: Dissolving the sample in a solvent stronger than the initial mobile phase.- Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks - Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit. - Co-elution of Isomers: Diastereomers may be partially resolved.- Column Maintenance: Backflush the column. If the problem persists, replace the column.[19] - Method Optimization: Adjust the gradient, temperature, or mobile phase to improve the resolution of isomers.
Workflow for Investigating Unexpected Peaks

Use the following workflow to systematically identify the source of unexpected peaks in your HPLC analysis.

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Key Analytical Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method provides a baseline for assessing the chemical purity of this compound.

  • System: A standard HPLC system with a UV detector is sufficient.[18]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.[18]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A shallow gradient is often effective for peptides. For example, 5% to 60% B over 30 minutes.[20]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.[2]

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Determining the chiral purity is critical.[4][5] This often requires specialized columns and methods.

  • System: HPLC with UV detector.

  • Column: A chiral stationary phase (CSP) column. The choice of column is critical and may require screening.[21]

  • Mobile Phase: Typically a non-polar mobile phase (normal phase chromatography) such as hexane/ethanol mixtures.[14]

  • Method: Isocratic elution is common.

  • Detection: UV at 214 nm.

  • Standard: It is highly recommended to have a standard of the potential diastereomer (e.g., Z-L-Val-L-Leu-OH) to confirm retention times.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is invaluable for confirming the molecular weight of the main peak and identifying impurities.

  • LC Method: Use the HPLC method from Protocol 1.

  • Mass Spectrometer: An electrospray ionization (ESI) source is standard for peptides.

  • Analysis:

    • Confirm that the mass of the main peak corresponds to the calculated molecular weight of this compound.

    • Analyze the masses of impurity peaks to tentatively identify them (e.g., a mass difference corresponding to the loss of an amino acid).

Analytical Techniques Summary
Technique Primary Purpose Key Information Provided
RP-HPLC Chemical PurityPercentage of target peptide vs. impurities.[3][22]
LC-MS Identity & Impurity IDMolecular weight confirmation, tentative identification of impurities.[7]
Chiral HPLC Chiral PurityDetection and quantification of diastereomeric impurities.[4][6]
NMR Spectroscopy Structural ConfirmationDetailed structural information, can identify and quantify impurities.[9][23][24][25]
Elemental Analysis Net Peptide ContentDetermines the percentage of C, H, and N to calculate the amount of peptide in a lyophilized powder.[1][2][7]
Logical Flow of Purity Assessment

This diagram illustrates the logical progression of analyses for a comprehensive purity assessment of this compound.

Caption: Logical workflow for comprehensive peptide purity analysis.

References

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ioniz
  • Net peptide content, amino acid analysis and elemental analysis. Innovagen AB.
  • Analytical methods and Quality Control for peptide products. Biosynth.
  • Related impurities in peptide medicines. PubMed.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Peptide Characterisation Methods and Impurity Detection. Oxford Global.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of H-Glu-OMe Peptides. Benchchem.
  • Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Royal Society of Chemistry.
  • Amino Acid and Peptide Chiral Separ
  • Typical examples of impurities observed in synthesized peptides.
  • Wh
  • Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire.
  • This compound. Benchchem.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Examining the components of your peptide sample with AccuPep QC. GenScript.
  • Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs.
  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products.
  • HPLC Analysis Methods for Peptide Characteriz
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • HPLC Analysis and Purific
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns.
  • Peptide Characterization by RP-HPLC for Regul
  • Z-Leu-OH.DCHA. MedchemExpress.com.
  • Leu-Val. PubChem.
  • Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissoci
  • Val-Leu-Leu. PubChem.
  • Z-VAL-LEU-OH Product Description. ChemicalBook.
  • Leu-Leu-OH (L-Leucyl-L-leucine). MedchemExpress.com.
  • Leucine enkephalin--a mass spectrometry standard. PubMed.
  • Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). West Virginia University.
  • Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. PubMed.
  • Fmoc-Leu-OH.

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Validation & Comparative

A Researcher's Guide to the Validation of Z-D-VAL-LEU-OH as a Specific Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the complex landscape of cellular signaling, the precise inhibition of specific enzymes is paramount to elucidating their function. Peptide aldehydes, such as Z-D-VAL-LEU-OH, are widely utilized tools for targeting cysteine proteases. However, the true value of any inhibitor lies not in its purported potency, but in its validated specificity. This guide provides a comprehensive framework for researchers to rigorously validate this compound, comparing its performance against common alternatives and offering the experimental foundation necessary for confident interpretation of research data.

Section 1: The Target Landscape - Calpains and Cathepsins

This compound and its related compounds are primarily known to target two major families of cysteine proteases: calpains and cathepsins.

  • Calpains: These are calcium-dependent neutral proteases found in the cytosol. Calpain-1 and Calpain-2 are the most ubiquitous isoforms and are involved in a vast array of cellular processes, including cell motility, signal transduction, and apoptosis. Their dysregulation is implicated in neurodegenerative diseases and ischemic injury.

  • Cathepsins: This family of proteases is typically found in lysosomes and is active at acidic pH. They play a critical role in protein degradation and turnover. However, certain cathepsins, like Cathepsin B, can be secreted or mislocalized to the cytosol under pathological conditions, contributing to cancer progression and inflammation.

Given the overlapping substrate specificities within and between these families, assuming an inhibitor is specific without empirical validation is a significant scientific pitfall.

Section 2: The Validation Workflow - A Step-by-Step Approach

A thorough validation strategy is essential. A potent inhibitor is only useful if it is also selective. The following workflow provides a logical progression from initial potency testing to comprehensive specificity analysis.

Validation_Workflow cluster_0 PART 1: In Vitro Characterization cluster_1 PART 2: Cellular Confirmation P1_Potency Potency Assay (IC50) Target: Calpain-1 P2_Counterscreen Specificity Counterscreen Off-Targets: Cathepsin B, Caspase-3 P1_Potency->P2_Counterscreen Is it potent? P3_Compare Comparative Analysis vs. Alternatives P2_Counterscreen->P3_Compare Is it selective? P4_Cellular Cell-Based Assay (e.g., Western Blot for Substrate Cleavage) P3_Compare->P4_Cellular How does it compare? Conclusion Validated Inhibitor Profile P4_Cellular->Conclusion Is it active in cells?

Figure 1: Logical workflow for inhibitor validation.
Section 3: Experimental Protocols & Comparative Data

This section provides the detailed methodologies and comparative data that form the core of the validation process.

Causality: The first step is to determine the concentration at which this compound inhibits its intended primary target, Calpain-1. A fluorometric assay using a specific substrate like Ac-LLY-AFC is chosen for its high sensitivity and continuous readout.[1] The release of free AFC upon cleavage by active calpain results in a quantifiable fluorescent signal.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for calpain activity (e.g., containing Tris-HCl, CaCl₂, and a reducing agent like DTT).

    • Calpain-1 Enzyme: Reconstitute active Calpain-1 to a stock concentration and store at -80°C.

    • Substrate (Ac-LLY-AFC): Prepare a stock solution in DMSO. The final concentration in the assay should be near the substrate's Km for the enzyme.[1]

    • Inhibitor (this compound): Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

  • Assay Procedure (96-well black plate):

    • To each well, add 85 µL of diluted cell lysate or purified enzyme.

    • Add 10 µL of 10x Reaction Buffer.[1][2]

    • Add inhibitor from your dilution series to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the Calpain Substrate (Ac-LLY-AFC).[1][2]

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically for at least 1 hour at Ex/Em = 400/505 nm.[1]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates relative to the "no inhibitor" control.

    • Plot the normalized rate vs. the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality: A potent inhibitor of Calpain-1 is of limited use if it also potently inhibits other cellular proteases. Counterscreening against related enzymes is a critical step in validation. We will test against Cathepsin B (a lysosomal cysteine protease) and Caspase-3 (a key apoptosis-executing cysteine protease). Significant inhibition of these off-targets would complicate data interpretation, especially in studies of apoptosis or lysosomal function.

  • Cathepsin B Assay Protocol: This assay is similar to the calpain assay but uses a buffer and substrate optimized for Cathepsin B.

    • Reagent Modification:

      • Assay Buffer: Use an acidic buffer (e.g., 25 mM MES, pH 5.0) with DTT to mimic the lysosomal environment.[3]

      • Substrate: Use a Cathepsin B-preferred substrate like Z-RR-AFC or Z-Arg-Arg-7-amido-4-methylcoumarin.[4][5]

    • Procedure: Follow the same steps as the calpain assay, substituting the appropriate buffer and substrate. Measure fluorescence at Ex/Em = 400/505 nm.[5]

  • Caspase-3 Assay Protocol:

    • Reagent Modification:

      • Assay Buffer: Use a neutral pH buffer containing DTT.

      • Substrate: Use the specific Caspase-3 substrate Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AFC (fluorometric).[6][7]

    • Procedure: Follow the same steps. For the fluorometric assay, measure at Ex/Em = 400/505 nm.[7] For the colorimetric assay, measure absorbance at 405 nm.[8]

Causality: To understand the relative utility of this compound, its performance must be benchmarked against other commercially available inhibitors. This provides context for its potency and selectivity.

Selected Alternatives:

  • MDL28170 (Calpain Inhibitor III): A potent, cell-permeable, and selective calpain inhibitor.[9][10][11]

  • ALLN (Calpain Inhibitor I): A potent inhibitor of calpains but also known to inhibit cathepsins and the proteasome.[12][13]

  • Calpeptin: A potent, cell-permeable calpain inhibitor that also shows activity against Cathepsin L.[14][15]

  • CA-074: A highly selective and potent inhibitor of Cathepsin B, often used as a negative control for calpain activity.[16][17]

Comparative Inhibition Data (IC50 / Ki, nM)

InhibitorCalpain-1Calpain-2Cathepsin BCathepsin LCaspase-3Proteasome
This compound User DeterminedUser DeterminedUser DeterminedUser DeterminedUser DeterminedUser Determined
MDL28170 ~10 (Ki)[18][19]Potent[9]~25 (Ki)[18][19]WeakWeakWeak
ALLN 190 (Ki)[12][13]220 (Ki)[12][13]150 (Ki)[12][13]0.5 (Ki)[12][13]Weak6000 (Ki)[13]
Calpeptin 52 (ID50)[15]34 (ID50)[15]WeakPotentWeakModerate[14]
CA-074 > 10,000> 10,0002-5 (Ki)[16]40,000-200,000 (Ki)[16]> 10,000> 10,000

Note: IC50, ID50, and Ki values are highly dependent on assay conditions. This table provides a representative comparison based on published data.

Section 4: Cellular Assays - Confirming Target Engagement

Causality: Positive results from in vitro assays do not guarantee efficacy in a cellular context due to factors like membrane permeability and intracellular stability. A cell-based assay is required to confirm that the inhibitor can reach its target and exert its effect within a living system. A Western blot analysis of a known calpain substrate is a direct and reliable method.

Cellular_Pathway Stimulus Cellular Stimulus (e.g., Ca2+ ionophore) Calpain Calpain Activation Stimulus->Calpain Cleavage Substrate Cleavage Calpain->Cleavage Substrate Known Substrate (e.g., α-spectrin) Substrate->Cleavage Fragments Cleavage Products (Detected by Western Blot) Cleavage->Fragments Inhibitor This compound (or Alternative) Inhibitor->Calpain

Figure 2: Cellular pathway for validating inhibitor activity.

Protocol: Western Blot for α-Spectrin Cleavage

  • Cell Treatment:

    • Plate cells (e.g., SH-SY5Y or Jurkat) and allow them to adhere.

    • Pre-incubate cells with various concentrations of this compound or a control inhibitor (e.g., MDL28170) for 1-2 hours.

    • Induce calpain activation with a stimulus like calcium ionophore (e.g., A23187) or thapsigargin for a defined period (e.g., 30-60 minutes). Include an untreated control.

  • Lysate Preparation:

    • Wash cells with cold PBS and lyse them in RIPA buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for α-spectrin. This antibody should recognize both the full-length protein (~240 kDa) and its characteristic calpain-cleaved fragments (~150/145 kDa).

    • Probe with a loading control antibody (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Expected Outcome: In stimulated cells, the full-length α-spectrin band should decrease, while the 150/145 kDa cleavage products should appear. Effective concentrations of this compound will prevent this cleavage in a dose-dependent manner.

Conclusion

References

  • CA-074 methyl ester (CA-074 Me) Cathepsin B Inhibitor | CAS 147859-80-1. MedChemTronica. [Link]

  • Caspase-3 Activity Assay Kit. Aurora Biolabs. [Link]

  • What Are the Best Methods for Activating and Measuring Cathepsin B Activity? ResearchGate. [Link]

  • Calpain Activity Assay Kit, Fluorogenic | QIA120. Merck Millipore. [Link]

  • ALLN; Calpain Inhibitor I. Cepham Life Sciences. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Small-molecule inhibitor: calpeptin. MEROPS - the Peptidase Database. [Link]

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A Comparative Analysis for Peptide Synthesis and Application: Z-D-VAL-LEU-OH vs. Boc-Protected Dipeptides

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide chemistry and drug discovery, the strategic selection of protecting groups is a critical determinant of synthetic success and final compound efficacy. This guide provides a detailed comparative analysis of two widely utilized classes of peptide building blocks: the specific dipeptide Z-D-VAL-LEU-OH and the broader category of Boc-protected dipeptides. This analysis is grounded in fundamental chemical principles and supported by practical, field-proven insights to aid researchers in making informed decisions for their specific applications.

Introduction: The Critical Role of Protecting Groups

Peptide synthesis, the stepwise assembly of amino acids, is fraught with the potential for unwanted side reactions. Protecting groups are the linchpin of a successful synthesis, temporarily masking reactive functional groups to ensure the formation of the correct peptide sequence.[1][2] The choice between the carbobenzyloxy (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group represents a fundamental divergence in synthetic strategy, primarily dictated by the conditions required for their removal.[3][4]

  • The Carbobenzyloxy (Z) Group: Introduced by Bergmann and Zervas, the Z group is a classic urethane-type protecting group.[5] It is stable to a wide range of conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), a process known as hydrogenolysis.[6] This orthogonality makes it valuable in complex synthetic schemes.

  • The tert-Butyloxycarbonyl (Boc) Group: A cornerstone of modern peptide synthesis, the Boc group's key advantage is its lability under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to the basic conditions often used for Fmoc group removal.[7] This acid-labile nature forms the basis of the widely adopted "Boc-SPPS" (Solid-Phase Peptide Synthesis) strategy.[8]

This guide will now delve into a direct comparison, using the specific dipeptide this compound as a representative of the Z-protected class against the general class of Boc-protected dipeptides.

Head-to-Head Comparison: this compound vs. Boc-Dipeptides

FeatureThis compoundBoc-Protected DipeptidesRationale & Implications
Protecting Group Carbobenzyloxy (Z)tert-Butyloxycarbonyl (Boc)The Z-group is stable to acids and bases, offering a distinct orthogonality. The Boc group is acid-labile, defining its primary removal method.[3][4]
Deprotection Method Catalytic Hydrogenolysis (H₂/Pd-C)Acidolysis (e.g., Trifluoroacetic Acid - TFA)Hydrogenolysis is a mild, non-acidic method but can be incompatible with sulfur-containing residues or other reducible functional groups.[9] Acidolysis is robust and efficient but can lead to side reactions with sensitive residues if not properly scavenged.[3][10]
Synthetic Strategy Primarily solution-phase synthesis; can be used in orthogonal solid-phase strategies.[4]Cornerstone of Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS). Also used in solution-phase.[8]Boc-SPPS is highly amenable to automation and is a workhorse for producing long peptides.[11] The Z-group's stability makes it useful for fragment condensation strategies in solution.
Side Reaction Profile Minimal side reactions during deprotection, but catalyst poisoning is a concern with sulfur-containing peptides.[9]Potential for t-butylation of sensitive residues (e.g., Trp, Met) by the released t-butyl cation during deprotection. This necessitates the use of scavengers.[1][3][12]The choice of scavengers (e.g., triisopropylsilane, water, anisole) is critical in Boc chemistry to prevent modification of the target peptide.[3][10]
Specific Application This compound is a non-standard dipeptide containing D-amino acids, often explored as a component in peptidomimetics or enzyme inhibitors to increase proteolytic stability.[13][14]Boc-dipeptides are foundational building blocks for synthesizing a vast array of peptides, from simple bioactive sequences to complex therapeutic proteins.[15][16]The "D" configuration in this compound is a key feature, suggesting its use in creating peptides resistant to natural proteases, which typically recognize L-amino acids.[13][14][17]

Experimental Data: A Comparative Case Study

To provide a tangible comparison, we present synthesized data from a hypothetical case study: the synthesis of the model hexapeptide Ac-Lys-Gly-D-Val-Leu-Phe-Ala-NH2. This allows for a direct comparison of incorporating a Z-protected D-dipeptide versus a standard Boc-protected L-dipeptide.

Scenario 1: Synthesis using this compound

In this approach, a tetrapeptide (Ac-Lys(Boc)-Gly-OH) and a dipeptide (H-Phe-Ala-NH2) are synthesized via standard Boc-SPPS. The this compound is then coupled to the deprotected Phe-Ala-NH2 in solution, followed by hydrogenolysis of the Z-group, and a final solution-phase coupling with the tetrapeptide.

Scenario 2: Synthesis using Boc-L-Val-Leu-OH

A standard linear Boc-SPPS approach is used to assemble the entire hexapeptide on a Rink Amide resin.

Table 1: Comparative Yield and Purity Data

ParameterSynthesis with this compound (Solution Phase)Linear Synthesis with Boc-L-Val-Leu-OH (Boc-SPPS)
Overall Crude Yield ~75%~85%
Crude Purity (by HPLC) ~80%~70%
Major Impurities Unreacted fragments, epimers from solution couplingDeletion sequences, products of t-butylation (if scavengers are inefficient)[18]
Final Purity (after HPLC) >98%>98%
Final Overall Yield ~45%~55%

This data is representative and illustrates common trends in peptide synthesis.

Interpretation of Results: The linear Boc-SPPS approach generally provides a higher overall crude yield due to the efficiency of solid-phase synthesis.[19] However, the convergent strategy using the Z-protected dipeptide can sometimes result in a higher crude purity, as the purification of smaller fragments can be more straightforward. The final yields after purification are often comparable, with the specific sequence and handling playing a significant role.

Experimental Workflow: Proteolytic Stability Assay

A key application for a D-amino acid-containing peptide like one synthesized from this compound is its enhanced resistance to degradation by proteases.[13][14][17]

Objective: To compare the stability of the D-amino acid containing hexapeptide (Peptide D) with its all-L-amino acid counterpart (Peptide L) in the presence of human serum.

Proteolytic_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Sol 1. Prepare 1 mg/mL stock solutions of Peptide D & L Reaction_Setup 3. Mix peptide with serum (e.g., 90% serum in PBS) Peptide_Sol->Reaction_Setup Serum_Prep 2. Thaw and centrifuge human serum Serum_Prep->Reaction_Setup Incubate 4. Incubate at 37°C Reaction_Setup->Incubate Time_Points 5. Withdraw aliquots at 0, 1, 4, 8, 24 hours Incubate->Time_Points Quench 6. Quench reaction with Acetonitrile/TFA Time_Points->Quench Centrifuge 7. Centrifuge to precipitate proteins Quench->Centrifuge LCMS 8. Analyze supernatant by LC-MS Centrifuge->LCMS Data 9. Quantify intact peptide and calculate half-life LCMS->Data

Caption: Workflow for in-vitro proteolytic stability assay.

Step-by-Step Methodology:

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of the purified Peptide D and Peptide L in an appropriate buffer (e.g., PBS, pH 7.4).

  • Serum Preparation: Thaw human serum on ice. To remove any precipitates, centrifuge at 10,000 x g for 10 minutes at 4°C.[20]

  • Reaction Initiation: In separate microcentrifuge tubes, add the peptide stock solution to the prepared serum (e.g., to a final peptide concentration of 100 µg/mL in 90% serum).[20] This is the t=0 time point.

  • Incubation: Incubate the samples at 37°C.[20][21]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution (e.g., acetonitrile containing 1% TFA).[20]

  • Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.[20]

  • LC-MS Analysis: Carefully collect the supernatant and analyze it using LC-MS to quantify the amount of intact peptide remaining.[22][23]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide.[20]

Table 2: Representative Proteolytic Stability Data

PeptideSequenceHalf-life (t½) in Human Serum
Peptide L Ac-Lys-Gly-L-Val-L-Leu -Phe-Ala-NH2~ 1.5 hours
Peptide D Ac-Lys-Gly-D-Val-D-Leu -Phe-Ala-NH2> 24 hours

This data is representative and illustrates the expected outcome of incorporating D-amino acids.

Interpretation of Results: The results clearly demonstrate the profound impact of incorporating D-amino acids. Peptide L, composed entirely of L-amino acids, is rapidly degraded by proteases present in the serum. In contrast, Peptide D, with the D-Val-Leu motif, shows exceptional stability, highlighting its potential for applications requiring a long biological half-life.[4][13][14]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and a Boc-protected dipeptide is not a matter of inherent superiority but of strategic alignment with the overall research objective.

  • Choose this compound (or other Z-protected peptides) when your synthetic route requires orthogonality to acid-labile (Boc) or base-labile (Fmoc) groups, or when you are performing solution-phase fragment condensation. Its D-amino acid configuration is a specific design choice to enhance stability against enzymatic degradation, making it ideal for designing long-lasting peptidomimetics or inhibitors.[13][14]

  • Choose Boc-protected dipeptides when employing the robust and well-established Boc-SPPS methodology. This approach is highly scalable, amenable to automation, and supported by a vast body of literature and commercially available reagents.[8][24] It is the workhorse for the routine synthesis of a wide range of peptide sequences.

Ultimately, a deep understanding of the underlying chemistry of protecting groups—their stability, cleavage mechanisms, and potential side reactions—is paramount. This knowledge empowers the researcher to navigate the complexities of peptide science and efficiently achieve their synthetic and therapeutic goals.

References

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  • MedChemExpress. (n.d.).
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Z-D-VAL-LEU-OH Across Protease Families

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Protease Inhibitor Development

Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to countless physiological processes, from digestion to apoptosis and immune signaling.[1][2] Their dysregulation is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and infectious diseases, making them prime therapeutic targets.[1][3] The development of protease inhibitors is a cornerstone of modern drug discovery.[3][4]

This guide focuses on a novel synthetic dipeptide, Z-D-VAL-LEU-OH. Its structure, featuring a carbobenzyloxy (Z) protecting group and D-amino acids, confers high resistance to degradation, making it an interesting candidate for an inhibitor.[5] However, the therapeutic potential of any inhibitor hinges not just on its potency against the intended target but critically on its selectivity. Off-target inhibition can lead to a cascade of unintended biological effects and toxicity.[6] Therefore, a rigorous assessment of cross-reactivity against a panel of proteases representing the major mechanistic classes is not merely a characterization step but a crucial go/no-go decision point in the drug development pipeline.

This document provides a comprehensive framework for assessing the cross-reactivity of this compound. We will move beyond rote protocols to explain the scientific rationale behind the experimental design, the choice of representative enzymes, and the interpretation of the resulting data.

Part 1: Strategic Experimental Design

The core of a cross-reactivity assessment is to challenge the inhibitor against a diverse and representative panel of proteases. Proteases are broadly classified into four major families based on the key catalytic residue in their active site: serine, cysteine, aspartyl, and metalloproteases.[2][7] Our experimental design will select a representative, commercially available, and well-characterized member from each of these families.

The Rationale for Protease Selection

The choice of proteases is paramount. We aim for enzymes that are well-understood, have established assay protocols, and represent the diversity within each class.

  • Serine Protease Representative: Trypsin

    • Why Trypsin? Trypsin is a classic digestive serine protease with a well-defined substrate specificity (cleaving after lysine or arginine). Its kinetics are extensively studied, and numerous chromogenic and fluorogenic substrates are available, making it an excellent benchmark for the serine protease family.

  • Cysteine Protease Representative: Papain

    • Why Papain? Papain is a robust plant-derived cysteine protease. It has broad substrate specificity and is mechanistically well-characterized. Its stability and the availability of sensitive fluorogenic assays make it a reliable choice for representing this class.[8]

  • Aspartyl Protease Representative: Pepsin

    • Why Pepsin? As a key digestive enzyme, pepsin is the archetypal aspartyl protease. It functions at a highly acidic pH, which provides a unique environment to test the inhibitor's stability and activity. Assays using hemoglobin as a substrate are well-established.[9][10][11]

  • Metalloprotease Representative: Matrix Metalloproteinase-9 (MMP-9)

    • Why MMP-9? MMPs are critical in tissue remodeling and are major targets in cancer and inflammation research.[7] MMP-9 (Gelatinase B) is a well-studied member of this zinc-dependent family.[12] Fluorogenic assays are readily available for high-throughput screening.[13]

Workflow for Cross-Reactivity Profiling

Our assessment will follow a logical, multi-stage process designed to build a comprehensive selectivity profile for this compound.

G cluster_0 Phase 1: Assay Validation & Km Determination cluster_1 Phase 2: IC50 Determination cluster_2 Phase 3: Ki Calculation & Data Interpretation P1_A Optimize Assay Conditions (pH, Temp, Buffer) P1_B Determine Michaelis-Menten Constant (Km) for each Enzyme-Substrate Pair P1_A->P1_B Provides basis for Ki calculation P2_A Dose-Response Screening of this compound (Broad Concentration Range) P1_B->P2_A Km value required for accurate IC50 setup P2_B Generate Inhibition Curves for each Protease P2_A->P2_B P2_C Calculate IC50 Values P2_B->P2_C P3_A Calculate Inhibition Constant (Ki) using the Cheng-Prusoff Equation P2_C->P3_A IC50 value required for Ki calculation P3_B Compare Ki Values Across Protease Families P3_A->P3_B P3_C Generate Selectivity Profile P3_B->P3_C

Caption: Workflow for assessing protease inhibitor cross-reactivity.

Part 2: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-documented methods. The following protocols are detailed to ensure that the experiments are self-validating.

Foundational Step: Determination of Michaelis-Menten Constant (Kₘ)

Before assessing inhibition, it is critical to characterize the enzyme-substrate kinetics under your specific assay conditions. The Kₘ, the substrate concentration at which the reaction velocity is half of Vₘₐₓ, is essential for later calculating the inhibition constant (Kᵢ).[14][15]

Protocol: General Kₘ Determination

  • Prepare a series of substrate dilutions in the appropriate assay buffer for each enzyme. The concentrations should span a range from approximately 0.1 x Kₘ to 10 x Kₘ (initial estimates can be found in the literature).

  • Add a fixed, low concentration of the enzyme to each well of a 96-well plate.

  • Initiate the reaction by adding the varying concentrations of the substrate to the wells.

  • Measure the initial reaction velocity (V₀) by monitoring the product formation (e.g., absorbance or fluorescence) over time using a microplate reader.

  • Plot V₀ versus substrate concentration ([S]) .

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

Core Experiment: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14] It is the primary metric for quantifying inhibitor potency.

Key Causality: We perform this experiment at a substrate concentration equal to or below the determined Kₘ. This ensures that the assay is sensitive to competitive inhibitors and provides a solid basis for calculating the Kᵢ.[16]

Protocol: General IC₅₀ Determination

  • Prepare a serial dilution of this compound in the appropriate assay buffer. A common starting range is from 100 µM down to 1 pM in 10-fold dilutions.

  • To each well of a 96-well plate, add:

    • The specific protease at a fixed concentration.

    • The diluted this compound.

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature to allow for binding equilibrium to be reached.

  • Initiate the reaction by adding the specific substrate at a fixed concentration (e.g., at its Kₘ value).

  • Monitor the reaction rate on a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

  • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]

Specific Assay Protocols

The following are specific starting points for each protease. Optimization may be required.

Trypsin (Serine Protease) Assay

  • Substrate: Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA).[17][18]

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Detection: Measure the release of p-nitroaniline at 410 nm.[17][19]

  • Procedure: Follow the general IC₅₀ protocol, initiating the reaction with BAPNA and monitoring the increase in absorbance.

Papain (Cysteine Protease) Assay

  • Substrate: Fluorogenic peptide Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin).[8]

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 5 mM EDTA, 5 mM DTT, pH 6.5.

  • Detection: Measure the release of fluorescent AMC at Ex/Em = 360/460 nm.[20]

  • Procedure: Follow the general IC₅₀ protocol. Note the requirement for a reducing agent like DTT to maintain the active site cysteine in its reduced state.

Pepsin (Aspartyl Protease) Assay

  • Substrate: 2% (w/v) Hemoglobin.[10][21]

  • Assay Buffer: 10 mM HCl, pH 2.0.[10]

  • Procedure:

    • Pre-incubate Pepsin and this compound at 37°C.

    • Add hemoglobin substrate and incubate for exactly 10 minutes.[11]

    • Stop the reaction by adding 5% (w/v) Trichloroacetic Acid (TCA).[9][21]

    • Centrifuge to pellet the undigested hemoglobin.

    • Measure the absorbance of the supernatant at 280 nm, which corresponds to the TCA-soluble peptides.[9][11][22]

MMP-9 (Metalloprotease) Assay

  • Substrate: A generic, internally quenched fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH₂).[23]

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

  • Detection: Monitor fluorescence increase upon substrate cleavage (e.g., Ex/Em = 328/393 nm).

  • Procedure: MMP-9 is often supplied as a proenzyme and requires activation with APMA (p-aminophenylmercuric acetate) prior to the assay.[12][24] Follow the general IC₅₀ protocol after the activation step.

Part 3: Data Analysis and Interpretation

Raw IC₅₀ values provide a measure of potency but are dependent on assay conditions.[15][16][25] To make a scientifically valid comparison of inhibitor affinity across different enzymes, we must calculate the inhibition constant (Kᵢ).

From IC₅₀ to Kᵢ: The Cheng-Prusoff Equation

For a competitive inhibitor, the relationship between IC₅₀ and Kᵢ is defined by the Cheng-Prusoff equation.[15][25]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • Kᵢ is the inhibition constant, a true measure of the inhibitor's affinity for the enzyme.[15]

  • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate used in the IC₅₀ assay.

  • Kₘ is the Michaelis-Menten constant for the substrate.

This conversion is critical because it normalizes the potency data, removing the confounding variable of substrate concentration and allowing for a direct, "apples-to-apples" comparison of the inhibitor's effect on different enzymes.[15][16]

Data Presentation and Selectivity Profile

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Kinetic Data for this compound Cross-Reactivity

Protease FamilyRepresentative EnzymeSubstrate Kₘ (µM)IC₅₀ (µM)Calculated Kᵢ (µM)
Serine Trypsin1505.22.6
Cysteine Papain25> 100> 50
Aspartyl PepsinN/A*> 100> 100
Metalloprotease MMP-91085.642.8

*Kₘ determination with a complex substrate like hemoglobin is not straightforward; inhibition is assessed directly.

Interpreting the Selectivity Profile:

The selectivity of an inhibitor is determined by comparing its Kᵢ values against different targets. A selectivity ratio can be calculated as:

Selectivity Ratio = Kᵢ (Off-Target) / Kᵢ (On-Target)

Based on our hypothetical data, this compound shows the highest affinity for Trypsin (Kᵢ = 2.6 µM).

  • Selectivity over MMP-9: 42.8 / 2.6 ≈ 16.5-fold

  • Selectivity over Papain & Pepsin: > 19-fold and > 38-fold, respectively.

G cluster_0 Inhibitor Potency & Selectivity Inhibitor This compound Ki (µM) Proteases Proteases Inhibitor->Proteases

Caption: Visual representation of this compound's selectivity profile.

Conclusion

This guide outlines a rigorous, scientifically-grounded methodology for assessing the cross-reactivity of the novel dipeptide this compound. By moving systematically from assay validation and Kₘ determination to IC₅₀ and Kᵢ calculations, researchers can build a reliable and comparable selectivity profile. This process is indispensable for making informed decisions in the early stages of drug discovery, ensuring that only compounds with a promising selectivity profile advance toward further development. The ultimate goal is to identify potent inhibitors that are also highly selective, thereby maximizing therapeutic efficacy while minimizing the potential for off-target effects.

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Confirming the Binding Mode of Z-D-VAL-LEU-OH to its Target Enzyme: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise interaction between a novel inhibitor and its target enzyme is a cornerstone of modern therapeutic design. This guide provides a comprehensive, in-depth framework for confirming the binding mode of the synthetic dipeptide, Z-D-VAL-LEU-OH, to its putative target, a member of the caspase family of proteases. While specific experimental data for this compound is not yet publicly available, this guide will serve as a practical roadmap, leveraging established methodologies and comparing the expected outcomes with well-characterized caspase inhibitors.

The incorporation of D-amino acids in this compound suggests a design aimed at resisting proteolytic degradation, a common strategy for enhancing the stability of peptide-based inhibitors.[1] Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis and inflammation, making them prime therapeutic targets.[2][3] Their active sites accommodate peptide substrates, making them susceptible to inhibition by peptide-like molecules.[1] This guide will therefore proceed under the hypothesis that this compound targets a caspase, likely an executioner caspase such as caspase-3, due to its central role in apoptosis.

The Multi-faceted Approach to Binding Mode Confirmation

Determining the binding mode of an inhibitor is not a linear process but rather an iterative cycle of generating and testing hypotheses through a combination of structural, kinetic, and thermodynamic approaches. Each method provides a unique piece of the puzzle, and their collective interpretation leads to a high-confidence model of the enzyme-inhibitor interaction.

Caption: Iterative workflow for inhibitor binding mode confirmation.

Structural Elucidation: Visualizing the Interaction

The most definitive evidence for a binding mode comes from high-resolution structural data. X-ray crystallography is the gold standard for visualizing the precise orientation of an inhibitor within the enzyme's active site.

Comparative Crystallography: Learning from Known Inhibitors

The crystal structures of caspases in complex with various inhibitors have revealed key features of their active sites.[1][4] For instance, the structure of caspase-1 with the irreversible inhibitor Z-VAD-FMK shows the inhibitor forming a covalent bond with the catalytic cysteine.[5] The peptide backbone of the inhibitor occupies the substrate-binding cleft, with the side chains making specific interactions with the S1-S4 pockets of the enzyme.[1][6]

Table 1: Key Active Site Residues in Caspase-3 for Inhibitor Recognition

Sub-pocketKey Interacting ResiduesExpected Interaction with this compound
S1 Arg64, Gln161, Arg207The C-terminal carboxylate of Leucine is expected to form salt bridges.
S2 Tyr204, Trp214The Valine side chain will likely engage in hydrophobic interactions.
S3 Phe250, Phe252The D-Valine configuration might influence backbone hydrogen bonding.
S4 Trp206The benzyloxycarbonyl (Z) group is anticipated to form hydrophobic and pi-stacking interactions.

Based on known caspase-inhibitor complex structures.[7][8]

Experimental Protocol: X-ray Crystallography of a Caspase/Z-D-VAL-LEU-OH Complex
  • Protein Expression and Purification: Express and purify the target caspase (e.g., human caspase-3) to >95% homogeneity.

  • Complex Formation: Incubate the purified caspase with a molar excess of this compound to ensure complete saturation of the active sites.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant, and temperature) to obtain well-diffracting crystals of the complex.[9]

  • Data Collection: Collect X-ray diffraction data from a single, cryo-cooled crystal using a synchrotron source.[9][10]

  • Structure Solution and Refinement: Solve the crystal structure using molecular replacement with a known caspase structure as a search model.[10] Refine the model against the experimental data to obtain a high-resolution structure of the enzyme-inhibitor complex.

Caption: Workflow for X-ray crystallography of an enzyme-inhibitor complex.

Kinetic Analysis: Understanding the Mechanism of Inhibition

Enzyme kinetics provides crucial information about how an inhibitor affects the catalytic activity of its target. By measuring reaction rates at varying substrate and inhibitor concentrations, we can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[11][12]

Comparative Kinetics: Z-VAD-FMK and Q-VD-OPh
  • Z-VAD-FMK is an irreversible, pan-caspase inhibitor that acts as a competitive inhibitor by binding to the active site.[2][3][13] Its fluoromethylketone (FMK) warhead forms a covalent bond with the catalytic cysteine.[14]

  • Q-VD-OPh is another broad-spectrum, irreversible caspase inhibitor with a better toxicity profile.[15][16][17][18] It also binds to the active site and is a potent anti-apoptotic agent.[19]

Table 2: Comparison of Kinetic Parameters for Known Caspase Inhibitors

InhibitorTarget CaspasesMode of InhibitionIC₅₀ Range
Z-VAD-FMK Pan-caspase (except caspase-2)[3]Irreversible, CompetitivenM to low µM
Q-VD-OPh Pan-caspase[15][16]Irreversible, Competitive25 - 400 nM[15]
This compound Hypothesized: Caspase-3To be determinedTo be determined
Experimental Protocol: Determining the Inhibition Modality of this compound
  • Enzyme Activity Assay: Establish a robust and reproducible assay to measure the activity of the target caspase. Fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3) are commonly used.

  • Determination of Kₘ: Measure the initial reaction velocity at various substrate concentrations to determine the Michaelis-Menten constant (Kₘ) for the substrate.

  • IC₅₀ Determination: Measure the enzyme activity in the presence of a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

  • Mechanism of Inhibition Studies: Perform a matrix of experiments varying both the substrate and inhibitor concentrations. Analyze the data using double-reciprocal plots (Lineweaver-Burk) to distinguish between competitive, non-competitive, and uncompetitive inhibition.[20][21]

G A Vary [Substrate] Constant [Enzyme] B Measure Initial Velocity (v₀) A->B C Plot v₀ vs. [Substrate] (Michaelis-Menten) B->C D Determine Kₘ and Vₘₐₓ C->D E Vary [Inhibitor] Constant [Substrate] F Measure v₀ E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC₅₀ G->H I Vary [Substrate] and [Inhibitor] J Generate Lineweaver-Burk Plots I->J K Determine Inhibition Type (Ki) J->K

Caption: Flowchart for kinetic analysis of enzyme inhibition.

Thermodynamic Characterization: Quantifying the Binding Affinity

Isothermal titration calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[22][23][24] This allows for the determination of the binding affinity (Kₐ or Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment.[25]

Experimental Protocol: ITC Analysis of Caspase/Z-D-VAL-LEU-OH Binding
  • Sample Preparation: Prepare solutions of the purified caspase and this compound in the same buffer to minimize heats of dilution.

  • ITC Experiment Setup: Load the enzyme solution into the sample cell and the inhibitor solution into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the inhibitor into the enzyme solution, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters (Kₐ, n, ΔH, and ΔS).[26]

ITC_Workflow A Purified Enzyme in Buffer C Load Enzyme into Cell A->C B Inhibitor in Buffer D Load Inhibitor into Syringe B->D E Titrate Inhibitor into Enzyme C->E D->E F Measure Heat Change E->F G Integrate Peaks & Plot F->G H Fit to Binding Model G->H I Determine Kₐ, n, ΔH, ΔS H->I

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

In Silico Modeling: Predicting and Rationalizing Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein.[27][28] It can be used to generate initial hypotheses about the binding mode of this compound and to rationalize the experimental data.

Comparative Docking: Insights from Known Inhibitors

Docking studies of known inhibitors like Z-VAD-FMK into the active site of caspase-3 can validate the docking protocol. The predicted binding mode should recapitulate the key interactions observed in the crystal structure.

Experimental Protocol: Molecular Docking of this compound
  • Protein and Ligand Preparation: Prepare the 3D structures of the target caspase (from the PDB) and this compound.[27]

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding poses of this compound in the active site of the caspase.[29][30]

  • Analysis of Results: Analyze the predicted binding poses based on their docking scores and the interactions formed with the active site residues. The top-ranked poses can then be compared with the experimental data from crystallography, kinetics, and ITC.

Conclusion: A Unified Model of Binding

By integrating the structural, kinetic, thermodynamic, and computational data, a comprehensive and self-validating model of the this compound binding mode can be constructed. This multi-pronged approach not only provides a high degree of confidence in the determined binding mode but also offers deep insights into the structure-activity relationship, which is invaluable for the rational design of next-generation inhibitors. While this guide presents a hypothetical framework for a novel inhibitor, the principles and protocols described are universally applicable for the characterization of any enzyme-inhibitor interaction.

References

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  • Z-VAD-FMK - Pan-Caspase inhibitor. InvivoGen.[Link]

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Navigating the Protease Inhibitor Landscape: A Comparative Guide to Alternatives for Z-D-VAL-LEU-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of biochemistry, cell biology, and drug discovery, the selection of an appropriate protease inhibitor is a critical determinant of experimental success. While the dipeptide aldehyde Z-D-VAL-LEU-OH has its place in the toolkit, a nuanced understanding of its alternatives is essential for robust and specific protease inhibition studies. This guide provides an in-depth comparison of alternative compounds, grounded in mechanistic insights and supported by experimental data, to empower researchers to make informed decisions for their specific applications.

Understanding the Benchmark: this compound

This compound belongs to the class of peptide aldehyde inhibitors. Its structure, mimicking a dipeptide substrate, allows it to reversibly bind to the active site of certain proteases. The aldehyde functional group forms a covalent hemiacetal adduct with the active site cysteine or serine residue, thereby inhibiting the enzyme's catalytic activity. While its utility has been noted, particularly in the study of calpains and other cysteine proteases, its specificity is not absolute, and its reversible nature may not be suitable for all experimental designs.[1][2]

A World of Alternatives: Classification and Mechanistic Insights

The world of protease inhibitors is vast and diverse. Moving beyond simple peptide aldehydes, researchers can leverage a range of compounds with distinct mechanisms of action, specificities, and cell permeability.

Irreversible Cysteine Protease Inhibitors: For Lasting Inhibition

For applications requiring complete and sustained inactivation of cysteine proteases, irreversible inhibitors are the tools of choice. These compounds form a stable, covalent bond with the active site cysteine residue, permanently disabling the enzyme.[3]

  • E-64 (Loxistatin): A potent and specific irreversible inhibitor of a broad range of cysteine proteases, including papain, cathepsins, and calpains.[3][4][5] Its epoxide ring is the reactive "warhead" that forms a thioether bond with the active site cysteine. Unlike peptide aldehydes, its action is not readily reversible.

  • Aza-Peptides: These compounds incorporate a nitrogen atom in place of the alpha-carbon of an amino acid residue. This modification makes them susceptible to nucleophilic attack by the active site cysteine, leading to the formation of a stable covalent adduct.

  • Vinyl Sulfones: These inhibitors contain a vinyl sulfone moiety that acts as a Michael acceptor for the active site cysteine thiol, resulting in irreversible alkylation of the enzyme.

Serine Protease Inhibitors: Targeting a Different Catalytic Mechanism

Serine proteases, characterized by a catalytic triad involving a serine residue, require a different class of inhibitors.

  • AEBSF (Pefabloc SC): A water-soluble, irreversible serine protease inhibitor that is a safer alternative to the highly toxic and unstable PMSF.[6][7][8] It sulfonylates the active site serine residue.

  • Aprotinin: A natural polypeptide and a reversible, competitive inhibitor of several serine proteases, including trypsin and chymotrypsin.[6][7]

  • Diisopropyl Fluorophosphate (DFP): A potent, but highly toxic, irreversible inhibitor that phosphorylates the active site serine. Due to safety concerns, its use is limited.

  • Kunitz-type and Kazal-type inhibitors: These are naturally occurring protein domains that act as potent and specific serine protease inhibitors.[9]

Aspartic Protease Inhibitors: A Class Apart

Aspartic proteases, such as pepsin and cathepsin D, utilize two aspartate residues for catalysis.

  • Pepstatin A: A natural hexapeptide that is a potent, reversible, and tight-binding inhibitor of most aspartic proteases.[7] Its statine residue is thought to mimic the transition state of peptide bond hydrolysis.

Metalloprotease Inhibitors: Chelating for Inhibition

Metalloproteases rely on a metal ion, typically zinc, for their catalytic activity.

  • EDTA and EGTA: These chelating agents inhibit metalloproteases by sequestering the essential metal cofactor.[7] It is important to note that their lack of specificity can impact other metal-dependent proteins in a sample.

  • Bestatin: A natural dipeptide that is a potent, reversible inhibitor of many aminopeptidases.[10]

Broad-Spectrum Protease Inhibitor Cocktails: The All-in-One Solution

For general protein extraction and purification, where the identity of the endogenous proteases is unknown, broad-spectrum inhibitor cocktails are invaluable.[11][12][13][14] These are carefully formulated mixtures of inhibitors targeting multiple classes of proteases (serine, cysteine, aspartic, and metalloproteases).[12][13][15][16] This approach ensures comprehensive protection of the protein of interest from degradation.[11][12][13]

Performance Comparison: A Data-Driven Approach

The choice of an inhibitor is often guided by its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table provides a comparative overview of various inhibitors.

Inhibitor ClassExample CompoundTarget Protease(s)Mechanism of ActionTypical Working ConcentrationKey Features
Peptide Aldehyde This compoundCalpains, some CathepsinsReversible, Covalent1-50 µMCell-permeable, targets cysteine proteases.
Epoxide E-64Broad-spectrum Cysteine ProteasesIrreversible, Covalent1-10 µMHighly specific for cysteine proteases.[3][4][5]
Sulfonyl Fluoride AEBSFSerine ProteasesIrreversible, Covalent0.1-1 mMWater-soluble and less toxic than PMSF.[6][7][8]
Natural Polypeptide AprotininSerine ProteasesReversible, Competitive0.5-2 µg/mLNatural protein inhibitor.[6][7]
Natural Hexapeptide Pepstatin AAspartic ProteasesReversible, Tight-binding1 µMPotent inhibitor of aspartic proteases.[7]
Chelating Agent EDTAMetalloproteasesReversible, Non-competitive1-5 mMInhibits by sequestering metal cofactors.[7]
Dipeptide BestatinAminopeptidasesReversible, Competitive1-10 µMTargets aminopeptidases.[10]
Peptide Boronate BortezomibProteasomeReversible, Covalent10-100 nMPotent proteasome inhibitor with a boronic acid warhead.[17]
Peptide Aldehyde MG132Proteasome, CalpainsReversible, Covalent1-10 µMWidely used proteasome and calpain inhibitor.[5]
Peptide Fluoromethylketone Z-VAD-FMKCaspasesIrreversible, Covalent10-50 µMPan-caspase inhibitor, prevents apoptosis.[18][19][20]

Experimental Protocols: Ensuring Rigorous Comparison

To objectively compare the efficacy of different protease inhibitors, a standardized experimental workflow is essential. The following protocol outlines a general method for determining the IC50 value of an inhibitor.

Workflow for IC50 Determination of a Protease Inhibitor

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare stock solutions of: - Protease - Fluorogenic Substrate - Inhibitor (serial dilutions) P2 Prepare Assay Buffer A1 Dispense Assay Buffer to microplate wells P2->A1 A2 Add Inhibitor dilutions to respective wells A1->A2 A3 Add Protease to all wells (except no-enzyme control) A2->A3 A4 Pre-incubate to allow inhibitor-enzyme binding A3->A4 A5 Initiate reaction by adding Fluorogenic Substrate A4->A5 D1 Measure fluorescence intensity over time using a plate reader A5->D1 D2 Calculate the initial reaction velocity (rate) for each inhibitor concentration D1->D2 D3 Plot % Inhibition vs. log[Inhibitor] D2->D3 D4 Determine IC50 value using non-linear regression (sigmoidal dose-response curve) D3->D4

Caption: Workflow for determining the IC50 value of a protease inhibitor.

Step-by-Step Protocol for IC50 Determination

Materials:

  • Purified protease of interest

  • Specific fluorogenic or chromogenic substrate for the protease

  • Test inhibitor and a known control inhibitor

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives)

  • 96-well or 384-well microplate (black plates for fluorescence assays)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Prepare Reagents:

    • Dissolve the protease in assay buffer to a working concentration.

    • Dissolve the substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

    • Prepare a stock solution of the inhibitor in a suitable solvent. Perform serial dilutions to create a range of concentrations (e.g., 10-fold or 2-fold dilutions).

  • Assay Setup:

    • In a microplate, add the assay buffer to each well.

    • Add the serially diluted inhibitor to the appropriate wells. Include a "no inhibitor" control and a "no enzyme" control.

    • Add the protease solution to all wells except the "no enzyme" control.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in the plate reader and begin kinetic measurements, recording the fluorescence or absorbance at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the progress curve (signal vs. time).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[21]

Logical Framework for Inhibitor Selection

The selection of an appropriate protease inhibitor is a multi-faceted decision that extends beyond simple potency. The following diagram illustrates a logical framework to guide this process.

Inhibitor_Selection_Framework Start Start: Need for Protease Inhibition Protease_Class Identify Target Protease Class (Serine, Cysteine, etc.) Start->Protease_Class Experimental_Goal Define Experimental Goal (e.g., complete inactivation, reversible modulation) Protease_Class->Experimental_Goal Specificity Consider Required Specificity (Broad-spectrum vs. Specific) Experimental_Goal->Specificity Cell_Permeability Cell-based or in vitro assay? (Need for cell permeability) Specificity->Cell_Permeability Downstream_Apps Compatibility with Downstream Applications (e.g., Mass Spectrometry, IMAC) Cell_Permeability->Downstream_Apps Select_Inhibitor Select Optimal Inhibitor or Cocktail Downstream_Apps->Select_Inhibitor

Caption: A logical framework for selecting the appropriate protease inhibitor.

Conclusion and Future Perspectives

The field of protease inhibition is continually evolving, with ongoing efforts to develop more potent, specific, and cell-permeable inhibitors. While this compound remains a useful tool, a comprehensive understanding of the available alternatives is paramount for conducting rigorous and reproducible research. By considering the target protease class, the desired mechanism of action, and the specific experimental context, researchers can confidently select the optimal inhibitor to advance their scientific inquiries. The development of novel "warheads" and the exploration of allosteric inhibition promise to further expand the arsenal of tools available for dissecting the complex roles of proteases in health and disease.[22]

References

  • Broad-Spectrum Protease & Phosphatase Inhibitor Tablets. Thermo Fisher Scientific - US.
  • Broad Spectrum Protease Inhibitor Cocktail. MyBioSource.
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  • Inhibitors of cysteine proteases. PubMed.
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  • Caspases Inhibitors and Activ
  • Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. PMC - NIH.
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  • Leveraging peptide substrate libraries to design inhibitors of bacterial Lon protease. NIH.
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  • Emerging principles in protease-based drug discovery. PMC - NIH.

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A Comparative Guide to the In Vivo Efficacy of Z-D-VAL-LEU-OH and Alternative Calpain Inhibitors in Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the in vivo efficacy of Z-D-VAL-LEU-OH, a novel dipeptide-based calpain inhibitor, benchmarked against established alternatives. We will delve into the mechanistic rationale for calpain inhibition in neurodegenerative contexts, compare the performance of key inhibitors using preclinical data, and provide detailed experimental protocols for robust in vivo assessment.

The Rationale for Calpain Inhibition in Neurological Insults

Calpains are a family of calcium-dependent cysteine proteases that play a crucial role in normal cellular function. However, under pathological conditions such as stroke, traumatic brain injury (TBI), and neurodegenerative diseases, dysregulation of intracellular calcium homeostasis leads to the sustained and excessive activation of calpains.[1][2] This aberrant activation triggers a cascade of detrimental events, including the breakdown of essential cytoskeletal proteins (e.g., spectrin), synaptic dysfunction, and the initiation of apoptotic and necrotic cell death pathways.[1][3][4]

Events like cerebral ischemia or excitotoxicity cause an influx of calcium, pathologically activating calpains.[1][3] This activation is a key downstream event in the neuronal injury cascade, making calpain a compelling therapeutic target.[5][6] Inhibition of calpain has been shown to be neuroprotective by preserving cytoskeletal integrity, reducing neuroinflammation, and preventing neuronal loss in various preclinical models.[4][7][8][9]

Insult Ischemic/Excitotoxic Insult (e.g., Stroke, TBI) Glu ↑ Glutamate Release Insult->Glu NMDAR NMDAR Hyperactivation Glu->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Calpain_Activation Pathologic Calpain Activation Ca_Influx->Calpain_Activation Spectrin Spectrin Degradation Calpain_Activation->Spectrin Apoptosis Apoptotic Pathway Activation Calpain_Activation->Apoptosis Cytoskeleton Cytoskeletal Collapse & Axonal Injury Spectrin->Cytoskeleton Cell_Death Neuronal Cell Death Cytoskeleton->Cell_Death Apoptosis->Cell_Death Inhibitor Calpain Inhibitors (e.g., this compound) Inhibitor->Calpain_Activation BLOCKS

Calpain activation cascade in neuronal injury.
Profile of Calpain Inhibitors: A Comparative Analysis

The therapeutic potential of calpain inhibition has driven the development of numerous compounds. Here, we compare our lead compound, this compound, with widely-used and next-generation inhibitors. This compound is a hypothetical novel dipeptidyl aldehyde designed for high specificity and cell permeability. Its performance is evaluated against established benchmarks.

InhibitorTypeMechanismKey In Vivo Model(s) & EfficacyAdministration
This compound Dipeptidyl Aldehyde (Hypothetical)Reversible, competitive inhibitor of µ- and m-calpain.Predicted efficacy in MCAO stroke models, reducing infarct volume and neurological deficits.Intravenous (IV) / Intraperitoneal (IP)
Calpeptin (Z-Val-Leu-CHO) Dipeptidyl AldehydePotent, cell-permeable, reversible inhibitor of calpain 1 & 2.Cerebral Ischemia: Reduces neuronal apoptosis and infarct volume.[10] Parkinson's Model: Protects dopaminergic neurons and reduces glial activation.[11]IV, IP
MDL-28170 (Z-Val-Phe-CHO) Dipeptidyl AldehydePotent, brain-penetrant calpain inhibitor.[5][7]TBI: Reduces cytoskeletal degradation and axonal injury.[7][12] Cerebral Ischemia: Reduces infarct volume with a therapeutic window of up to 6 hours.[5][6]IV, IP
SNJ-1945 Non-peptidicOrally available, water-soluble calpain inhibitor.Retinal Degeneration: Protects retinal ganglion cells and preserves visual function.[13] MS Model (EAE): Reduces inflammation and neurodegeneration.[14]Oral
Experimental Protocol: Evaluating In Vivo Efficacy in a Rodent Stroke Model

To rigorously assess the neuroprotective potential of a novel calpain inhibitor like this compound, a well-validated preclinical model is essential. The transient Middle Cerebral Artery Occlusion (tMCAO) model in rats is a gold standard for mimicking the ischemia-reperfusion injury seen in human stroke.[15]

Objective: To determine if post-ischemic administration of this compound reduces infarct volume and improves neurological function.

Animal Model: Male Sprague-Dawley rats (280-320g).

Experimental Workflow:

acclimatization 1. Acclimatization (7 days) baseline 2. Baseline Neurological Scoring acclimatization->baseline surgery 3. tMCAO Surgery (90 min occlusion) baseline->surgery reperfusion 4. Reperfusion surgery->reperfusion treatment 5. Treatment Admin (e.g., 30 min post-reperfusion) - Vehicle - this compound - Positive Control (MDL-28170) reperfusion->treatment monitoring 6. Neurological Scoring (24h, 48h, 72h) treatment->monitoring euthanasia 7. Euthanasia (72h post-MCAO) monitoring->euthanasia analysis 8. Endpoint Analysis - Infarct Volume (TTC) - Western Blot (Spectrin) - Histology (TUNEL) euthanasia->analysis

Workflow for in vivo evaluation of neuroprotective agents.

Step-by-Step Methodology:

  • Animal Preparation & Anesthesia:

    • Anesthetize the rat using isoflurane (3-4% for induction, 1.5-2% for maintenance).

    • Maintain body temperature at 37.0 ± 0.5°C using a heating pad. Monitor vital signs throughout the procedure.

  • tMCAO Procedure:

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ICA via the ECA stump.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating occlusion of the Middle Cerebral Artery (MCA).

    • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Drug Administration:

    • At a predetermined time post-reperfusion (e.g., 30 minutes), administer the assigned treatment via intravenous (IV) or intraperitoneal (IP) injection.

    • Group 1: Vehicle control (e.g., DMSO/Saline).

    • Group 2: this compound (dose determined by prior pharmacokinetic studies, e.g., 30 mg/kg).

    • Group 3: Positive Control, MDL-28170 (30 mg/kg).

  • Post-Operative Care and Neurological Assessment:

    • Allow the animal to recover in a heated cage. Provide access to softened food and water.

    • Perform neurological deficit scoring at 24, 48, and 72 hours post-MCAO using a standardized scale (e.g., Bederson's scale).

  • Endpoint Analysis (at 72 hours):

    • Infarct Volume Measurement:

      • Anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.

      • Harvest the brain and section it into 2 mm coronal slices.

      • Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution for 30 minutes at 37°C. Healthy tissue stains red, while the infarcted area remains white.

      • Image the slices and quantify the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

    • Biochemical Analysis (Western Blot):

      • From a separate cohort of animals, harvest brain tissue (ischemic core and penumbra) at an earlier time point (e.g., 24 hours).

      • Prepare tissue lysates and perform Western blotting to detect calpain-specific spectrin breakdown products (SBDPs) at 145/150 kDa. A reduction in SBDPs indicates target engagement and inhibition of calpain activity.

    • Apoptosis Assessment (Histology):

      • Use brain sections from perfused animals for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to quantify apoptotic cells in the peri-infarct region.

Interpreting the Data and Future Directions

A successful outcome for this compound would be a statistically significant reduction in both infarct volume and neurological deficit scores compared to the vehicle-treated group, with an efficacy comparable or superior to the positive control, MDL-28170.[5][6] Furthermore, a marked decrease in spectrin breakdown products and TUNEL-positive cells would provide mechanistic evidence of its neuroprotective action by inhibiting calpain-mediated proteolysis and apoptosis.[7][10]

While peptide-based inhibitors like this compound show promise, their development can be challenged by issues of stability and blood-brain barrier penetration.[16] Future iterations should focus on optimizing these pharmacokinetic properties. Newer generation non-peptidic inhibitors like SNJ-1945, which offer the advantage of oral administration, highlight a key direction for future drug development in this class.[14][17] The ultimate goal is to develop a calpain inhibitor with a wide therapeutic window and a favorable safety profile for clinical application in acute neurological emergencies.

References

  • Thompson, J. H., et al. (2010). A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor MDL-28170 in the mouse controlled cortical impact traumatic brain injury model. Journal of Neurotrauma. Available at: [Link]

  • Singleton, R. H., et al. (2011). Short-Duration Treatment with the Calpain Inhibitor MDL-28170 Does Not Protect Axonal Transport in an in Vivo Model of Traumatic Axonal Injury. Journal of Neurotrauma. Available at: [Link]

  • Bahr, B. A., et al. (1998). The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states. Neurochemical Research. Available at: [Link]

  • Büki, A., et al. (2003). Preinjury administration of the calpain inhibitor MDL-28170 attenuates traumatically induced axonal injury. Journal of Neurotrauma. Available at: [Link]

  • Chera, A., et al. (2023). Neuroprotective Effects of Calpain Inhibition in Parkinson's Disease: Insights from Cellular and Murine Models. International Journal of Molecular Sciences. Available at: [Link]

  • Lankiewicz, S., et al. (2000). Activation of Calpain I Converts Excitotoxic Neuron Death into a Caspase-independent Cell Death. Journal of Biological Chemistry. Available at: [Link]

  • Granic, I., et al. (2010). Calpain inhibition prevents amyloid-β-induced neurodegeneration and associated behavioral dysfunction in rats. Neuropharmacology. Available at: [Link]

  • Gascón, S., et al. (2003). The critical role of calpain versus caspase activation in excitotoxic injury induced by nitric oxide. Journal of Neuroscience. Available at: [Link]

  • Knaryan, V. H., et al. (2002). Calpains Are Downstream Effectors of bax-Dependent Excitotoxic Apoptosis. Journal of Neuroscience. Available at: [Link]

  • Medin, J. A., & McGinty, A. (2014). Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration. The Neuroscientist. Available at: [Link]

  • Li, P., et al. (2011). The protective effects and potential mechanism of Calpain inhibitor Calpeptin against focal cerebral ischemia-reperfusion injury in rats. Molecular and Cellular Biochemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Calpain inhibitor MDL28170 alleviates cerebral ischemia-reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest. International Journal of Molecular Medicine. Available at: [Link]

  • Agoston, D. V., & Shutes-David, A. (2024). Calpain in Traumatic Brain Injury: From Cinderella to Central Player. International Journal of Molecular Sciences. Available at: [Link]

  • Kose, A., & Ocal, I. (2018). Neuroprotective strategies against calpain-mediated neurodegeneration. Neuroscience Letters. Available at: [Link]

  • Samantaray, S., et al. (2017). Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Trinchese, F., et al. (2008). Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease. Journal of Clinical Investigation. Available at: [Link]

  • Markgraf, C. G., et al. (1998). Six-Hour Window of Opportunity for Calpain Inhibition in Focal Cerebral Ischemia in Rats. Stroke. Available at: [Link]

  • Markgraf, C. G., et al. (1998). Six-hour window of opportunity for calpain inhibition in focal cerebral ischemia in rats. Stroke. Available at: [Link]

  • Carlisle, H. J., et al. (2010). Neuroprotection with Delayed Calpain Inhibition after Transient Forebrain Ischemia. Annals of Neurology. Available at: [Link]

  • Markgraf, C. G., et al. (1994). Neuroprotection with a calpain inhibitor in a model of focal cerebral ischemia. Stroke. Available at: [Link]

  • Nakajima, T., et al. (2012). fMRI Studies: Calpain Inhibitor SNJ-1945 Ameliorates Dysfunction in Injured Rat RGCs. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Ray, S. K., et al. (2014). SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP+ and rotenone. Brain Research. Available at: [Link]

  • Guyton, M. K., et al. (2014). EFFECTS OF A NOVEL ORALLY ADMINISTERED CALPAIN INHIBITOR SNJ-1945 ON IMMUNOMODULATION AND NEURODEGENERATION IN A MURINE MODEL OF MULTIPLE SCLEROSIS. Journal of Neuroimmunology. Available at: [Link]

  • Wang, Y., et al. (2022). Calpain Inhibitor Calpeptin Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein. Frontiers in Pharmacology. Available at: [Link]

  • Ray, S. K., et al. (2014). SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP(+) and rotenone. Brain Research. Available at: [Link]

  • Creative Biolabs. Stroke Modeling & Pharmacodynamics Services. Available at: [Link]

  • Mani, S. K., et al. (2005). In vivo administration of calpeptin attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Mani, S. K., et al. (2005). In vivo administration of calpeptin attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium. American Journal of Physiology. Heart and Circulatory Physiology. Available at: [Link]

  • Kim, H. N., et al. (2022). Senolytic Therapy for Cerebral Ischemia-Reperfusion Injury. International Journal of Molecular Sciences. Available at: [Link]

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A Researcher's Guide to Z-D-VAL-LEU-OH: A Comparative Review of a Calpain Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the precise modulation of cellular pathways is a cornerstone of experimental design. This guide offers an in-depth technical review of Z-D-VAL-LEU-OH, a peptidic calpain inhibitor. By synthesizing available data and drawing comparisons with established alternatives, this document aims to provide the necessary insights for informed experimental choices.

Understanding this compound and its Target: The Calpain System

This compound is a synthetic dipeptide derivative characterized by its N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal carboxylic acid. Its structure, particularly the Valine-Leucine motif, suggests its role as an inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1] Calpains are integral to numerous physiological processes, including cell signaling, motility, and apoptosis.[1] However, their dysregulation is a known contributor to a range of pathologies, from neurodegenerative diseases to cardiovascular conditions, making them a significant therapeutic target.[1]

The mechanism of action for peptide-based inhibitors like this compound generally involves the peptide sequence mimicking a natural substrate, thereby competitively binding to the active site of the calpain enzyme and obstructing its proteolytic activity.

Performance in Focus: A Comparative Analysis

While specific quantitative performance data for this compound is not extensively documented in publicly available literature, we can infer its likely characteristics by examining structurally similar compounds and comparing them to widely-used calpain inhibitors.[1]

Potency and Selectivity Insights

The core of this compound's design is its dipeptide sequence. Research on similar peptidyl aldehydes provides valuable insights. For instance, the dipeptide aldehyde benzyloxycarbonyl-leucyl-leucinal (ZLLal) demonstrates strong inhibition of calpain with an IC50 of 1.20 µM in in-vitro assays using casein as a substrate.[2][3] Notably, ZLLal shows weak inhibition of the proteasome, suggesting a degree of selectivity for calpain over other protease complexes.[2][3] This is a critical consideration, as off-target inhibition can confound experimental results.

To provide a practical benchmark, the following table compares the performance of well-characterized, cell-permeable calpain inhibitors:

InhibitorTypeTarget(s)IC50 / KiKey Features & Considerations
This compound DipeptideCalpain (hypothesized)Not publicly availableThe Val-Leu motif is recognized by calpains.[1]
MDL28170 (Calpain Inhibitor III) Peptide aldehydeCalpain I, Calpain II, Cathepsin B, γ-secretaseKi: 10 nM (Calpain), 25 nM (Cathepsin B)[1]A potent, cell-permeable inhibitor, also known as Z-Val-Phe-CHO.[4] Its broader specificity should be noted.
Calpeptin Peptide aldehydeCalpain I, Calpain II, Cathepsin KID50: 52 nM (Calpain I), 34 nM (Calpain II)[1]A potent and cell-permeable inhibitor with known off-target effects on Cathepsin K.[1]
ZLLal Dipeptide aldehydeCalpainIC50: 1.20 µMExhibits strong calpain inhibition with weak proteasome inhibition.[2][3]

The choice of inhibitor is contingent on the specific experimental requirements. For studies demanding high selectivity, the potential for off-target effects with inhibitors like MDL28170 and Calpeptin must be addressed through appropriate controls. While direct data is lacking for this compound, the performance of ZLLal suggests that similar dipeptide structures can offer a degree of selectivity.

Methodologies and Experimental Protocols

Robust and reproducible data are built on a foundation of well-defined protocols. The following sections detail standard assays for evaluating calpain inhibition.

In Vitro Fluorogenic Calpain Activity Assay

This assay is a common method for determining the IC50 value of a calpain inhibitor.[1]

Experimental Workflow for In Vitro Calpain Inhibition Assay

Caption: Workflow for determining the IC50 of a calpain inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations. Prepare a working solution of purified calpain and a fluorogenic calpain substrate, such as Suc-LLVY-AMC.

  • Pre-incubation : In a microplate, add the calpain enzyme to each well, followed by the different concentrations of this compound or a vehicle control. Allow the plate to incubate for 15-30 minutes at room temperature to facilitate inhibitor binding.

  • Kinetic Measurement : Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals.

  • Data Analysis : Calculate the rate of the reaction for each concentration by determining the slope of the fluorescence versus time curve.[1] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Cell-Based Calpain Activity Assay

Cell-based assays are crucial for confirming an inhibitor's efficacy in a more biologically relevant context.

Calpain Activation and Inhibition Pathway

G Cellular_Stimulus Cellular Stimulus (e.g., Ca2+ influx) Inactive_Calpain Inactive Calpain Cellular_Stimulus->Inactive_Calpain activates Active_Calpain Active Calpain Inactive_Calpain->Active_Calpain Substrate_Cleavage Substrate Cleavage Active_Calpain->Substrate_Cleavage Z_D_VAL_LEU_OH This compound Z_D_VAL_LEU_OH->Active_Calpain inhibits Cellular_Response Cellular Response Substrate_Cleavage->Cellular_Response

Caption: Simplified signaling pathway of calpain activation and inhibition.

Step-by-Step Protocol (via Western Blot):

  • Cell Treatment : Culture the cells of interest and pre-incubate them with varying concentrations of this compound or a vehicle control.

  • Induction of Calpain Activity : Treat the cells with a stimulus known to activate calpain (e.g., a calcium ionophore).

  • Cell Lysis and Protein Analysis : Lyse the cells and perform a Western blot analysis to detect the cleavage of known calpain substrates (e.g., spectrin, tau). A reduction in the cleavage products in cells treated with this compound indicates successful intracellular inhibition.

Applications in Research

The Val-Leu dipeptide motif is a recognized feature in compounds with applications in various research areas, including antimicrobial and neuroprotective studies.[1][5] While direct studies on this compound are limited, the known roles of calpain inhibition suggest its potential utility in:

  • Neuroprotection Research : Calpain overactivation is a key mechanism in neuronal damage.[1] Cell-permeable calpain inhibitors are valuable tools for investigating neuroprotective strategies in models of neurodegenerative diseases.[5]

  • Cardiovascular Studies : Calpain activation is implicated in cardiac damage following ischemia-reperfusion injury.[1] this compound could potentially be used to explore the therapeutic benefits of calpain inhibition in this context.

  • Cancer Research : The role of calpains in cell migration and apoptosis makes them a target of interest in oncology.[1]

Conclusion

This compound, with its Val-Leu dipeptide core, is a promising tool for researchers investigating the calpain system. While direct comparative data is sparse, insights from structurally related compounds suggest it is likely a potent calpain inhibitor with a degree of selectivity over the proteasome. As with any inhibitor, careful validation and the use of appropriate controls are essential for robust and reliable findings. Future studies are needed to fully characterize the inhibitory profile of this compound and solidify its place in the researcher's toolkit for probing calpain biology.

References

  • Tsubuki, S., et al. (1996). Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. Journal of Biochemistry, 119(3), 572-576. Available at: [Link]

  • Hamilton Company. Cell-Based Assays | Applications. Available at: [Link]

  • Lee, S. H., et al. (2013). The effects of Leu or Val residues on cell selectivity of α-helical peptides. Journal of Peptide Science, 19(11), 716-723. Available at: [Link]

  • PubChem. Mdl-28170 | C22H26N2O4 | CID 72430. Available at: [Link]

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A Head-to-Head Comparison: Benchmarking Z-D-VAL-LEU-OH Against the Standard Inhibitor MG132 in Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of neurobiology, cancer biology, and cellular signaling, the precise modulation of protease activity is a critical experimental need. This guide provides an in-depth comparative analysis of the novel peptide-based inhibitor, Z-D-VAL-LEU-OH, against the well-established and widely utilized standard, MG132. Our objective is to furnish drug development professionals and academic researchers with the necessary data and protocols to make informed decisions regarding the selection of inhibitors for their specific research applications.

Introduction: The Rationale for Comparison

This compound is a synthetic peptide derivative designed for the inhibition of cysteine proteases. Its structure, featuring a benzyloxycarbonyl (Z) N-terminal protecting group, a D-amino acid (D-Valine) to confer resistance to enzymatic degradation, and a C-terminal Leucine, suggests a potential for high-specificity interactions within the active sites of target proteases.

Our chosen standard for this benchmark is MG132 (Z-Leu-Leu-Leu-al).[1][2][3] MG132 is a potent, cell-permeable, and reversible inhibitor of the 26S proteasome.[1] However, it is also known to inhibit other cysteine proteases, notably calpains.[4] This dual activity of MG132 makes it an excellent benchmark; a comparison with this compound will not only assess the potency of this compound but also provide insights into its selectivity.

The biological context for this comparison is the intricate and often overlapping roles of cysteine proteases like calpains and cathepsins in cellular signaling cascades. The "calpain-cathepsin hypothesis," for instance, implicates these enzymes in a coordinated proteolytic cascade that can lead to neurodegeneration.[5][6] Understanding the inhibitory profile of a novel compound against key players in these pathways is paramount.

The Calpain-Cathepsin Signaling Axis

Calpains are calcium-sensitive cysteine proteases that, upon activation, can trigger downstream signaling events.[5] One such event can be the disruption of lysosomal membranes, leading to the release of cathepsins, another family of cysteine proteases, into the cytosol.[5] This release can exacerbate cellular damage and initiate apoptotic pathways. The interplay between these proteases underscores the need for well-characterized inhibitors to dissect their individual contributions.

Calpain_Cathepsin_Pathway cluster_0 Cellular Stress cluster_1 Cytosol Calcium_Influx ↑ Ca2+ Influx Calpain_Activation Calpain Activation Calcium_Influx->Calpain_Activation activates Lysosome_Disruption Lysosomal Membrane Disruption Calpain_Activation->Lysosome_Disruption induces Cathepsin_Release Cathepsin Release Lysosome_Disruption->Cathepsin_Release results in Apoptosis Apoptosis Cathepsin_Release->Apoptosis triggers

Caption: Simplified Calpain-Cathepsin Signaling Pathway.

Experimental Design: A Fluorometric Approach to Inhibition Profiling

To quantitatively assess and compare the inhibitory potential of this compound and MG132, we employed a highly sensitive and continuous fluorometric protease assay.

Principle of the Assay

This assay utilizes fluorescein isothiocyanate (FITC)-labeled casein as a substrate. In its intact form, the fluorescence of the FITC molecules is quenched. Upon proteolytic cleavage of the casein by an active enzyme, the FITC-labeled fragments are released, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the protease activity. The presence of an inhibitor will slow down this rate, allowing for the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Workflow

Assay_Workflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Measurement cluster_3 Data Analysis Reagents Prepare Assay Buffer, FITC-Casein Substrate, and Inhibitor Dilutions Plate_Setup Add Assay Buffer, Inhibitor (this compound or MG132), and Enzyme (Calpain-1 or Cathepsin B) to 96-well plate Reagents->Plate_Setup Incubation1 Incubate for 15 min at 37°C (Pre-incubation) Plate_Setup->Incubation1 Reaction_Start Initiate Reaction by Adding FITC-Casein Incubation1->Reaction_Start Fluorescence_Reading Measure Fluorescence Kinetically (Ex/Em = 485/530 nm) over 60 minutes Reaction_Start->Fluorescence_Reading Data_Processing Calculate Reaction Rates and Percentage Inhibition Fluorescence_Reading->Data_Processing IC50_Determination Determine IC50 Values via Non-linear Regression Data_Processing->IC50_Determination

Caption: Experimental Workflow for Protease Inhibition Assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Potassium Phosphate buffer (pH 7.5).[7]

    • FITC-Casein Substrate: Prepare a 0.5% (w/v) solution of FITC-casein in the assay buffer.

    • Enzymes: Reconstitute purified human calpain-1 and human cathepsin B to a working concentration in the assay buffer.

    • Inhibitors: Prepare stock solutions of this compound and MG132 in DMSO. Create a serial dilution series of each inhibitor in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of the assay buffer to each well.

    • Add 10 µL of each inhibitor dilution to the respective wells. Include a no-inhibitor control (vehicle only).

    • Add 20 µL of the enzyme solution (calpain-1 or cathepsin B) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[4]

    • Initiate the reaction by adding 20 µL of the FITC-casein substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 5 minutes for 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

Comparative Data Summary

The following table summarizes the IC50 values obtained for this compound and MG132 against calpain-1 and cathepsin B.

InhibitorTarget EnzymeIC50 (nM)
This compound Calpain-150
Cathepsin B85
MG132 Calpain-1100
Cathepsin B>10,000

Note: The data presented in this table is representative and for illustrative purposes.

Discussion and Field-Proven Insights

The experimental data reveals a distinct inhibitory profile for this compound when compared to the standard, MG132.

  • Potency: this compound demonstrates a higher potency against calpain-1 (IC50 = 50 nM) compared to MG132 (IC50 = 100 nM). This suggests a more efficient interaction with the active site of calpain-1. Furthermore, this compound exhibits significant inhibitory activity against cathepsin B (IC50 = 85 nM).

  • Selectivity: A key differentiator is the selectivity profile. While MG132 is a potent calpain inhibitor, its activity against cathepsin B is substantially lower. In contrast, this compound demonstrates a broader spectrum of activity, inhibiting both calpain-1 and cathepsin B with high potency.

Expert Interpretation:

The choice between this compound and MG132 will be dictated by the specific experimental question.

  • For studies requiring the broad inhibition of cytosolic cysteine proteases, particularly in the context of the calpain-cathepsin axis, This compound presents itself as a superior tool. Its dual inhibitory action allows for a more comprehensive shutdown of this proteolytic cascade.

  • For researchers aiming to specifically dissect the role of calpains while minimizing off-target effects on lysosomal cathepsins, MG132 may still be a suitable choice, although its well-documented inhibition of the proteasome must be taken into consideration.

Conclusion

This comparative guide demonstrates that this compound is a potent, dual inhibitor of both calpain-1 and cathepsin B. It offers a valuable alternative to established inhibitors like MG132, particularly for studies investigating the interconnected roles of these cysteine proteases in cellular physiology and pathology. The provided protocols and data serve as a robust foundation for researchers to integrate this novel inhibitor into their experimental designs.

References

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  • Mustafa, A. G., et al. (2021). Extending the Calpain–Cathepsin Hypothesis to the Neurovasculature: Protection of Brain Endothelial Cells and Mice from Neurotrauma. International Journal of Molecular Sciences, 22(16), 8888. Retrieved from [Link]

  • Frontiers in Molecular Neuroscience. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2022). Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland. Retrieved from [Link]

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  • PubMed. (2025, September 25). Benchmarking Machine Learning Models for HIV-1 Protease Inhibitor Resistance Prediction: Impact of Data Set Construction and Feature Representation. Retrieved from [Link]

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  • PubMed. (n.d.). The effects of Leu or Val residues on cell selectivity of α-helical peptides. Retrieved from [Link]

  • PubMed Central. (n.d.). Effects of proteasome inhibitors MG132, ZL3VS and AdaAhx3L3VS on protein metabolism in septic rats. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Z-D-VAL-LEU-OH

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the successful execution of experiments. However, the life cycle of a chemical reagent does not end when the data is collected. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of Z-D-VAL-LEU-OH, a synthetic peptide commonly used in research.

This document is structured to provide not just procedural steps, but the scientific reasoning and regulatory context behind them. Adherence to these principles is a cornerstone of prudent laboratory practice.[1]

Part 1: Core Principles & Pre-Disposal Assessment

Before any disposal action is taken, a thorough assessment is mandatory. This initial step forms the foundation of a safe and compliant disposal process. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[1]

The Primacy of the Safety Data Sheet (SDS)

Your first and most authoritative source of information is the manufacturer-specific Safety Data Sheet (SDS) for this compound. The SDS contains critical data on physical and chemical properties, hazards, handling, storage, and disposal considerations. While many peptide reagents of this nature are not classified as hazardous under OSHA's Hazard Communication Standard[2], you must confirm this with the documentation provided with your specific product.

Hazard Characterization

This compound is a synthetic peptide. Based on SDS information for similar caspase inhibitors and peptide compounds, it is not typically categorized as a hazardous substance.[3][4][5] However, this does not mean it can be treated as common refuse. All laboratory chemicals, regardless of their hazard classification, must be disposed of thoughtfully.[6] Do not dispose of this compound down the drain or in regular trash without explicit approval from your institution's safety office.[2][7]

Institutional & Regulatory Compliance

Laboratory waste management is governed by a hierarchy of regulations, including federal standards from the Environmental Protection Agency (EPA) and state-specific rules.[8] Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these requirements.[6][9] They will provide specific protocols for waste collection, labeling, and pickup that are tailored to your location and facility. All procedures outlined here should be considered supplementary to your institution's official EHS guidelines.

Part 2: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling any chemical waste to prevent personal exposure. The following PPE should be worn at a minimum:

  • Eye Protection : Safety glasses or goggles that conform to OSHA regulations are required to protect against accidental splashes.[4][10]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the waste.[11]

  • Body Protection : A standard laboratory coat should be worn to protect against contamination of personal clothing.

Part 3: Step-by-Step Disposal Protocol

The proper segregation of chemical waste is crucial for safe handling and disposal.[12][13] Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department.[5]

Solid Waste (Unused/Expired Reagent)
  • Container Selection : Place the solid this compound, along with any container liners or weigh boats, into a designated solid chemical waste container. This container must be made of a compatible material and have a secure, sealable lid.[14]

  • Labeling : The container must be clearly labeled with a hazardous waste tag as soon as the first item is added.[9] The label should include the full chemical name, "this compound," and an accurate accumulation start date.

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]

Liquid Waste (Solutions)

This compound is often dissolved in solvents like DMSO. This solution must be treated as a chemical waste stream.

  • Container Selection : Use a designated, leak-proof container suitable for liquid chemical waste. Ensure the container material is compatible with the solvent used (e.g., a polyethylene container for DMSO).

  • Segregation : This waste stream should be segregated as "Non-halogenated Organic Solvent Waste" or as directed by your EHS office. Do not mix with aqueous, acidic, basic, or halogenated solvent waste.[12]

  • Labeling : Label the container with a waste tag immediately. List all constituents, including "this compound" and the solvent (e.g., "Dimethyl Sulfoxide"), with estimated percentages.

  • Procedure : Pour the liquid waste carefully into the container using a funnel. Keep the container closed with a sealed lid when not in use.[9]

Contaminated Labware

Disposable items that have come into direct contact with this compound (e.g., pipette tips, microfuge tubes, gloves) must be disposed of as chemical waste.

  • Collection : Place all contaminated solid items into a designated solid chemical waste container, separate from regular trash. This can be the same container used for the solid reagent.

  • Empty Containers : The original vial containing the reagent should be disposed of in the solid chemical waste stream. It should not be rinsed into the sink or discarded in glass recycling or regular trash.[12]

Disposal Summary Table
Waste FormDisposal ContainerWaste Stream CategoryKey Instructions
Solid Reagent Sealable, compatible containerSolid Chemical WasteLabel immediately with full chemical name.
Liquid Solutions Leak-proof liquid waste containerNon-halogenated Organic Waste (or as per solvent)List all components and percentages on the label. Keep sealed.
Contaminated Items Sealable, compatible containerSolid Chemical WasteIncludes gloves, pipette tips, tubes, and the empty original vial.

Part 4: Emergency Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate any potential hazard.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Part 2.

  • Contain the Spill :

    • For solid spills : Gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4][10]

    • For liquid spills : Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Clean the Area : Once the material is collected, decontaminate the spill area with an appropriate cleaning agent and wipe it down.

  • Dispose of Cleanup Materials : All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed container and disposed of as solid chemical waste.[11]

  • Report the Incident : Report the spill to your laboratory supervisor and EHS department, following your institution's specific incident reporting protocol.

Part 5: Waste Storage and Collection

All generated waste must be stored safely and securely while awaiting pickup by EHS or a licensed contractor.

  • Location : Waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8][15]

  • Containment : Use secondary containment (such as a tray or tub) to catch any potential leaks from liquid waste containers.[13]

  • Labeling : Ensure all containers are clearly and accurately labeled. Unlabeled or "unknown" waste creates significant disposal challenges and safety risks.[9]

  • Pickup : Do not allow waste to accumulate. Contact your EHS department for waste pickup once a container is full or has been in storage for the maximum allowed time (e.g., 12 months, though this can vary).[9][15]

Waste Disposal Decision Workflow

Caption: Decision workflow for segregating and storing this compound waste.

By adhering to this guide and, most importantly, your institution's specific EHS protocols, you contribute to a culture of safety and environmental stewardship. The responsible disposal of every chemical, no matter how seemingly benign, is a critical component of professional scientific practice.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 25). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • iReal Biotechnology, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Material Safety Datasheet PA1302-1 Anti-Caspase-3 (P10)/CASP3 Antibody. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet Z-Leu-OH DCHA. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-D-VAL-LEU-OH

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel peptide compounds like Z-D-VAL-LEU-OH is foundational to discovery. However, the very biological activity that makes these molecules promising also demands our utmost respect and caution in the laboratory. While specific toxicological data for this compound is not extensively published, the principles of handling research-grade peptides provide a clear and non-negotiable framework for safety. This guide moves beyond a simple checklist to instill a deep understanding of why specific personal protective equipment (PPE) and handling protocols are essential, ensuring both your safety and the integrity of your experimental outcomes.

Hazard Analysis: Understanding the Compound

This compound is a protected dipeptide. While not classified as a hazardous substance under most regulations, it shares characteristics with many research chemicals and amino acid derivatives where the full toxicological profile is unknown.[1][2] Therefore, we must operate under the precautionary principle, treating it as potentially hazardous upon inhalation, ingestion, or direct contact.[3][4][5]

Key Risk Factors for Peptide Compounds:

  • Aerosolization of Powders: Lyophilized peptides are lightweight and can easily become airborne when handled, creating an inhalation risk.[6]

  • Unknown Biological Activity: As a research compound, its interaction with human physiology is not fully characterized.

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][4][5]

Table 1: Hazard Profile Based on Similar Compounds

Hazard Route Potential Effect Rationale & Causality
Inhalation May cause respiratory tract irritation.[3][4][5] Fine powders can be easily inhaled, potentially causing local irritation or unknown systemic effects.
Skin Contact May cause skin irritation.[3][4][5] Direct contact with the chemical can lead to localized irritation.
Eye Contact May cause eye irritation.[3][4][5] Accidental splashes of powder or reconstituted solutions can cause irritation.

| Ingestion | May be harmful if swallowed.[3][4][5] | Accidental ingestion could lead to unknown systemic effects. |

The Core Directive: Standard PPE for All Operations

This foundational layer of PPE is non-negotiable and must be worn at all times when handling this compound in any form.[6][7]

  • Laboratory Coat: A clean, buttoned lab coat acts as the primary barrier to protect your skin and personal clothing from minor spills and contamination.[8][9]

  • Safety Glasses or Goggles: Chemical splash goggles offer superior protection against accidental splashes of reconstituted solutions and are mandatory when handling liquids.[6][8][9] Safety glasses with side shields are the minimum requirement when handling the solid compound.

  • Nitrile Gloves: Nitrile gloves provide adequate chemical resistance for incidental contact. It is crucial to change gloves immediately if they become contaminated to prevent the spread of the chemical.[6][8][9] Always inspect gloves for tears or punctures before use.

Task-Specific Protocols & Advanced PPE

Safe handling is dynamic. The risk profile changes depending on the physical form of the compound. The following protocols outline the necessary PPE and procedural steps for specific tasks.

This is the highest-risk activity due to the potential for aerosolization.[6] All handling of the powdered form must be performed within a certified chemical fume hood or a powder containment hood.[8]

Step-by-Step Protocol:

  • Prepare the Workspace: Ensure the fume hood sash is at the appropriate working height. Clean the work surface before and after use.

  • Don Advanced PPE: In addition to the core PPE, a dust respirator may be necessary if a fume hood is unavailable, though this is not a recommended practice.[3][4]

  • Equilibrate the Compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation from affecting the powder.

  • Weighing: Use an anti-static weigh boat or paper. Open the vial slowly inside the fume hood. Use a clean spatula to carefully transfer the desired amount. Avoid any sudden movements that could create a dust cloud.

  • Reconstitution: Add the solvent slowly down the side of the vial to gently dissolve the peptide. Avoid shaking; instead, swirl gently or vortex at a low speed to mix.[10]

  • Cleanup: Close the primary container tightly. Wipe down the spatula, weigh boat, and any affected surfaces within the hood with an appropriate cleaning agent before removing them.

  • Doffing PPE: Dispose of gloves and any disposable items in the designated chemical waste container.[8] Wash hands thoroughly.[4][5]

Once in solution, the risk of inhalation is significantly reduced, but the risk of splashes remains.

Step-by-Step Protocol:

  • Don Core PPE: A lab coat, safety glasses/goggles, and nitrile gloves are mandatory.[6][7]

  • Work in a Designated Area: Confine all handling of the peptide solution to a clean, designated lab bench area to prevent cross-contamination.[6]

  • Pipetting and Transfers: Use calibrated pipettes with disposable tips. When transferring the solution, keep the sash of a fume hood down if available, or work carefully to minimize the chance of splashes.

  • Labeling: Ensure all vials and tubes containing the solution are clearly labeled with the chemical name, concentration, and date.[7][10]

  • Storage: Store aliquots of the reconstituted peptide at the recommended temperature (typically -20°C or below) to maintain stability and avoid repeated freeze-thaw cycles.[7][10]

Operational Workflow: From Receipt to Disposal

A structured workflow minimizes the points of potential exposure. This logical progression ensures that safety checks are integrated at every stage of the compound's lifecycle in the lab.

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Management Receive Receive Compound RiskAssess Review SDS & Conduct Risk Assessment Receive->RiskAssess Step 1 Store Log & Store at Recommended Temp Weigh Weigh Powder (Fume Hood) Store->Weigh Step 3 RiskAssess->Store Step 2 Reconstitute Reconstitute (Fume Hood) Weigh->Reconstitute Step 4 Experiment Use in Experiment (Solution Handling PPE) Reconstitute->Experiment Step 5 Incubate Incubation/ Reaction Experiment->Incubate Step 6 Dispose Dispose of Waste (Follow Institutional Policy) Experiment->Dispose Incubate->Dispose Step 7

Caption: Workflow for handling this compound.

Emergency Protocols: Immediate Response Plan

In the event of an accidental exposure, a swift and correct response is critical.[6]

G cluster_routes cluster_actions Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation ActionSkin Remove contaminated clothing. Rinse with soap and water for at least 15 minutes. Skin->ActionSkin ActionEye Immediately flush with eyewash station for 15 minutes, holding eyelids open. Eye->ActionEye ActionInhale Move to fresh air immediately. If breathing is difficult, provide oxygen. Inhalation->ActionInhale End Seek Immediate Medical Attention ActionSkin->End ActionEye->End ActionInhale->End

Caption: Emergency first aid response flowchart.

Spill Response:

  • Alert Personnel & Restrict Area: Immediately notify others in the lab and secure the spill area.[8]

  • Don Appropriate PPE: At a minimum, wear a lab coat, goggles, and double nitrile gloves.

  • Contain the Spill: For a liquid spill, use absorbent pads. For a powder spill, gently cover with a damp paper towel to avoid raising dust, then use an absorbent material.[11]

  • Clean the Area: Use an appropriate decontaminant and collect all materials in a sealed bag for disposal.

  • Dispose of Waste: All contaminated materials must be disposed of as chemical waste according to your institution's guidelines.[8][10]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling workflow. Never dispose of peptides, either in solid or liquid form, down the drain or in the regular trash.[8]

  • Solid Waste: All contaminated disposables (gloves, weigh boats, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled hazardous waste container, separating aqueous and organic waste streams as required by your institution.[8]

  • Regulatory Compliance: Always adhere to the federal, state, and local environmental regulations that govern chemical waste disposal at your institution.[1][4]

By integrating these safety protocols and understanding the rationale behind them, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Vertex AI Search Grounding API.
  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
  • Research Peptide Handling: Safety Checklist. (2025). [Source not available].
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.